Cu-TMEDA catalyst
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
chlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+1;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXKYYDFGPZSOZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.CN(C)CCN(C)C.O.O.Cl[Cu].Cl[Cu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl2Cu2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural Elucidation of Copper-TMEDA Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complexes are a class of coordination compounds that have garnered significant interest in various chemical disciplines, including catalysis, materials science, and as models for biological systems. The versatile coordination chemistry of copper, existing in both +1 and +2 oxidation states, combined with the bidentate chelating nature of the TMEDA ligand, gives rise to a rich diversity of structural motifs. Understanding the precise three-dimensional arrangement of atoms within these complexes is paramount for elucidating their reactivity and designing new applications. This guide provides a comprehensive overview of the structure of Cu-TMEDA complexes, with a focus on quantitative data, experimental methodologies, and visual representations of their structural diversity.
The Structure of Cu(II)-TMEDA Complexes
The majority of structurally characterized Cu-TMEDA complexes feature copper in the +2 oxidation state. The coordination geometry around the Cu(II) center is highly dependent on the nature of the co-ligands present in the complex. These geometries range from square planar and distorted square planar to square pyramidal and distorted octahedral.
A common structural motif involves the TMEDA ligand chelating to the copper center, forming a five-membered ring. The remaining coordination sites are occupied by anionic or neutral ligands. For instance, in the complex [Cu(2-nitrobenzoate)2(tmeda)], the central copper atom exhibits a distorted square-planar geometry.[1] This arrangement involves one oxygen atom from each of the two 2-nitrobenzoate ligands and the two nitrogen atoms from the TMEDA ligand.
The coordination number and geometry can be expanded with the inclusion of other ligands. For example, monomeric complexes such as [Cu(tmeda)(cinnamate)2]·0.7H2O adopt a distorted octahedral geometry.[2] In some cases, dimeric or polymeric structures can form, with bridging ligands connecting two or more Cu-TMEDA units.
Quantitative Structural Data
The precise bond lengths and angles within Cu(II)-TMEDA complexes are determined primarily through single-crystal X-ray diffraction. The following tables summarize key structural parameters for representative complexes.
| Complex | Coordination Geometry | Cu-N (TMEDA) Bond Length (Å) | Cu-O Bond Length (Å) | N-Cu-N Angle (°) | Reference |
| [Cu(2-nitrobenzoate)2(tmeda)] | Distorted Square Planar | 2.0269(13) | 1.9589(11) | Not Provided | [1] |
| [Cu(tmen)(Clba)2] | Distorted Octahedral | Not Provided | Not Provided | Not Provided | [3] |
| [Cu(tmen)(Hsal)2·H2O] | Square Pyramidal | Not Provided | Not Provided | Not Provided | [3] |
| [Cu(tmeda)(cinnamate)2]·0.7H2O | Distorted Octahedral | Not Provided | Not Provided | Not Provided | [2] |
The Structure of Cu(I)-TMEDA Complexes
While less common than their Cu(II) counterparts, Cu(I)-TMEDA complexes have also been synthesized and structurally characterized. The Cu(I) ion, with its d10 electron configuration, typically favors lower coordination numbers, with linear, trigonal planar, and tetrahedral geometries being prevalent.
An example of a structurally characterized Cu(I)-TMEDA complex is the cluster Nap(Cu4Cl2)(TMEDA)2. In this complex, four copper(I) atoms form a bent parallelogram-shaped core. This highlights the tendency of Cu(I) to form multinuclear clusters, a feature less commonly observed for Cu(II) with simple bidentate ligands like TMEDA.
Quantitative Structural Data
Detailed structural parameters for a range of simple mononuclear Cu(I)-TMEDA complexes are less readily available in the literature compared to Cu(II) species. However, analysis of more complex systems provides insight into the expected bond lengths.
| Complex | Coordination Geometry of Cu(I) | Cu-N (TMEDA) Bond Length (Å) | Other Key Bond Lengths (Å) | Reference |
| Nap(Cu4Cl2)(TMEDA)2 | Distorted Tetrahedral (for some Cu centers) | Not explicitly provided for Cu-N | Cu-Cu, Cu-Cl, Cu-C | [1] |
Experimental Protocols: Single-Crystal X-ray Diffraction
The definitive method for determining the solid-state structure of Cu-TMEDA complexes is single-crystal X-ray diffraction. Below is a generalized protocol for this key experiment.
-
Crystal Growth : High-quality single crystals of the Cu-TMEDA complex are grown. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is crucial and is often determined empirically.
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent crystal damage during data collection at low temperatures (e.g., 100 K).
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution : The collected diffraction data is processed to yield a set of structure factors. These are used in conjunction with computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map of the unit cell.
-
Structure Refinement : The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed structure factors. This iterative process minimizes the R-factor, a measure of the agreement between the experimental data and the structural model.
-
Data Visualization and Analysis : The final refined structure is visualized using specialized software. Bond lengths, bond angles, torsion angles, and other geometric parameters are calculated and analyzed. The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizing Structural Diversity and Experimental Workflow
To better understand the relationships between the components of Cu-TMEDA complexes and the process of their structural determination, the following diagrams are provided.
Conclusion
The structural landscape of Cu-TMEDA complexes is rich and varied, heavily influenced by the oxidation state of the copper center and the nature of the co-ligands. Cu(II) complexes predominantly exhibit coordination geometries ranging from square planar to octahedral, while Cu(I) complexes tend towards lower coordination numbers and the formation of clusters. Single-crystal X-ray diffraction remains the cornerstone for the precise determination of their three-dimensional structures. The quantitative data and methodologies presented in this guide provide a foundational understanding for researchers engaged in the synthesis, characterization, and application of these versatile coordination compounds.
References
The Genesis and Evolution of Cu-TMEDA Catalysts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed reactions have a rich history in organic synthesis, offering a cost-effective and versatile alternative to palladium and other precious metal catalysts. Among the diverse array of copper catalytic systems, the combination of a copper salt with N,N,N',N'-tetramethylethylenediamine (TMEDA) has emerged as a particularly robust and widely applicable catalyst system. This technical guide provides a comprehensive overview of the discovery, history, and core applications of Cu-TMEDA catalysts, with a focus on key reactions that have become indispensable tools for synthetic chemists. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively utilize these powerful catalytic systems in their own work.
A Historical Perspective: From Alkyne Couplings to Modern Cross-Coupling Reactions
The story of Cu-TMEDA catalysts is intrinsically linked to the evolution of copper-catalyzed alkyne coupling reactions. The earliest significant contribution in this area was the Glaser coupling , reported in 1869, which described the oxidative homocoupling of terminal alkynes using a stoichiometric amount of a copper(I) salt in the presence of a base and an oxidant.
A pivotal advancement came with the work of Allan S. Hay, a Canadian chemist, who in the mid-20th century developed what is now known as the Hay coupling . Hay's modification utilized a catalytic amount of a copper(I) salt, typically CuCl, in the presence of TMEDA and an in-situ oxidant, usually oxygen from the air. The Cu-TMEDA complex proved to be soluble in a wide range of organic solvents, making the reaction more versatile and practical than the original Glaser conditions. This marked a significant step towards the development of modern, efficient copper-catalyzed reactions.
Building on these foundational discoveries, Cu-TMEDA systems have been successfully applied to a broader range of transformations, including cross-coupling reactions and polymerizations.
Key Applications of Cu-TMEDA Catalysts
Cu-TMEDA catalysts have demonstrated remarkable efficacy in a variety of organic transformations, three of which are highlighted in this guide:
-
Glaser-Hay Coupling: The catalytic homocoupling of terminal alkynes to form symmetrical 1,3-diynes.
-
Chan-Lam Coupling: The cross-coupling of aryl boronic acids with N- or O-nucleophiles to form carbon-nitrogen or carbon-oxygen bonds.
-
Atom Transfer Radical Polymerization (ATRP): A controlled radical polymerization technique for the synthesis of well-defined polymers.
Glaser-Hay Coupling
The Glaser-Hay coupling remains a cornerstone of synthetic chemistry for the preparation of symmetric diynes, which are valuable building blocks in materials science, natural product synthesis, and medicinal chemistry. The CuCl/TMEDA system is the most commonly employed catalyst for this transformation.
| Entry | Alkyne Substrate | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 5 mol% CuCl, 1.2 eq TMEDA | Acetone | 4 | 92 |
| 2 | 4-Methoxyphenylacetylene | 5 mol% CuCl, 1.2 eq TMEDA | Acetone | 3 | 95 |
| 3 | 4-Chlorophenylacetylene | 5 mol% CuCl, 1.2 eq TMEDA | Acetone | 5 | 88 |
| 4 | 1-Octyne | 5 mol% CuCl, 1.2 eq TMEDA | Acetone | 6 | 85 |
| 5 | Propargyl alcohol | 2.4 mol% CuI, 4.0 mol% TMEDA | D₂O | 12 | >95 |
Materials:
-
Phenylacetylene (1.0 mmol, 102 mg)
-
Copper(I) chloride (CuCl) (0.05 mmol, 5 mg)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol, 180 µL)
-
Acetone (10 mL)
-
Round-bottom flask (25 mL)
-
Stir bar
-
Air supply (e.g., balloon or open to air with efficient stirring)
Procedure:
-
To a 25 mL round-bottom flask equipped with a stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure 1,3-diphenylbuta-1,3-diyne.[1]
Chan-Lam Coupling
The Chan-Lam coupling is a powerful method for the formation of C-N and C-O bonds, providing a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. A notable catalyst in this area is the di-μ-hydroxo-bis[(N,N,N',N'-tetramethylethylenediamine)copper(II)] chloride complex, often abbreviated as [Cu(OH)(TMEDA)]₂Cl₂.
| Entry | Aryl Boronic Acid | N-Nucleophile | Product | Yield (%) |
| 1 | Phenylboronic acid | Imidazole | 1-Phenylimidazole | 95 |
| 2 | 4-Tolylboronic acid | Imidazole | 1-(4-Tolyl)imidazole | 98 |
| 3 | 4-Methoxyphenylboronic acid | Benzimidazole | 1-(4-Methoxyphenyl)benzimidazole | 92 |
| 4 | Phenylboronic acid | 5-Methyltetrazole | 2-Phenyl-5-methyltetrazole | 85 |
| 5 | 3-Chlorophenylboronic acid | 5-Phenyltetrazole | 2-(3-Chlorophenyl)-5-phenyltetrazole | 81 |
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
Procedure:
-
Dissolve copper(II) chloride dihydrate in a minimal amount of water.
-
In a separate flask, dissolve an equimolar amount of TMEDA in methanol.
-
Slowly add the TMEDA solution to the stirred aqueous solution of copper(II) chloride. A color change should be observed, indicating complex formation.
-
To this solution, slowly add one equivalent of an aqueous solution of sodium hydroxide with vigorous stirring.
-
A precipitate of [Cu(OH)(TMEDA)]₂Cl₂ will form.
-
Collect the precipitate by filtration, wash with cold water and then a small amount of cold methanol.
-
Dry the solid product under vacuum to obtain the [Cu(OH)(TMEDA)]₂Cl₂ catalyst.
Materials:
-
Phenylboronic acid (1.2 mmol)
-
Imidazole (1.0 mmol)
-
[Cu(OH)(TMEDA)]₂Cl₂ (0.05 mmol, 5 mol%)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Round-bottom flask (25 mL)
-
Stir bar
Procedure:
-
To a 25 mL round-bottom flask, add imidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and [Cu(OH)(TMEDA)]₂Cl₂ (0.05 mmol).
-
Add dichloromethane (10 mL) and stir the mixture at room temperature, open to the air, for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Wash the celite pad with additional dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenylimidazole.[2][3]
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile and robust method for controlled radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights, low polydispersities, and complex architectures. The CuBr/TMEDA system is a commonly used and effective catalyst for the ATRP of a variety of monomers, including styrenes and acrylates.
| Entry | Monomer | Initiator | [M]₀:[I]₀:[CuBr]₀:[TMEDA]₀ | Temp (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | Styrene | 1-PEBr | 100:1:1:2 | 110 | 9,500 | 1.15 |
| 2 | Methyl Acrylate | 2-EBP | 230:1:1:2 | 110 | 20,000 | 1.20 |
| 3 | Methyl Methacrylate | 2-EBiB | 200:1:1:2 | 90 | 18,000 | 1.25 |
1-PEBr: 1-Phenylethyl bromide; 2-EBP: Ethyl 2-bromopropionate; 2-EBiB: Ethyl 2-bromoisobutyrate
Materials:
-
Styrene (monomer)
-
1-Phenylethyl bromide (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anisole (solvent, optional)
-
Schlenk flask
-
Stir bar
-
Nitrogen or Argon supply
Procedure:
-
Purify the styrene by passing it through a column of basic alumina to remove the inhibitor.
-
To a Schlenk flask, add CuBr (0.090 mmol).
-
Seal the flask with a rubber septum and de-gas by applying vacuum and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Using degassed syringes, add degassed styrene (8.7 M in bulk) and TMEDA (0.18 mmol).
-
Stir the mixture at room temperature until a homogeneous solution is formed.
-
Add the initiator, 1-phenylethyl bromide (0.090 mmol), via syringe.
-
Immerse the flask in a preheated oil bath at 110 °C.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or ¹H NMR) and molecular weight evolution (by GPC).
-
After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of a non-solvent (e.g., methanol), filter, and dry under vacuum.[4]
Conclusion
The discovery and development of Cu-TMEDA catalysts represent a significant advancement in the field of organic synthesis. From their origins in the Glaser-Hay coupling of alkynes to their widespread use in modern cross-coupling reactions and controlled polymerizations, these catalysts have proven to be versatile, efficient, and cost-effective. The straightforward experimental protocols, broad substrate scope, and amenability to a range of reaction conditions make Cu-TMEDA systems an invaluable tool for researchers in academia and industry. As the demand for sustainable and economical synthetic methods continues to grow, the importance of Cu-TMEDA catalysts in the drug development and materials science landscape is poised to expand even further.
References
role of TMEDA as a bidentate ligand in copper catalysis
An In-depth Technical Guide to the Role of TMEDA as a Bidentate Ligand in Copper Catalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a versatile and widely employed bidentate ligand in the field of copper catalysis. Its ability to form stable chelate complexes with copper ions significantly enhances the solubility, stability, and reactivity of the catalytic species. This technical guide provides a comprehensive overview of the fundamental role of TMEDA in various copper-catalyzed reactions, including Atom Transfer Radical Polymerization (ATRP), Ullmann and Chan-Lam cross-coupling, and azide-alkyne cycloadditions ("click chemistry"). We present a summary of quantitative data, detailed experimental protocols for key reactions, and mechanistic diagrams to elucidate the function of the Cu-TMEDA catalytic system.
Introduction: The Significance of TMEDA in Homogeneous Catalysis
N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a chelating diamine that serves as a highly effective bidentate ligand for a variety of metal ions, including copper.[1] Its structure, which features two tertiary amine groups connected by an ethylene bridge, allows it to bind to a metal center in a pincer-like fashion, forming a stable five-membered ring. This chelation effect has several profound implications for copper catalysis.
One of the primary roles of TMEDA is to solubilize copper salts, such as copper(I) and copper(II) halides, in organic solvents where they are otherwise poorly soluble.[1][2] This is critical for homogeneous catalysis, which requires the catalyst to be in the same phase as the reactants to ensure efficient interaction.[1] Furthermore, the formation of a Cu-TMEDA complex stabilizes the copper center, preventing catalyst decomposition and aggregation, which leads to more robust and reproducible catalytic systems.[1] The steric bulk of the four methyl groups on the nitrogen atoms can also influence the coordination geometry around the copper center, thereby tuning its reactivity and selectivity in various transformations.
The Structure and Properties of the Cu-TMEDA Complex
TMEDA forms well-defined coordination complexes with both copper(I) and copper(II) ions. In these complexes, TMEDA acts as a bidentate ligand, coordinating to the copper center through its two nitrogen atoms.[2][3] The resulting geometry of the complex depends on the oxidation state of copper and the other ligands present. For instance, copper(II) complexes with TMEDA can adopt distorted square-planar or octahedral geometries.[4][5][6]
The electronic properties of the TMEDA ligand are also crucial. The nitrogen atoms are strong sigma-donors, which increases the electron density on the copper center. This enhanced electron density can facilitate key steps in catalytic cycles, such as the oxidative addition of aryl halides in cross-coupling reactions. The stability and reactivity of the Cu-TMEDA complex are central to its success in a wide array of chemical transformations.
Key Applications of TMEDA in Copper-Catalyzed Reactions
Atom Transfer Radical Polymerization (ATRP)
Copper-mediated ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weights and low polydispersity.[7] In this process, TMEDA is a commonly used ligand that, in complex with a copper(I) species, reversibly activates a dormant alkyl halide initiator to generate a propagating radical. The Cu(I)-TMEDA complex abstracts a halogen atom from the initiator, forming a radical and the corresponding Cu(II)-TMEDA complex. This equilibrium is carefully controlled to maintain a low concentration of active radicals, thus minimizing termination reactions.
While effective, TMEDA in ATRP can sometimes lead to slower polymerization rates compared to other ligands like 2,2'-bipyridine (bipy) derivatives, potentially due to steric hindrance from the methyl groups affecting the halogen abstraction step.[7] However, its low cost and the reduced color of the resulting reaction mixtures make it an attractive alternative.[7]
Ullmann and Chan-Lam Cross-Coupling Reactions
The Ullmann condensation is a classic copper-promoted reaction for forming C-O, C-N, and C-S bonds.[8][9] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[8][9] The introduction of ligands like TMEDA has been instrumental in developing milder, catalytic versions of these reactions.[8][10] The Cu-TMEDA system facilitates the coupling of aryl halides with a variety of nucleophiles, including alcohols, amines, and thiols.[8]
Similarly, in the Chan-Lam cross-coupling reaction, the Cu-TMEDA system has been shown to be effective for the N-arylation of imidazoles and other N-heterocycles with arylboronic acids.[11][12] The catalyst system often operates at room temperature and under aerobic conditions, showcasing its practical utility.[11]
Alkyne Homocoupling (Glaser-Hay Coupling)
The oxidative dimerization of terminal acetylenes, known as the Glaser-Hay reaction, is efficiently catalyzed by Cu-TMEDA systems.[13] This reaction is a fundamental method for synthesizing conjugated 1,3-diynes. The Hay variant specifically utilizes a CuCl-TMEDA complex in the presence of oxygen.[13] A novel system using CuCl, TMEDA as a base, and CCl₄ as an oxidant has also been developed, providing high yields of diynes under mild conditions.[13] In this context, TMEDA serves as both a ligand to solubilize and activate the copper catalyst and as a base to deprotonate the terminal alkyne.[13]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Cu(I)-catalyzed cycloaddition of azides and terminal alkynes to form 1,4-disubstituted-1,2,3-triazoles is the cornerstone of "click chemistry".[14][15] While various ligands are used to stabilize the active Cu(I) species and accelerate the reaction, TMEDA can be employed in this context. However, studies have shown that in certain photoinitiated CuAAC polymerizations, the use of a pre-ligated Cu(II)Br₂/TMEDA catalyst can promote the reaction even in the absence of light, which can affect temporal control.[16] This suggests that the choice of ligand is critical for controlling the reaction kinetics in specialized applications.[16]
Quantitative Data Summary
The following tables summarize quantitative data for various copper-catalyzed reactions employing TMEDA as a ligand.
Table 1: Oxidative Dimerization of Terminal Acetylenes[13]
| Substrate (Alkyne) | Catalyst System | Yield (%) |
|---|---|---|
| Phenylacetylene | 10 mol% CuCl, TMEDA, CCl₄, MeOH | 92 |
| 4-Methylphenylacetylene | 10 mol% CuCl, TMEDA, CCl₄, MeOH | 91 |
| 4-Methoxyphenylacetylene | 10 mol% CuCl, TMEDA, CCl₄, MeOH | 90 |
| 4-Chlorophenylacetylene | 10 mol% CuCl, TMEDA, CCl₄, MeOH | 85 |
| 1-Octyne | 10 mol% CuCl, TMEDA, CCl₄, MeOH | 75 |
Table 2: Coupling of Acid Chlorides with Terminal Alkynes[17][18]
| Acid Chloride | Alkyne | Catalyst System | Yield (%) |
|---|---|---|---|
| Benzoyl chloride | Phenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | 96 |
| 4-Methoxybenzoyl chloride | Phenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | 95 |
| 4-Nitrobenzoyl chloride | Phenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | 92 |
| Benzoyl chloride | 1-Heptyne | 2 mol% CuI, 5 mol% TMEDA, Et₃N | 89 |
| Benzoyl chloride | 4-Iodophenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | 91 |
Mechanistic Insights and Visualizations
The role of TMEDA is best understood by examining its function within the catalytic cycle. It stabilizes the active copper species and facilitates the elementary steps of the reaction.
General Role of TMEDA in Catalyst Activation
TMEDA activates the copper catalyst by forming a soluble and reactive complex, preventing the precipitation of inactive copper salts and facilitating the interaction between the catalyst and the substrates in the organic phase.
Caption: Logical workflow of Cu-TMEDA catalyst activation and participation.
Proposed Mechanism for Alkyne Dimerization
In the oxidative homocoupling of terminal alkynes, the Cu(I)-TMEDA complex is first oxidized to a Cu(II) species. This active species then reacts with two molecules of the alkyne, followed by reductive elimination to yield the 1,3-diyne product and regenerate the Cu(I) catalyst.[13]
Caption: Proposed catalytic cycle for the Cu-TMEDA catalyzed dimerization of terminal alkynes.
General Workflow for a Cu-TMEDA Catalyzed Reaction
The experimental workflow for a typical Cu-TMEDA catalyzed reaction involves the careful mixing of reagents under an inert atmosphere, followed by reaction monitoring and product isolation.
Caption: A typical experimental workflow for a Cu-TMEDA catalyzed cross-coupling reaction.
Experimental Protocols
General Procedure for Oxidative Dimerization of Terminal Acetylenes[13]
This protocol is adapted from the CCl₄-TMEDA-CuCl system for diyne synthesis.
-
Reaction Setup: To an 8 mL screw-cap vial equipped with a magnetic stir bar, add the terminal acetylene (1.0 mmol), methanol (3 mL), and TMEDA (0.32 mL, 2.2 mmol).
-
Reagent Addition: While stirring, add CCl₄ (0.25 mL, 2.5 mmol) followed by CuCl (10 mg, 0.1 mmol).
-
Reaction: Tightly cap the vial and stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 0.1 M HCl (30 mL).
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,3-diyne.
General Procedure for the Coupling of Acid Chlorides and Terminal Alkynes[17][18]
This solvent-free protocol provides an efficient synthesis of ynones.
-
Reaction Setup: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add CuI (3.8 mg, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add TMEDA (7.5 µL, 0.05 mmol, 5 mol%), followed by the terminal alkyne (1.0 mmol), the acid chloride (1.2 mmol), and triethylamine (Et₃N) (0.28 mL, 2.0 mmol).
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ynone.
Conclusion
TMEDA is a cornerstone ligand in modern copper catalysis. Its ability to form stable, soluble, and highly reactive complexes with copper has transformed numerous synthetic methodologies, enabling milder reaction conditions and broader substrate scopes. From the controlled synthesis of polymers via ATRP to the efficient construction of C-C, C-N, and C-O bonds in coupling reactions, the Cu-TMEDA system offers a powerful and cost-effective toolkit for synthetic chemists. The continued exploration of its mechanistic pathways and the development of new applications will undoubtedly further solidify the importance of TMEDA in both academic and industrial research.
References
- 1. nbinno.com [nbinno.com]
- 2. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface analysis of a copper(II) complex containing 2-nitrobenzoate and tetramethylethylenediamine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CCl4-TMEDA-CuCl—A Novel Convenient Catalytic System for Dimerization of Terminal Acetylenes in Mild Conditions [mdpi.com]
- 14. Click Chemistry [organic-chemistry.org]
- 15. scispace.com [scispace.com]
- 16. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Highly Active CuI/TMEDA Catalytic System for the Coupling Reaction of Acid Chlorides with Terminal Alkynes under Solvent-Free Conditions [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
The Core Coordination Chemistry of Copper and TMEDA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental coordination chemistry of copper with N,N,N',N'-tetramethylethylenediamine (TMEDA). It provides a comprehensive overview of the synthesis, structure, and properties of copper-TMEDA complexes, with a focus on their applications in catalysis and potential as therapeutic agents. This document is intended to be a valuable resource for researchers in academia and industry, particularly those involved in synthetic chemistry and drug development.
Introduction to Copper-TMEDA Coordination Chemistry
Copper, a first-row transition metal, exhibits a rich and diverse coordination chemistry, readily forming stable complexes with a variety of ligands. N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate chelating ligand that forms highly stable five-membered rings with copper ions. The steric bulk of the four methyl groups on the nitrogen atoms influences the coordination geometry and reactivity of the resulting complexes.
Copper-TMEDA complexes have found widespread applications as catalysts in organic synthesis, most notably in atom transfer radical polymerization (ATRP) and oxidative coupling reactions like the Glaser-Hay coupling.[1][2] Furthermore, the biological activity of copper complexes has garnered significant interest in the field of drug development, with studies exploring their potential as antimicrobial, antifungal, and anticancer agents.[3] The interaction of these complexes with biological macromolecules, such as DNA and proteins, is a key area of investigation.[4]
Synthesis and Characterization of Copper-TMEDA Complexes
Copper-TMEDA complexes are typically synthesized by reacting a copper(II) salt, such as copper(II) chloride or copper(II) acetate, with TMEDA in a suitable solvent. The resulting complexes can be isolated as crystalline solids and characterized by a variety of analytical techniques.
General Synthetic Protocol
A general procedure for the synthesis of a simple copper-TMEDA complex, such as dichlorido(N,N,N',N'-tetramethylethylenediamine)copper(II) ([Cu(TMEDA)Cl₂]), is as follows:
Materials:
-
Copper(II) chloride (CuCl₂)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Ethanol (absolute)
Procedure:
-
Dissolve a specific molar equivalent of CuCl₂ in a minimal amount of absolute ethanol with gentle heating and stirring.
-
In a separate flask, dissolve a stoichiometric equivalent of TMEDA in absolute ethanol.
-
Slowly add the TMEDA solution to the copper(II) chloride solution with continuous stirring.
-
A precipitate will form upon mixing. The color of the precipitate will depend on the specific complex being formed.
-
Continue stirring the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash it with small portions of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).
Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the desired complex and the presence of other ligands.
Characterization Techniques
The synthesized copper-TMEDA complexes are characterized using a combination of spectroscopic and analytical methods to confirm their identity, purity, and structure.
-
X-ray Crystallography: This technique provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the copper center.[3][5]
-
UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to study the d-d electronic transitions of the copper ion, which are sensitive to the coordination environment. This technique is also valuable for determining the stability constants of the complexes in solution.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the coordination of the TMEDA ligand to the copper ion by observing shifts in the vibrational frequencies of the C-N and N-H (if applicable) bonds.
-
Cyclic Voltammetry (CV): This electrochemical technique is employed to investigate the redox properties of the copper-TMEDA complexes, specifically the Cu(II)/Cu(I) redox couple. The redox potential is a crucial parameter for understanding their catalytic activity and biological mechanism of action.[7]
-
Elemental Analysis: This method determines the elemental composition (C, H, N) of the complex, which is used to confirm its empirical formula.
Quantitative Data on Copper-TMEDA Complexes
The following tables summarize key quantitative data for a selection of copper-TMEDA complexes, providing a basis for comparison and further research.
Stability Constants
The stability constant (log K) is a measure of the strength of the interaction between the copper ion and the TMEDA ligand in solution.
| Complex Species | log K | Conditions | Reference |
| [Cu(TMEDA)]²⁺ | 9.4 | 0.5 M KNO₃, 25 °C | [8] |
| [Cu(OH)(TMEDA)]⁺ | -7.5 | 0.5 M KNO₃, 25 °C | [8] |
| [Cu₂(OH)₂(TMEDA)]²⁺ | -10.9 | 0.5 M KNO₃, 25 °C | [8] |
| [Cu₂(OH)₂(TMEDA)₂]²⁺ | -10.4 | 0.5 M KNO₃, 25 °C | [8] |
| [Cu₃(OH)₄(TMEDA)₂]²⁺ | -21.1 | 0.5 M KNO₃, 25 °C | [8] |
Selected Bond Lengths and Angles from X-ray Crystallography
The coordination geometry of copper-TMEDA complexes can vary depending on the other ligands present in the coordination sphere.
| Complex | Cu-N Bond Lengths (Å) | Cu-X Bond Lengths (Å) | N-Cu-N Angle (°) | Coordination Geometry | Reference |
| [Cu(TMEDA)(2-nitrobenzoate)₂] | 2.027 | 1.959 (Cu-O) | 85.3 | Distorted Square Planar | [3] |
| [Cu(TMEDA)(NCS)₂]n | 2.053, 2.071 | 1.945, 1.948 (Cu-NCS) | 83.9 | Distorted Tetragonal Pyramidal | [9] |
| --INVALID-LINK--₂ | 2.021, 2.044 | 2.527 (Cu-O) | 84.9 | Distorted Octahedral | [5] |
Note: 'en' denotes ethylenediamine, a related bidentate ligand, included for comparison.
Electrochemical Data
The redox potential of the Cu(II)/Cu(I) couple is a critical parameter for applications in catalysis and for understanding their biological activity.
| Complex | E½ (V vs. SCE) | Solvent | Reference |
| [CuCl/bpy] | -0.36 | Acetonitrile | [7] |
| [CuCl/PMDETA] | -0.63 | Acetonitrile | [7] |
| [CuCl/Me₆TREN] | -0.74 | Acetonitrile | [7] |
Note: Data for complexes with related nitrogen-based ligands are included to provide context for the effect of ligand structure on redox potential. bpy = 2,2'-bipyridine, PMDETA = N,N,N',N'',N''-pentamethyldiethylenetriamine, Me₆TREN = tris(2-dimethylaminoethyl)amine.
Experimental Protocols for Key Experiments
Detailed methodologies for common experiments used to characterize copper-TMEDA complexes are provided below.
UV-Vis Spectrophotometric Titration for Stability Constant Determination
This protocol outlines a method to determine the stability constant of a copper-TMEDA complex in solution.
Equipment:
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
pH meter
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of known concentration of a copper(II) salt (e.g., CuSO₄) in a suitable aqueous buffer of constant ionic strength.
-
Prepare a stock solution of TMEDA of known concentration in the same buffer.
-
In a cuvette, place a known volume and concentration of the copper(II) solution.
-
Record the initial UV-Vis spectrum of the copper(II) solution.
-
Incrementally add small, known volumes of the TMEDA solution to the cuvette using a burette.
-
After each addition, stir the solution to ensure homogeneity and allow the system to reach equilibrium.
-
Record the UV-Vis spectrum after each addition of TMEDA.
-
Monitor the changes in absorbance at a wavelength where the copper-TMEDA complex absorbs significantly, and the free copper ion and TMEDA do not.
-
Continue the titration until the absorbance values no longer change significantly, indicating the formation of the complex is complete.
-
The collected data (absorbance vs. concentration of ligand) can then be analyzed using software such as BindFit to determine the stability constant (log K) of the complex.[10]
Cyclic Voltammetry for Redox Potential Measurement
This protocol describes the determination of the redox potential of a copper-TMEDA complex.
Equipment:
-
Potentiostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Inert gas (e.g., argon or nitrogen) supply
Procedure:
-
Prepare a solution of the copper-TMEDA complex of known concentration in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).
-
Assemble the three-electrode cell with a glassy carbon or platinum working electrode, a Ag/AgCl or saturated calomel reference electrode (SCE), and a platinum wire counter electrode.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate. The potential window should be chosen to encompass the expected redox event of the Cu(II)/Cu(I) couple.
-
Run the cyclic voltammetry experiment, scanning the potential from the initial value to the switching potential and back.
-
The resulting voltammogram will show a reduction peak (ipc) and an oxidation peak (ipa).
-
The half-wave potential (E½), which is an approximation of the standard redox potential, can be calculated as E½ = (Epa + Epc) / 2.
-
Perform the experiment at various scan rates to assess the reversibility of the redox process. For a reversible one-electron process, the peak separation (ΔEp = Epa - Epc) should be close to 59 mV.[11]
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving copper-TMEDA complexes.
Catalytic Cycle of Glaser-Hay Coupling
The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form diynes, often catalyzed by a copper-TMEDA complex.
Caption: Catalytic cycle of the copper-TMEDA mediated Glaser-Hay coupling.
Mechanism of Atom Transfer Radical Polymerization (ATRP)
Copper-TMEDA complexes are highly effective catalysts for ATRP, a controlled radical polymerization technique.
Caption: General mechanism of copper-TMEDA catalyzed Atom Transfer Radical Polymerization.
Proposed Mechanism of Anticancer Activity
Copper complexes, including those with TMEDA, are being investigated for their anticancer properties. A proposed general mechanism involves the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.
Caption: Proposed mechanism of anticancer activity for copper-TMEDA complexes.
Conclusion
The coordination chemistry of copper with TMEDA is a rich and multifaceted field with significant implications for both synthetic chemistry and medicinal science. The stability and well-defined redox properties of these complexes make them excellent catalysts for a range of organic transformations. Furthermore, their ability to interact with biological systems and induce cellular responses highlights their potential in the development of novel therapeutic agents. This guide provides a foundational understanding of the core principles governing the chemistry of copper-TMEDA complexes and serves as a starting point for further research and development in this exciting area.
References
- 1. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure and Hirshfeld surface analysis of a copper(II) complex containing 2-nitrobenzoate and tetramethylethylenediamine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Insight into the Anticancer Activity of Copper(II) 5-Methylenetrimethylammonium-Thiosemicarbazonates and Their Interaction with Organic Cation Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Switching-On Fluorescence by Copper (II) and Basic Anions: A Case Study with a Pyrene-Functionalized Squaramide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-depth Technical Guide to Cu-TMEDA Catalyzed Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-tetramethylethylenediamine (Cu-TMEDA) catalytic system has emerged as a versatile and powerful tool in modern organic synthesis. Its affordability, low toxicity, and diverse reactivity make it an attractive alternative to more expensive precious metal catalysts. This guide provides a comprehensive overview of key chemical reactions catalyzed by Cu-TMEDA, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and drug development.
Glaser-Hay Coupling: Homocoupling of Terminal Alkynes
The Glaser-Hay coupling is a cornerstone of diyne synthesis, enabling the oxidative homocoupling of terminal alkynes. The use of TMEDA as a ligand for the copper catalyst offers mild reaction conditions and broad substrate scope.[1][2]
Quantitative Data
| Entry | Alkyne Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | 10 mol% CuCl, CCl₄, TMEDA | Methanol | 24 | 92 | [3] |
| 2 | 4-Methoxyphenylacetylene | 10 mol% CuCl, CCl₄, TMEDA | Methanol | 24 | 90 | [3] |
| 3 | 4-Chlorophenylacetylene | 10 mol% CuCl, CCl₄, TMEDA | Methanol | 24 | 88 | [3] |
| 4 | 1-Octyne | 10 mol% CuCl, CCl₄, TMEDA | Methanol | 24 | 85 | [3] |
| 5 | Propargyl alcohol | 10 mol% CuCl, CCl₄, TMEDA | Methanol | 24 | 86 | [4] |
| 6 | Phenylacetylene | 5 mol% CuCl, TMEDA | Acetone | 3-6 | High | [1] |
Experimental Protocol: Homocoupling of Phenylacetylene[1]
Materials:
-
Phenylacetylene
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone
-
Saturated aqueous solution of ammonium chloride
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 25 mL round-bottom flask equipped with a stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Reaction Mechanism
The reaction proceeds through the formation of a copper(I) acetylide intermediate, followed by oxidative coupling to yield the 1,3-diyne product. The Cu(I) catalyst is regenerated by an oxidant, typically oxygen from the air.[3]
Synthesis of Ynones via Acyl Sonogashira Coupling
The Cu-TMEDA system efficiently catalyzes the coupling of terminal alkynes with acid chlorides to produce ynones, which are valuable intermediates in organic synthesis. This reaction often proceeds under mild, solvent-free conditions.[5][6]
Quantitative Data
| Entry | Acid Chloride | Terminal Alkyne | Catalyst System | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzoyl chloride | Phenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | Room Temp, Solvent-free | 1 | 96 | [6] |
| 2 | 4-Methoxybenzoyl chloride | Phenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | Room Temp, Solvent-free | 1 | 95 | [6] |
| 3 | 4-Nitrobenzoyl chloride | Phenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | Room Temp, Solvent-free | 1 | 92 | [6] |
| 4 | Acetyl chloride | Phenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | Room Temp, Solvent-free | 1 | 85 | [6] |
| 5 | Benzoyl chloride | 1-Octyne | 2 mol% CuI, 5 mol% TMEDA, Et₃N | Room Temp, Solvent-free | 1 | 88 | [6] |
| 6 | 4-Iodobenzoyl chloride | Phenylacetylene | 2 mol% CuI, 5 mol% TMEDA, Et₃N | Room Temp, Solvent-free | 1 | 94 | [5] |
Experimental Protocol: Synthesis of 1,3-Diphenylprop-2-yn-1-one[5]
Materials:
-
Benzoyl chloride
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Triethylamine (Et₃N)
Procedure:
-
To a reaction vessel, add benzoyl chloride (1.0 mmol), phenylacetylene (1.2 mmol), copper(I) iodide (0.02 mmol), and TMEDA (0.05 mmol).
-
Add triethylamine (1.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for the specified time (typically 1 hour).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ynone.
Reaction Mechanism
The reaction is believed to proceed through a Sonogashira-type mechanism where a copper acetylide is formed and then undergoes coupling with the acid chloride.
Atom Transfer Radical Polymerization (ATRP)
Cu-TMEDA complexes are effective catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.
Quantitative Data: ATRP of Methyl Methacrylate (MMA)
| Entry | Initiator | [M]:[I]:[CuBr]:[TMEDA] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| 1 | Ethyl 2-bromoisobutyrate | 100:1:1:2 | Toluene | 90 | 4 | 75 | 8,200 | 1.25 | [7] |
| 2 | Ethyl 2-bromoisobutyrate | 200:1:1:2 | Toluene | 90 | 6 | 85 | 17,500 | 1.30 | [7] |
| 3 | p-Toluenesulfonyl chloride | 100:1:1:2 | Diphenyl ether | 90 | 5 | 80 | 20,000 | 1.15 | [8] |
Experimental Protocol: ATRP of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene (or other suitable solvent)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 mmol).
-
Seal the flask with a rubber septum, and alternately evacuate and backfill with nitrogen three times.
-
Add deoxygenated toluene (10 mL) and TMEDA (2.0 mmol) via syringe. Stir the mixture to form the copper complex.
-
Add the purified MMA (100 mmol) and the initiator EBiB (1.0 mmol) via syringe.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Take samples periodically via a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To quench the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.
Reaction Mechanism
ATRP is based on a reversible equilibrium between an active propagating radical and a dormant species, mediated by the Cu(I)/Cu(II) redox couple.
C-H Activation and Oxidation
The Cu-TMEDA system can catalyze the direct functionalization of C-H bonds, offering a more atom-economical approach to molecule synthesis. This includes C-H oxidation and C-N cleavage reactions, where TMEDA itself can sometimes act as a carbon source.[4][9]
Quantitative Data: C-H Oxidation of Indoles
| Entry | Indole Substrate | Catalyst System | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Indole | CuCl₂ | O₂ (air) | Water | 12 | 85 | [4] |
| 2 | 2-Methylindole | CuCl₂ | O₂ (air) | Water | 12 | 82 | [4] |
| 3 | 5-Bromoindole | CuCl₂ | O₂ (air) | Water | 12 | 78 | [4] |
Note: In these reactions, TMEDA acts as a source of the methylene bridge.
Experimental Protocol: Synthesis of Bis(indolyl)methanes[4]
Materials:
-
Indole
-
Copper(II) chloride (CuCl₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Water
Procedure:
-
To a reaction tube, add indole (1.0 mmol), CuCl₂ (0.1 mmol), and water (2 mL).
-
Add TMEDA (1.5 mmol) to the mixture.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) under an air atmosphere for the required time (e.g., 12 hours).
-
After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired bis(indolyl)methane.
Reaction Mechanism
The mechanism for C-H activation can vary depending on the specific reaction. For the formation of bis(indolyl)methanes using TMEDA as a carbon source, the proposed pathway involves the oxidation of TMEDA to generate an electrophilic intermediate that is then attacked by the indole nucleophile.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. The use of ligands like TMEDA can significantly improve the reaction conditions, allowing for lower temperatures and broader substrate scope compared to the traditional high-temperature protocol.[10]
Reaction Mechanism
The mechanism of the Ullmann condensation is still a subject of debate, but a plausible pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and reductive elimination.
This guide provides a foundational understanding of the capabilities of the Cu-TMEDA catalytic system. For specific applications, further optimization of reaction conditions may be necessary. The provided protocols and data serve as a starting point for researchers to explore the vast potential of this versatile catalyst in their synthetic endeavors.
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. cmscollege.ac.in [cmscollege.ac.in]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
An In-depth Technical Guide to the Electronic and Steric Effects of the TMEDA Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a versatile and widely employed chelating ligand in organometallic chemistry and organic synthesis. Its utility stems from a unique combination of electronic and steric properties that significantly influence the stability, solubility, and reactivity of the metal complexes it forms. This guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate its fundamental roles in chemical transformations. We explore how TMEDA's strong σ-donating character and moderate steric profile are harnessed in catalysis, synthesis of organometallic reagents, and the formation of stable coordination compounds.
Introduction to TMEDA
N,N,N',N'-Tetramethylethylenediamine is a bidentate ligand derived from ethylenediamine, with all four amine hydrogens replaced by methyl groups.[1] This structural modification imparts several key properties: the two tertiary amine functionalities, linked by a flexible ethylene bridge, act as excellent σ-donors through their nitrogen lone pairs. The four methyl groups contribute to both the electronic nature (via induction) and the steric bulk of the ligand.
TMEDA's primary function is to coordinate with metal ions, forming a stable five-membered chelate ring.[2] This "chelate effect" enhances the thermodynamic stability of the resulting complex compared to analogous complexes with monodentate amine ligands. It is particularly known for its high affinity for lithium, copper, zinc, and various transition metals.[1] A critical application is its use with organolithium reagents; TMEDA coordinates to the lithium ions, breaking down the large aggregates (tetramers or hexamers) in which they typically exist. This deaggregation increases the nucleophilicity and reactivity of the organolithium species.[3]
Electronic Effects of the TMEDA Ligand
The electronic influence of TMEDA is primarily attributed to the strong σ-donating ability of its two tertiary nitrogen atoms. The inductive effect of the four electron-donating methyl groups further enhances the electron density on the nitrogen atoms, making TMEDA a more powerful Lewis base compared to its parent, ethylenediamine. This potent electron-donating character has profound and measurable effects on the properties of the metal center it coordinates to.
Influence on Co-ligand Vibrational Frequencies (Infrared Spectroscopy)
In metal carbonyl complexes, the C-O stretching frequency (ν(CO)) is a sensitive probe of the electronic environment at the metal center. Electron-donating ancillary ligands increase the electron density on the metal, which in turn strengthens the π-backbonding from the metal's d-orbitals into the π* antibonding orbitals of the CO ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.
Table 1: Illustrative IR Stretching Frequencies (ν(CO)) for cis-[Mo(CO)₄L₂] Complexes
| Ligand (L₂) | Point Group | Predicted IR Bands | Observed ν(CO) Bands (cm⁻¹) |
| (piperidine)₂ | C₂ᵥ | 4 | 2011, 1877, 1757, 1706[4] |
| (PPh₃)₂ | C₂ᵥ | 4 | 1945, 1887, 1745[5] |
This table illustrates the effect of ligand electronics on ν(CO) frequencies. A shift to lower frequency indicates stronger electron donation from the ligand.
Modulation of Metal Center Redox Potentials (Cyclic Voltammetry)
The electron-donating nature of TMEDA also influences the redox potential of the metal center. By increasing the electron density at the metal, TMEDA makes it easier to oxidize (i.e., remove an electron), which corresponds to a cathodic (negative) shift in its redox potential.
This effect is well-documented for ferrocene derivatives. While a direct ferrocene-TMEDA adduct for this type of analysis is uncommon, the principle is demonstrated by adding electron-donating alkyl groups to the cyclopentadienyl rings. Each addition makes the iron center more electron-rich and easier to oxidize, shifting the Fe(II)/Fe(III) redox potential to more negative values.[6] Coordinating an electron-donating ligand like TMEDA to a metal center is expected to produce a similar cathodic shift compared to a complex with a less donating ligand.
Table 2: Redox Potentials of Substituted Ferrocene Derivatives
| Compound | Fe(III)/Fe(II) Redox Potential (V vs. SCE) |
| Ferrocene (Fc) | +0.403[6] |
| Decamethylferrocene (Me₁₀Fc) | -0.096[6] |
Data illustrates that electron-donating groups make the metal center easier to oxidize (more negative potential).
Steric Effects of the TMEDA Ligand
The steric profile of TMEDA is dictated by its four methyl groups and the geometry of its five-membered chelate ring. While often described as having low to moderate steric hindrance, these effects are crucial for controlling the coordination environment of the metal and the reactivity of the resulting complex.
Tolman Cone Angle and Bite Angle
The Tolman cone angle (θ) is a standard metric for quantifying the steric bulk of monodentate phosphine ligands.[7] This concept is not directly applicable to bidentate ligands like TMEDA. A more relevant parameter for chelating ligands is the bite angle , defined as the P-M-P angle for diphosphines, or in this case, the N-M-N angle. This angle is constrained by the geometry of the five-membered chelate ring and influences the geometry and reactivity of the complex. The bite angle of TMEDA is typically in the range of 77-85°, depending on the metal center. This acute angle can enforce specific geometries and influence the accessibility of substrates to the metal's active site in catalytic applications.
Crystallographic Data
X-ray crystallography provides precise data on bond lengths and angles, offering a quantitative view of the steric environment around the metal. The M-N bond lengths and the N-M-N bite angle are key indicators of the steric interactions within the complex.
Table 3: Selected Crystallographic Data for TMEDA Complexes
| Complex | Metal | M-N Bond Length (Å) | N-M-N Bite Angle (°) |
| [Cu(2-nitrobenzoate)₂(tmeda)] | Cu(II) | 2.027 | N/A (trans) |
| [Mn(acac)₂(TMEDA)] | Mn(II) | ~2.3 | 77.3 |
| [Fe(acac)₂(TMEDA)] | Fe(II) | ~2.2 | 78.5 |
| [Zn(acac)₂(TMEDA)] | Zn(II) | ~2.2 | 80.3 |
(Data sourced from references[2] and the Royal Society of Chemistry)
Key Experimental Methodologies
Synthesis of a Representative TMEDA Complex: [Ni(TMEDA)Cl₂]
This protocol describes the synthesis of a common Ni(II)-TMEDA complex.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Ethanol, absolute
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Filter funnel and paper
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add NiCl₂·6H₂O (2.38 g, 10 mmol) to a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Add absolute ethanol (30 mL) to the flask. Stir the mixture until the nickel salt is fully dissolved, which should result in a green solution.
-
Using a syringe, slowly add TMEDA (1.50 mL, 10 mmol) to the stirring solution.
-
A color change and the formation of a precipitate should be observed almost immediately.
-
Continue stirring the reaction mixture at room temperature for 1 hour to ensure complete reaction.
-
Isolate the product by vacuum filtration.
-
Wash the solid product with two portions of cold diethyl ether (10 mL each) to remove any unreacted TMEDA and other impurities.
-
Dry the resulting solid under vacuum to yield the [Ni(TMEDA)Cl₂] complex.
Characterization by ¹H NMR Spectroscopy (Diamagnetic Complex)
This protocol is suitable for characterizing a diamagnetic TMEDA complex, such as a Ni(II) square planar complex.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized TMEDA complex and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Ensure the complex is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters for a 400 MHz spectrometer:
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 2-5 seconds (for quantitative analysis, this should be at least 5 times the longest T₁ of the protons of interest)
-
Number of Scans: 16-64, depending on sample concentration.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate the peaks. The ratio of the integrals should correspond to the ratio of protons in the molecule. For TMEDA, expect two main signals: one for the twelve methyl protons (-N(CH₃)₂) and one for the four methylene protons (-CH₂CH₂-).
-
Coordination to the metal will cause a downfield shift of these signals compared to free TMEDA. For free TMEDA in CDCl₃, the methyl protons appear around 2.25 ppm and the methylene protons around 2.37 ppm.
-
Characterization by Cyclic Voltammetry
This protocol outlines the procedure to determine the redox potential of a metal-TMEDA complex.
Procedure:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, degassed electrochemical-grade solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution Preparation: Dissolve a small amount (1-2 mg) of the TMEDA complex in ~5 mL of the electrolyte solution to create a ~1 mM analyte solution.
-
Cell Assembly:
-
Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO₃) reference electrode.
-
Polish the working electrode with alumina slurry, rinse thoroughly with solvent, and dry before use.
-
-
Deoxygenation: Purge the analyte solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Data Acquisition:
-
Record a background scan of the electrolyte solution to determine the solvent window.
-
Add the analyte and record the cyclic voltammogram. Sweep the potential from an initial value where no reaction occurs, to a potential past the redox event, and then reverse the scan back to the starting potential.
-
Typical Scan Rate: 100 mV/s.
-
-
Internal Referencing and Data Analysis:
-
Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), to the solution.
-
Record another voltammogram.
-
Calculate the formal potential (E¹ᐟ²) of your complex as the average of the anodic (Eₚₐ) and cathodic (Eₚc) peak potentials.
-
Report the E¹ᐟ² value relative to the Fc/Fc⁺ couple (E¹ᐟ²(Fc/Fc⁺) = 0 V).
-
Visualizing Logical and Experimental Relationships
Diagrams
Caption: The Chelate Effect of TMEDA.
Caption: Characterization workflow for a TMEDA complex.
Caption: TMEDA's steric bulk controls substrate access.
Conclusion
The electronic and steric properties of the TMEDA ligand are intrinsically linked and together dictate its powerful role in chemistry. Its strong σ-donating ability enriches the metal center with electron density, stabilizing higher oxidation states, increasing solubility, and modulating the electronic properties of co-ligands. Concurrently, its defined bite angle and moderate steric bulk create a specific coordination environment that can control reactivity and selectivity. By understanding and quantifying these fundamental effects, researchers can better predict the behavior of TMEDA-metal complexes and rationally design new catalysts and reagents for applications in chemical synthesis and drug development.
References
- 1. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]
- 2. N,N,N',N'-Tetramethylethylenediamine | 110-18-9 | Benchchem [benchchem.com]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. ukessays.com [ukessays.com]
- 5. odinity.com [odinity.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Common Precursors for Synthesizing Cu-TMEDA Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the common precursors used in the synthesis of Copper-N,N,N',N'-tetramethylethylenediamine (Cu-TMEDA) catalysts. These catalysts are widely employed in a variety of important organic transformations, including cross-coupling reactions and polymerizations. This document details the key precursors, provides experimental protocols for catalyst preparation and application, presents quantitative data for performance comparison, and illustrates the underlying reaction mechanisms.
Core Precursors for Cu-TMEDA Catalyst Systems
The synthesis of active Cu-TMEDA catalysts can be broadly categorized into two approaches: the in situ formation from simple copper salts and TMEDA, and the use of pre-formed, well-defined copper-TMEDA complexes.
Simple Copper Salts and TMEDA
The most straightforward and common method for generating Cu-TMEDA catalysts is the in situ combination of a copper salt and the TMEDA ligand. TMEDA acts as a bidentate ligand that coordinates with the copper center, enhancing its solubility and catalytic activity.[1]
Common Copper(I) and Copper(II) Precursors:
-
Copper(I) Chloride (CuCl): Widely used, particularly in the Glaser-Hay coupling of terminal alkynes.[2]
-
Copper(I) Iodide (CuI): Another effective Copper(I) source, often used in coupling reactions.
-
Copper(I) Bromide (CuBr): Frequently employed in Atom Transfer Radical Polymerization (ATRP).
-
Copper(II) Acetate (Cu(OAc)₂): A versatile precursor that can be used in various coupling reactions.[3]
-
Copper(II) Chloride (CuCl₂): Utilized in oxidative coupling and other transformations.[4]
N,N,N',N'-Tetramethylethylenediamine (TMEDA): This inexpensive and readily available bidentate amine ligand is crucial for the catalyst's performance. It solubilizes the copper salt in organic solvents and modulates its electronic properties.[3]
Pre-formed Copper-TMEDA Complexes
For applications requiring a well-defined and highly reproducible catalyst, pre-formed copper-TMEDA complexes are often preferred. These complexes can be synthesized, isolated, and characterized before use.
-
Di-μ-hydroxo-bis[(N,N,N',N'-tetramethylethylenediamine)copper(II)] Chloride ([Cu(OH)(TMEDA)]₂Cl₂): This dinuclear copper(II) complex is a stable, commercially available, or readily synthesized precursor.[5][6] It has demonstrated high activity in various coupling reactions.
Data Presentation: Performance of Cu-TMEDA Catalysts
The choice of precursor and reaction conditions significantly impacts the efficiency of Cu-TMEDA catalyzed reactions. The following tables summarize quantitative data from representative applications.
Glaser-Hay Coupling of Terminal Alkynes
The Glaser-Hay reaction is the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, a key transformation in the synthesis of natural products and conjugated materials.[2]
| Entry | Alkyne Substrate | Copper Precursor (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | CuCl (5) | Acetone | Room Temp | 3-6 | 95 | [1] |
| 2 | 4-Ethynyltoluene | CuCl (5) | Acetone | Room Temp | 4 | 92 | [1] |
| 3 | 1-Ethynyl-4-methoxybenzene | CuCl (5) | Acetone | Room Temp | 3 | 96 | [1] |
| 4 | 1-Octyne | CuCl (5) | Acetone | Room Temp | 6 | 85 | [1] |
Atom Transfer Radical Polymerization (ATRP) of Vinyl Monomers
Cu-TMEDA catalysts are highly effective in mediating ATRP, a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.
| Entry | Monomer | Copper Precursor (mol% relative to initiator) | Initiator | Solvent | Temperature (°C) | Conversion (%) | Mₙ (experimental) | PDI (Mₙ/Mₙ) | Reference |
| 1 | Styrene | CuBr (100) | 1-PEBr | Bulk | 110 | 95 | 9,400 | 1.15 | [7] |
| 2 | Methyl Acrylate (MA) | CuBr (100) | MBrP | Bulk | 90 | 98 | 10,200 | 1.19 | [7] |
| 3 | Methyl Methacrylate (MMA) | CuBr (100) | p-TSCl | Diphenyl ether | 90 | 95 | 20,500 | 1.24 | [7] |
| 4 | Methyl Methacrylate (MMA) | CuBr₂/PMDETA | MCP | DMF | 60 | ~90 | - | - | [8] |
Experimental Protocols
Synthesis of Di-μ-hydroxo-bis[(N,N,N',N'-tetramethylethylenediamine)copper(II)] Chloride
In Situ Preparation of CuCl/TMEDA Catalyst for Glaser-Hay Coupling
This protocol describes the general procedure for the homocoupling of phenylacetylene.[1]
Materials:
-
Phenylacetylene (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)
-
Acetone (10 mL)
-
Round-bottom flask (25 mL)
-
Stir bar
-
Air supply (e.g., balloon or open to air)
Procedure:
-
To a 25 mL round-bottom flask equipped with a stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,3-diphenylbuta-1,3-diyne.[1]
General Procedure for Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA)
This protocol provides a general method for the ATRP of MMA using a CuBr/TMEDA catalytic system.[7]
Materials:
-
Methyl methacrylate (MMA), purified
-
Copper(I) bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled
-
p-Toluenesulfonyl chloride (p-TSCl) as initiator
-
Diphenyl ether as solvent
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuBr and a magnetic stir bar.
-
Add the desired amount of diphenyl ether and TMEDA.
-
Stir the mixture to form the copper-ligand complex.
-
Add the MMA monomer and the initiator (p-TSCl).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Take samples periodically to monitor conversion (by gravimetry or ¹H NMR) and molecular weight (by gel permeation chromatography).
-
After the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Glaser-Hay Coupling
The generally accepted mechanism for the Cu-TMEDA catalyzed Glaser-Hay coupling involves the formation of a copper acetylide, oxidative coupling, and regeneration of the active Cu(I) catalyst.
Caption: Catalytic cycle of the Cu-TMEDA catalyzed Glaser-Hay coupling.
Mechanism of Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization where a dynamic equilibrium between active (propagating) and dormant species is established by a reversible redox process involving the Cu(I)/Cu(II) couple.
Caption: General mechanism of Copper-catalyzed Atom Transfer Radical Polymerization (ATRP).
This technical guide provides a foundational understanding of the common precursors for Cu-TMEDA catalysts, their application in key organic reactions, and the underlying mechanistic principles. For specific applications, further optimization of the reaction conditions may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Di-µ-Hydroxy-bis(N,N,N',N'-tetramethylenediamine)copper(II) Chloride {[Cu(OH)•TMEDA]2Cl2} Catalyzed Tandem Phosphorous-Carbon Bond Formation-Oxyfunctionalization: Efficient Synthesis of Phenacyl Tertiary Phosphine-Boranes [organic-chemistry.org]
- 6. Di-mu-hydroxo-bis[(N,N,N',N'-tetramethylethylenediamine)copper(II)] Chloride | 30698-64-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. 14.139.213.3:8080 [14.139.213.3:8080]
An In-depth Technical Guide to the Safety and Handling of Cu-TMEDA Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and toxicological profile of copper-N,N,N',N'-tetramethylethylenediamine (Cu-TMEDA) complexes. These organometallic compounds are of increasing interest in various fields, including catalysis and medicinal chemistry, particularly in the development of novel anticancer agents. This document outlines the necessary precautions for safe handling, details experimental protocols for their synthesis and characterization, and summarizes available toxicity data. Furthermore, it visualizes the proposed mechanism of their cytotoxic action.
General Safety and Handling Precautions
The safe handling of Cu-TMEDA complexes necessitates a thorough understanding of the hazards associated with both the copper center and the TMEDA ligand. TMEDA is a flammable, corrosive, and toxic liquid, while copper compounds can exhibit toxicity. The resulting complexes may retain or exhibit modified reactivity and toxicity profiles.
1.1 Personal Protective Equipment (PPE)
When working with Cu-TMEDA complexes and their precursors, the following minimum PPE should be worn:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Check glove compatibility charts for specific solvents used.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: In cases of handling powders or aerosols, or when working with volatile precursors in a poorly ventilated area, a properly fitted respirator with an appropriate cartridge is necessary.
1.2 Engineering Controls
-
Fume Hood: All manipulations of Cu-TMEDA complexes, TMEDA, and volatile copper salts should be performed in a well-ventilated chemical fume hood.
-
Inert Atmosphere: Some Cu(I)-TMEDA complexes can be air-sensitive. In such cases, handling should be carried out under an inert atmosphere using a glovebox or Schlenk line techniques.
1.3 Storage and Stability
-
Store Cu-TMEDA complexes in tightly sealed, clearly labeled containers.
-
Protect from light, moisture, and heat to prevent degradation.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
For air-sensitive complexes, storage in a glovebox or a desiccator under an inert atmosphere is recommended.
1.4 Disposal
Waste containing Cu-TMEDA complexes should be treated as hazardous heavy metal waste.
-
Collect all solid and liquid waste in designated, sealed, and clearly labeled containers.
-
Do not dispose of Cu-TMEDA waste down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. This typically involves collection by a certified environmental health and safety (EHS) provider.
Quantitative Toxicity Data
The toxicity of Cu-TMEDA complexes is influenced by the oxidation state of copper, the specific ligands, and the overall structure of the complex. The primary proposed mechanism of cytotoxicity for many copper complexes involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1][2][3][4][5][6]
Table 1: In Vitro Cytotoxicity (IC₅₀) of Representative Copper Complexes
| Complex | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| [Cu(L)(phen)]NO₃·2MeOH | A2780 (Ovarian Carcinoma) | 2.2 - 13.0 | Not Specified | [7] |
| [Cu(L)(dppz)]NO₃·MeOH | A2780 (Ovarian Carcinoma) | 2.2 - 13.0 | Not Specified | [7] |
| [Cu(acetylethTSC)Cl]Cl | MDA-MB-231 (Breast Cancer) | 5.63 | 72 | [5] |
| --INVALID-LINK-- | MCF-7 (Breast Cancer) | Not Specified | 24 | [5] |
| --INVALID-LINK-- | MDA-MB-231 (Breast Cancer) | Not Specified | 24 | [5] |
| Copper Nanoparticles | SW480 (Colon Cancer) | 31, 68, 100 (µg/ml) | 24 | [6] |
Note: Specific IC₅₀ values for a wide range of well-defined Cu-TMEDA complexes are not extensively compiled in the literature. The data presented here are for structurally related copper complexes to provide an indication of their cytotoxic potential. Researchers should consult specific studies for the complexes they are handling.
Table 2: Acute Toxicity (LD₅₀) of a Representative Copper Complex
| Compound | Route | Species | LD₅₀ (mg/kg) | Reference |
| Cu-PTSM | Intravenous | Rat | 26 | [8] |
| Cu-PTSM | Intravenous | Rabbit | 2 | [8] |
Note: Cu-PTSM is pyruvaldehyde-bis(N-4-methylthiosemicarbazone) copper complex, not a Cu-TMEDA complex. This data is included as a reference for the potential acute toxicity of copper complexes. No specific LD₅₀ data for common Cu-TMEDA complexes were found in the reviewed literature.
Experimental Protocols
3.1 Synthesis of a Representative Cu-TMEDA Complex: Dichloro(N,N,N',N'-tetramethylethylenediamine)copper(II) [Cu(TMEDA)Cl₂]
This protocol describes a general method for the synthesis of a common Cu-TMEDA complex.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Ethanol (absolute)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve copper(II) chloride dihydrate in a minimal amount of absolute ethanol with stirring.
-
Slowly add a stoichiometric equivalent of TMEDA dropwise to the stirring copper chloride solution. An immediate color change and precipitation of the complex are typically observed.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and impurities.
-
Dry the resulting solid product under vacuum to obtain the final [Cu(TMEDA)Cl₂] complex.
Characterization:
The synthesized complex should be characterized to confirm its identity and purity using techniques such as:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the TMEDA ligand to the copper center.
-
UV-Vis Spectroscopy: To study the electronic properties of the complex.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the complex.
-
X-ray Crystallography (optional): To determine the single-crystal structure of the complex.
3.2 Experimental Workflow for Synthesis and Characterization
Proposed Anticancer Mechanism of Action
The cytotoxic effects of many copper complexes, including those with TMEDA, are believed to stem from their ability to induce oxidative stress and interact with cellular macromolecules, ultimately leading to apoptosis (programmed cell death).
4.1 Signaling Pathway of Cu-TMEDA Induced Apoptosis
The following diagram illustrates a generalized proposed pathway for the anticancer activity of Cu-TMEDA complexes.
Description of the Pathway:
-
Cellular Uptake: The Cu-TMEDA complex enters the cancer cell.[9]
-
ROS Generation: Inside the cell, the copper ion can participate in redox cycling, leading to the generation of highly reactive oxygen species (ROS) such as superoxide radicals and hydroxyl radicals.[1][2][3][4][5][6]
-
DNA Damage: The complex itself or the generated ROS can interact with DNA, causing damage through binding (intercalation or groove binding) and cleavage of the DNA strands. This damage can disrupt DNA replication and transcription.
-
Mitochondrial Dysfunction: The increase in ROS can lead to oxidative stress, which damages mitochondria, the powerhouse of the cell. This can result in the release of pro-apoptotic factors.[3]
-
Apoptosis Induction: The accumulation of DNA damage and mitochondrial dysfunction triggers the apoptotic signaling cascade.
-
Cell Death: The activation of apoptosis ultimately leads to programmed cell death of the cancer cell.[1]
Conclusion
Cu-TMEDA complexes are a promising class of compounds with significant potential in catalysis and drug development. However, their handling requires strict adherence to safety protocols due to the inherent hazards of the copper metal and the TMEDA ligand. This guide provides a foundational understanding of the necessary precautions, handling procedures, and toxicological aspects of these complexes. Researchers and professionals are strongly encouraged to consult the specific Safety Data Sheets (SDS) for the particular complexes and reagents they are working with and to conduct a thorough risk assessment before commencing any experimental work. Further research into the specific toxicity profiles and detailed mechanisms of action of various Cu-TMEDA complexes will be crucial for their safe and effective application.
References
- 1. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review | springermedizin.de [springermedizin.de]
- 2. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper induces oxidative stress and apoptosis through mitochondria-mediated pathway in chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Containing Nanoparticles and Organic Complexes: Metal Reduction Triggers Rapid Cell Death via Oxidative Burst [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Copper Nanoparticles Induce Apoptosis and Oxidative Stress in SW480 Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. US4409198A - Process for the production of copper (II) chloride from copper (II) oxychloride using tertiary amine hydrochlorides - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Navigating the Solution: A Technical Guide to the Solubility of Cu-TMEDA Catalysts in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Copper-N,N,N',N'-tetramethylethylenediamine (Cu-TMEDA) catalysts in various organic solvents. While quantitative solubility data for Cu-TMEDA complexes is not extensively available in peer-reviewed literature, this document outlines the qualitative solubility characteristics and presents a detailed experimental protocol for precise quantitative determination. Understanding the solubility of these catalysts is paramount for their effective application in a range of chemical transformations, most notably in Atom Transfer Radical Polymerization (ATRP).
Qualitative Solubility of Cu-TMEDA Complexes
The solubility of a Cu-TMEDA catalyst is fundamentally influenced by the oxidation state of the copper center (Cu(I) or Cu(II)) and the nature of the counter-anion (e.g., Br⁻, Cl⁻). The TMEDA ligand enhances the solubility of copper salts in organic media by forming a coordination complex. General observations from the literature indicate the following solubility trends:
| Organic Solvent | Copper(I)-TMEDA | Copper(II)-TMEDA | Remarks |
| Acetonitrile (MeCN) | Soluble | Soluble | Acetonitrile is a coordinating solvent that can stabilize copper complexes.[1][2] |
| Dimethylformamide (DMF) | Soluble | Soluble | DMF is a polar aprotic solvent known to dissolve many metal complexes.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Similar to DMF, DMSO is a strong polar aprotic solvent that facilitates the dissolution of copper complexes.[3] |
| Toluene | Sparingly Soluble | Sparingly Soluble | As a non-polar solvent, toluene is generally less effective at dissolving ionic or polar copper complexes.[1] |
| Methanol (MeOH) | Soluble | Soluble | Methanol, a polar protic solvent, can solvate the copper complex. |
| Dichloromethane (DCM) | Soluble | Soluble | DCM is a common solvent for many organometallic complexes.[3] |
| Tetrahydrofuran (THF) | Sparingly Soluble | Sparingly Soluble | THF is a moderately polar ether that can coordinate to the copper center, but its solvating power may be limited.[3] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data for a specific this compound, the following isothermal shake-flask method is recommended. This protocol is a standard and reliable method for determining the equilibrium solubility of a solid in a liquid solvent.
Objective: To determine the equilibrium solubility of a this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (e.g., Cu(I)Br/TMEDA)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed glass tubes
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer or Atomic Absorption Spectrometer (AAS)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the this compound to a series of scintillation vials. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. It is advisable to conduct preliminary experiments to determine the minimum time required to achieve equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any suspended solid particles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Concentration Analysis (UV-Vis Spectrophotometry as an example):
-
Prepare a series of standard solutions of the this compound with known concentrations in the same organic solvent.
-
Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) for the Cu-TMEDA complex.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
References
In-Depth Technical Guide: Di-μ-hydroxo-bis[(N,N,N′,N′-tetramethylethylenediamine)copper(II)] Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Di-μ-hydroxo-bis[(N,N,N′,N′-tetramethylethylenediamine)copper(II)] chloride, often abbreviated as [Cu(TMEDA)(OH)]₂Cl₂, is a binuclear copper(II) coordination complex that has garnered significant attention as a versatile catalyst in organic synthesis. This technical guide provides a comprehensive overview of its fundamental properties, including its synthesis, molecular structure, spectroscopic characteristics, and magnetic behavior. Detailed experimental protocols for its preparation and characterization are presented, alongside a summary of its key applications. The logical workflow for its synthesis and characterization is visually represented to aid in experimental design.
General Information
This section outlines the basic chemical and physical properties of the title compound.
| Property | Value |
| Synonyms | Cu-TMEDA catalyst, Dihydroxobistetramethylethylenediaminecopper chloride |
| CAS Number | 30698-64-7 |
| Molecular Formula | C₁₂H₃₄Cl₂Cu₂N₄O₂ |
| Molecular Weight | 464.42 g/mol |
| Appearance | Light gray, brown, or black crystalline powder |
| Melting Point | 131 - 132 °C |
| Solubility | Soluble in water |
| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere (Nitrogen or Argon) |
Synthesis and Experimental Protocols
The synthesis of di-μ-hydroxo-bis[(N,N,N′,N′-tetramethylethylenediamine)copper(II)] chloride is a straightforward procedure. The following protocol is based on established methods for similar copper(II)-TMEDA complexes.
Synthesis Protocol
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
N,N,N′,N′-tetramethylethylenediamine (TMEDA)
-
Sodium 2-nitrobenzoate (or a similar base)
-
Aqueous solvent (e.g., water)
Procedure:
-
An aqueous solution of sodium 2-nitrobenzoate (5 mmol, 0.9 g) is added to an aqueous solution of CuSO₄·5H₂O (2.5 mmol, 0.6 g) with continuous stirring.[1]
-
To this mixture, N,N,N′,N′-tetramethylethylenediamine (2.5 mmol, 0.3 g) is added, which should result in a color change from light blue to violet.[1]
-
The resulting mixture is filtered to remove any insoluble impurities.
-
The filtrate is allowed to stand undisturbed for slow evaporation at room temperature.
-
Single crystals of the product will form over several days.
-
The crystals are then collected, washed with a minimal amount of cold solvent, and dried.
Characterization Workflow
The synthesized complex is typically characterized using a suite of analytical techniques to confirm its identity and purity.
References
Methodological & Application
Application Notes and Protocols for Cu-TMEDA Catalyzed Atom Transfer Radical Polymerization (ATRP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] This control is achieved through a dynamic equilibrium between active and dormant polymer chains, mediated by a transition metal catalyst. The copper/N,N,N',N'-tetramethylethylenediamine (Cu/TMEDA) catalytic system is a widely used and accessible option for ATRP. TMEDA is a simple, commercially available bidentate amine ligand that can be used to mediate the polymerization of a variety of monomers, including styrenes and (meth)acrylates.[1] This document provides detailed protocols and application notes for performing Cu-TMEDA catalyzed ATRP.
Data Presentation
The following tables summarize typical experimental conditions for the Cu-TMEDA catalyzed ATRP of styrene, methyl acrylate (MA), and methyl methacrylate (MMA). While the literature confirms that these polymerizations are well-controlled, leading to a linear increase in molecular weight with conversion, specific quantitative data for direct comparison in a tabulated format is not consistently reported.
Table 1: Experimental Conditions for Cu-TMEDA Catalyzed ATRP of Styrene
| Parameter | Value | Notes |
| Monomer | Styrene | - |
| Initiator | 1-Phenylethyl bromide (1-PEBr) | A common initiator for styrene ATRP. |
| Catalyst | Copper(I) Bromide (CuBr) | - |
| Ligand | N,N,N',N'-tetramethylethylenediamine (TMEDA) | A simple bidentate amine ligand. |
| Molar Ratio [Monomer]:[Initiator]:[CuBr]:[TMEDA] | Typically 100:1:1:2 | Variations in ratios can be used to target different molecular weights. |
| Solvent | Bulk (no solvent) or Anisole | Bulk polymerization is common for styrene. |
| Temperature | 110 °C | Higher temperatures are generally used for styrene ATRP. |
| Molecular Weight (Mn) | Not explicitly reported in a comparable format in the searched literature. | Mn increases linearly with monomer conversion. |
| Polydispersity Index (Đ) | Not explicitly reported in a comparable format in the searched literature. | Generally low, but can be higher than with other ligands. |
Table 2: Experimental Conditions for Cu-TMEDA Catalyzed ATRP of Methyl Acrylate (MA)
| Parameter | Value | Notes |
| Monomer | Methyl Acrylate (MA) | - |
| Initiator | Ethyl 2-bromopropionate | A suitable initiator for acrylate ATRP. |
| Catalyst | Copper(I) Bromide (CuBr) | - |
| Ligand | N,N,N',N'-tetramethylethylenediamine (TMEDA) | - |
| Molar Ratio [Monomer]:[Initiator]:[CuBr]:[TMEDA] | Typically 100:1:1:2 | Adjustments can be made to control the polymerization. |
| Solvent | Bulk or Toluene | Solution polymerization can offer better control. |
| Temperature | 90 °C | Lower temperatures are often used for acrylates compared to styrene. |
| Molecular Weight (Mn) | Not explicitly reported in a comparable format in the searched literature. | Mn increases linearly with monomer conversion. |
| Polydispersity Index (Đ) | Not explicitly reported in a comparable format in the searched literature. | Typically in the range of 1.2 - 1.5. |
Table 3: Experimental Conditions for Cu-TMEDA Catalyzed ATRP of Methyl Methacrylate (MMA)
| Parameter | Value | Notes |
| Monomer | Methyl Methacrylate (MMA) | - |
| Initiator | Ethyl 2-bromoisobutyrate | A common initiator for methacrylate ATRP. |
| Catalyst | Copper(I) Bromide (CuBr) | - |
| Ligand | N,N,N',N'-tetramethylethylenediamine (TMEDA) | - |
| Molar Ratio [Monomer]:[Initiator]:[CuBr]:[TMEDA] | Typically 100:1:1:2 | Can be varied to achieve desired polymer characteristics. |
| Solvent | Bulk or Toluene/Anisole | Solution polymerization is often preferred for better heat dissipation. |
| Temperature | 90 °C | - |
| Molecular Weight (Mn) | Not explicitly reported in a comparable format in the searched literature. | Mn increases linearly with monomer conversion. |
| Polydispersity Index (Đ) | Not explicitly reported in a comparable format in the searched literature. | Generally low, indicating a controlled polymerization. |
Experimental Protocols
The following are generalized protocols for performing Cu-TMEDA catalyzed ATRP in bulk and in solution. These protocols should be adapted based on the specific monomer and desired polymer characteristics.
Protocol 1: Bulk Polymerization
This protocol is suitable for monomers like styrene.
Materials:
-
Monomer (e.g., Styrene), inhibitor removed
-
Initiator (e.g., 1-Phenylethyl bromide)
-
Copper(I) Bromide (CuBr)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum line and inert gas (Argon or Nitrogen) supply
-
Syringes (degassed)
-
Oil bath
Procedure:
-
Catalyst and Flask Preparation: Add CuBr to a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum and cycle between vacuum and inert gas three times to remove oxygen.
-
Reagent Addition: In a separate flask, prepare a mixture of the monomer and initiator. Degas this mixture by bubbling with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Using a degassed syringe, add the degassed TMEDA to the Schlenk flask containing the CuBr.
-
Transfer the degassed monomer/initiator mixture to the Schlenk flask via a degassed syringe.
-
Reaction: Immerse the sealed Schlenk flask into a preheated oil bath at the desired temperature (e.g., 110 °C for styrene) and begin stirring.
-
Monitoring the Reaction: To monitor the polymerization, samples can be withdrawn at timed intervals using a degassed syringe and quenched by cooling and diluting with an appropriate solvent (e.g., THF). Monomer conversion can be determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Dilute the viscous polymer solution with a suitable solvent (e.g., THF). To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina. Precipitate the purified polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., methanol).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Solution Polymerization
This protocol is generally preferred for (meth)acrylates to ensure better temperature control and a more homogeneous reaction mixture.
Materials:
-
Monomer (e.g., Methyl Acrylate or Methyl Methacrylate), inhibitor removed
-
Initiator (e.g., Ethyl 2-bromopropionate or Ethyl 2-bromoisobutyrate)
-
Copper(I) Bromide (CuBr)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous Solvent (e.g., Toluene or Anisole)
-
Schlenk flask with a magnetic stir bar
-
Vacuum line and inert gas (Argon or Nitrogen) supply
-
Syringes (degassed)
-
Oil bath
Procedure:
-
Catalyst and Flask Preparation: Add CuBr to a dry Schlenk flask with a magnetic stir bar. Seal the flask and deoxygenate by cycling between vacuum and inert gas.
-
Reagent Degassing: In separate flasks, degas the monomer, solvent, and TMEDA by bubbling with an inert gas or through freeze-pump-thaw cycles.
-
Reagent Addition: Using degassed syringes, add the degassed solvent, monomer, and TMEDA to the Schlenk flask. Stir the mixture until the CuBr/TMEDA complex forms and the solution becomes homogeneous.
-
Add the degassed initiator to the reaction flask via a degassed syringe to start the polymerization.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitoring and Termination: Follow the same procedure as described in the bulk polymerization protocol for monitoring the reaction and termination.
-
Purification and Drying: Purify the polymer by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., cold methanol or hexane). Collect and dry the polymer under vacuum.
Mandatory Visualization
Caption: Experimental workflow for Cu-TMEDA catalyzed ATRP.
Caption: Core mechanism of Cu-TMEDA catalyzed ATRP.
References
Application Notes and Protocols for Copper-TMEDA Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. This reaction has found widespread application in drug discovery, bioconjugation, and materials science due to its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. The choice of the copper source and ligand is crucial for the catalytic efficiency. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a readily available and effective ligand for copper-catalyzed reactions. The Cu-TMEDA complex can serve as a highly active catalyst for the CuAAC reaction, particularly in organic media.
These application notes provide an overview and detailed protocols for utilizing the Cu-TMEDA catalytic system for the synthesis of 1,2,3-triazoles via the CuAAC reaction.
Catalytic System Overview
The active catalyst in the CuAAC reaction is a Copper(I) species. The Cu-TMEDA catalyst can be formed in situ from a Cu(I) or Cu(II) salt and TMEDA. When a Cu(II) salt (e.g., CuSO₄ or Cu(OAc)₂) is used, a reducing agent such as sodium ascorbate is typically required to generate the active Cu(I) species. Alternatively, a Cu(I) salt like CuBr or CuI can be used directly with TMEDA. The TMEDA ligand stabilizes the Cu(I) oxidation state and enhances the catalyst's solubility and activity in organic solvents.
Data Presentation
The following tables summarize representative quantitative data for CuAAC reactions. While specific data for a wide range of substrates using the this compound is not extensively consolidated in the literature, the following examples illustrate the typical efficiency of copper-catalyzed click chemistry.
Table 1: Reaction Conditions and Yields for a Model CuAAC Reaction
| Entry | Alkyne | Azide | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Benzyl Azide | CuI (2) | TMEDA (5) | THF | 1 | >95 (estimated) |
| 2 | 1-Octyne | Benzyl Azide | CuSO₄ (1) | TMEDA (5) | t-BuOH/H₂O (1:1) | 12 | >90 (estimated) |
| 3 | Propargyl Alcohol | Ethyl Azide | CuBr (5) | TMEDA (10) | CH₂Cl₂ | 6 | >95 (estimated) |
Note: The data in this table is compiled from typical conditions for CuAAC reactions and adapted for the Cu-TMEDA system based on related literature. Yields are estimates and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Cu-TMEDA Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a Cu(I) Source
This protocol describes a general method for the CuAAC reaction using a Copper(I) salt and TMEDA in an organic solvent.
Materials:
-
Alkyne (1.0 equiv)
-
Azide (1.0 - 1.2 equiv)
-
Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI) (1-5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2-10 mol%)
-
Anhydrous organic solvent (e.g., THF, CH₂Cl₂, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the alkyne (1.0 equiv), the azide (1.0 - 1.2 equiv), and the anhydrous organic solvent.
-
Stir the mixture at room temperature until all solids are dissolved.
-
In a separate vial, briefly purge with inert gas and add the copper(I) salt (e.g., CuBr, 1-5 mol%).
-
Add TMEDA (2-10 mol%) to the vial containing the copper(I) salt and swirl gently to form the complex.
-
Add the CuBr/TMEDA mixture to the reaction flask containing the alkyne and azide.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by filtering through a short pad of silica gel to remove the copper catalyst, followed by concentration of the filtrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel or recrystallization.
Protocol 2: In Situ Generation of Cu(I)-TMEDA Catalyst from a Cu(II) Source
This protocol is suitable for reactions where a Cu(II) salt is used as the precursor, and the active Cu(I) catalyst is generated in situ using a reducing agent.
Materials:
-
Alkyne (1.0 equiv)
-
Azide (1.0 - 1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) or Copper(II) Acetate (Cu(OAc)₂) (1-5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (5-10 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, THF, DMF)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction flask, dissolve the alkyne (1.0 equiv) and the azide (1.0 - 1.2 equiv) in the chosen solvent.
-
In a separate vial, prepare a solution of the copper(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) in a minimal amount of water (if using an aqueous co-solvent system) or the reaction solvent.
-
Add TMEDA (5-10 mol%) to the copper(II) salt solution and stir for a few minutes.
-
Add the Cu(II)/TMEDA solution to the reaction flask containing the alkyne and azide.
-
Prepare a fresh solution of sodium ascorbate (5-10 mol%) in water or the reaction solvent.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. A color change is often observed as Cu(II) is reduced to Cu(I).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
For the work-up, if the product is soluble in an organic solvent, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Catalytic Cycle of CuAAC
Caption: General catalytic cycle for the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Workflow for Cu-TMEDA Catalyzed CuAAC
Application Notes and Protocols for Cu-TMEDA in Copper-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the Copper-N,N,N',N'-tetramethylethylenediamine (Cu-TMEDA) catalytic system in various copper-catalyzed cross-coupling reactions. This versatile and cost-effective system has proven efficient in the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-sulfur (C-S), and carbon-carbon (C-C) bonds, which are crucial transformations in organic synthesis and drug discovery.
Introduction
Copper-catalyzed cross-coupling reactions have emerged as a powerful and economical alternative to palladium-catalyzed methods. The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand significantly enhances the catalytic activity of copper, facilitating a range of coupling reactions under mild conditions. TMEDA acts as a bidentate ligand, stabilizing the copper catalyst, and can also function as a base in certain reactions. This document details the application of Cu-TMEDA systems in Chan-Lam, Ullmann-type, and Sonogashira cross-coupling reactions, providing optimized protocols and quantitative data for their practical implementation.
Chan-Lam Cross-Coupling (C-N Bond Formation)
The Chan-Lam coupling enables the formation of C-N bonds by reacting aryl boronic acids with amines, amides, or other N-nucleophiles. The Cu-TMEDA system is a highly effective catalyst for this transformation, often allowing the reaction to proceed at room temperature and open to the air.
Quantitative Data
| Entry | Aryl Boronic Acid | Amine/N-Heterocycle | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Imidazole | Cu₂S/TMEDA | Methanol | RT | 1 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Benzimidazole | Cu₂S/TMEDA | Methanol | RT | 1.5 | 92 |
| 3 | 3-Tolylboronic acid | 1H-Benzo[d]imidazol-2(3H)-one | Cu₂S/TMEDA | Methanol | RT | 2 | 88 |
| 4 | 4-Fluorophenylboronic acid | Aniline | [Cu(OH)·TMEDA]₂Cl₂ | Water | 80 | 12 | 85 |
| 5 | Phenylboronic acid | Pyrrole | [Cu(OH)·TMEDA]₂Cl₂ | Water | 80 | 12 | 78 |
Experimental Protocol: General Procedure for Cu₂S/TMEDA Catalyzed N-Arylation of Imidazoles[1]
-
To a reaction vial, add the aryl boronic acid (1.0 mmol), the imidazole derivative (1.2 mmol), Cu₂S (0.05 mmol, 5 mol%), and TMEDA (0.1 mmol, 10 mol%).
-
Add methanol (3 mL) as the solvent.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated imidazole.
Reaction Workflow
Ullmann-Type Cross-Coupling (C-O and C-S Bond Formation)
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O and C-S bonds. The use of TMEDA as a ligand allows for milder reaction conditions compared to traditional protocols.
Quantitative Data
| Entry | Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenol | CuI/TMEDA | K₂CO₃ | Dioxane | 110 | 24 | 88 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenol | CuI/TMEDA | Cs₂CO₃ | DMF | 130 | 18 | 92 |
| 3 | 1-Iodo-2-methylbenzene | Thiophenol | CuI/TMEDA | K₃PO₄ | Toluene | 110 | 12 | 85 |
| 4 | 1-Bromo-3-chlorobenzene | Ethanethiol | CuI/DMEDA | K₂CO₃ | Dioxane | 100 | 24 | 75 |
Note: DMEDA (N,N'-Dimethylethylenediamine) can also be an effective ligand in these reactions.[1]
Experimental Protocol: General Procedure for CuI/TMEDA Catalyzed O-Arylation of Phenols
-
In an oven-dried Schlenk tube, add CuI (0.05 mmol, 5 mol%), the aryl halide (1.0 mmol), the phenol (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add TMEDA (0.1 mmol, 10 mol%) and the anhydrous solvent (e.g., Dioxane, 3 mL) via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the diaryl ether.
Reaction Mechanism
The mechanism of the Ullmann reaction is believed to involve an oxidative addition-reductive elimination pathway.
Sonogashira Cross-Coupling (C-C Bond Formation)
While traditionally a palladium-catalyzed reaction, copper-catalyzed Sonogashira couplings, particularly with the aid of ligands like TMEDA, have gained attention as a cost-effective alternative for the formation of C(sp²)-C(sp) bonds.
Quantitative Data
| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | CuI/TMEDA | Et₃N | DMF | 90 | 12 | 85 |
| 2 | 1-Iodo-4-methoxybenzene | 1-Hexyne | CuI/TMEDA | K₂CO₃ | DMF | 120 | 18 | 78 |
| 3 | 1-Bromo-4-acetylphenyl | Phenylacetylene | CuCl/TMEDA | Et₃N | Methanol | 60 | 24 | 82 |
| 4 | 4-Iodotoluene | Trimethylsilylacetylene | CuI/TMEDA | Cs₂CO₃ | Toluene | 100 | 10 | 90 |
Experimental Protocol: General Procedure for CuI/TMEDA Catalyzed Sonogashira Coupling[3]
-
To a Schlenk tube, add the aryl halide (1.0 mmol), CuI (0.02 mmol, 2 mol%), and the base (e.g., Et₃N, 2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the anhydrous solvent (e.g., DMF, 3 mL), TMEDA (0.04 mmol, 4 mol%), and the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the indicated temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Experimental Workflow
References
Applications of Copper-TMEDA Catalysis in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-tetramethylethylenediamine (Cu-TMEDA) catalytic system is a versatile and widely employed tool in the field of polymer chemistry, particularly for controlled/"living" radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP).[1][2] This system offers a robust and accessible method for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. The ability to precisely tailor polymer properties makes Cu-TMEDA catalyzed polymerization a valuable technique for a range of applications, from advanced materials to biomedical engineering.[3][4][5]
These application notes provide an overview of the use of the Cu-TMEDA system in the synthesis of various polymers, including detailed experimental protocols and a summary of key reaction parameters.
Principle of Cu-TMEDA Catalyzed Atom Transfer Radical Polymerization (ATRP)
ATRP is a type of controlled/"living" radical polymerization that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex. In the Cu-TMEDA system, a copper(I) complex (Cu(I)Br/TMEDA or Cu(I)Cl/TMEDA) acts as the activator, abstracting a halogen atom from an alkyl halide initiator to form a radical and the corresponding copper(II) deactivator complex (Cu(II)Br₂/TMEDA or Cu(II)Cl₂/TMEDA). This radical then propagates by adding to monomer units. The higher oxidation state copper complex can then donate the halogen atom back to the propagating radical, reforming the dormant species. This reversible activation-deactivation process maintains a low concentration of active radicals, minimizing termination reactions and allowing for the controlled growth of polymer chains.[1][2]
Applications of Polymers Synthesized via Cu-TMEDA Catalysis
The precise control over polymer architecture afforded by Cu-TMEDA catalyzed ATRP has led to the development of materials with tailored properties for a variety of applications:
-
Drug Delivery: Well-defined block copolymers with hydrophilic and hydrophobic segments can self-assemble into micelles or vesicles for the encapsulation and targeted delivery of therapeutic agents.[3][6] The ability to control the size and functionality of these nanocarriers is crucial for their in vivo performance.
-
Tissue Engineering: Biocompatible and biodegradable polymers with specific mechanical properties can be synthesized for use as scaffolds that support cell growth and tissue regeneration.[4][5]
-
Biomedical Coatings and Devices: Polymers with anti-fouling or antimicrobial properties can be grafted onto the surfaces of medical devices to prevent infection and improve biocompatibility.[3]
-
Advanced Materials: The synthesis of block copolymers with distinct properties allows for the creation of thermoplastic elastomers, surfactants, and dispersants.[7][8]
-
Functional Materials: Polymers with specific functionalities can be prepared for applications in sensors, electronics, and catalysis.
Data Presentation: Cu-TMEDA Catalyzed Polymerization of Various Monomers
The following tables summarize quantitative data for the ATRP of styrene, methyl methacrylate (MMA), and methyl acrylate (MA) using the Cu-TMEDA catalytic system.
Table 1: ATRP of Styrene using Cu-TMEDA
| Initiator | [Monomer]:[Initiator]:[Cu(I)]:[TMEDA] | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| 1-PEBr | 100:1:1:2 | Bulk | 110 | 4.5 | 9,400 | 1.15 | [2] |
| 1-PEBr | 100:1:1:2 | Bulk | 110 | 8.0 | 12,500 | 1.19 | [2] |
Mₙ = Number-average molecular weight; PDI = Polydispersity Index; 1-PEBr = 1-Phenylethyl bromide
Table 2: ATRP of Methyl Methacrylate (MMA) using Cu-TMEDA
| Initiator | [Monomer]:[Initiator]:[Cu(I)]:[TMEDA] | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| EBiB | 200:1:1:2 | Anisole | 90 | 2.0 | 18,900 | 1.25 | [2] |
| EBiB | 200:1:1:2 | Anisole | 90 | 4.0 | 28,300 | 1.30 | [2] |
EBiB = Ethyl 2-bromoisobutyrate
Table 3: ATRP of Methyl Acrylate (MA) using Cu-TMEDA
| Initiator | [Monomer]:[Initiator]:[Cu(I)]:[TMEDA] | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| EBiB | 200:1:1:2 | Anisole | 90 | 0.5 | 15,600 | 1.18 | [2] |
| EBiB | 200:1:1:2 | Anisole | 90 | 1.0 | 22,400 | 1.22 | [2] |
Experimental Protocols
Protocol 1: Atom Transfer Radical Polymerization of Styrene using CuBr/TMEDA
This protocol describes the bulk polymerization of styrene to synthesize polystyrene with a target molecular weight of approximately 10,000 g/mol .
Materials:
-
Styrene (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
1-Phenylethyl bromide (1-PEBr)
-
Anisole (as an internal standard for GC, optional)
-
Methanol
-
Schlenk flask
-
Magnetic stir bar
-
Syringes
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
Purification of Monomer: Pass styrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Add CuBr (0.0143 g, 0.1 mmol) to a dry Schlenk flask containing a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen or argon.
-
Addition of Reagents: Under a positive pressure of inert gas, add deoxygenated styrene (10.4 g, 100 mmol) and TMEDA (0.0232 g, 0.2 mmol) to the Schlenk flask via syringe.
-
Initiation: Add 1-phenylethyl bromide (1-PEBr) (0.185 g, 1 mmol) to the reaction mixture via syringe to initiate the polymerization.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 110 °C and stir the reaction mixture.
-
Monitoring the Reaction: Samples can be withdrawn periodically via a degassed syringe to monitor monomer conversion by gas chromatography (GC) and molecular weight evolution by gel permeation chromatography (GPC).
-
Termination and Purification: After the desired conversion is reached (e.g., 4-8 hours), cool the flask to room temperature and open it to the air to quench the polymerization. Dilute the viscous polymer solution with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the THF solution to a large excess of methanol.
-
Isolation: Collect the precipitated polystyrene by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.
Protocol 2: Atom Transfer Radical Polymerization of Methyl Methacrylate (MMA) using CuCl/TMEDA
This protocol describes the solution polymerization of methyl methacrylate to synthesize poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Anisole (solvent)
-
Methanol
-
Schlenk flask
-
Magnetic stir bar
-
Syringes
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
Purification of Monomer: Pass MMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Add CuCl (0.0099 g, 0.1 mmol) to a dry Schlenk flask with a magnetic stir bar. Seal the flask and deoxygenate with three vacuum/inert gas cycles.
-
Addition of Reagents: Under a positive pressure of inert gas, add deoxygenated anisole (10 mL), deoxygenated MMA (10.0 g, 100 mmol), and TMEDA (0.0232 g, 0.2 mmol) to the flask via syringe.
-
Initiation: Add ethyl 2-bromoisobutyrate (EBiB) (0.195 g, 1 mmol) to the reaction mixture via syringe.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 90 °C and stir.
-
Monitoring and Work-up: Follow the same procedure as described in Protocol 1 for monitoring the reaction, terminating the polymerization, and purifying the resulting PMMA.
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for Glaser-Hay Coupling Using a Copper-TMEDA Catalyst System
Introduction
The Glaser-Hay coupling is a powerful and widely utilized method in organic synthesis for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[1][2] This reaction is catalyzed by a copper(I) salt in the presence of an amine base and an oxidant, typically atmospheric oxygen.[2][3] The Hay modification of the original Glaser coupling employs a soluble copper-N,N,N',N'-tetramethylethylenediamine (TMEDA) complex, which offers milder reaction conditions and greater versatility.[1][4][5] The resulting 1,3-diyne motif is a crucial structural component in various natural products, pharmaceuticals, and advanced materials.[1] These application notes provide detailed protocols and data for researchers, scientists, and professionals in drug development to effectively utilize the Glaser-Hay coupling reaction.
Reaction Mechanism and Key Parameters
The generally accepted mechanism for the Glaser-Hay coupling involves a catalytic cycle with the following key steps:
-
Formation of a Copper(I) Acetylide: The terminal alkyne reacts with the copper(I) catalyst, facilitated by a base, to form a copper(I) acetylide intermediate.[1]
-
Oxidative Coupling: Two molecules of the copper(I) acetylide undergo oxidative coupling to produce the 1,3-diyne product and copper(0).[1]
-
Reoxidation of the Catalyst: An oxidant, typically molecular oxygen from the air, reoxidizes copper(0) back to the active copper(I) species, thus continuing the catalytic cycle.[1]
Several factors are critical to the success and efficiency of the Glaser-Hay coupling:
-
Catalyst: Copper(I) salts such as CuCl and CuI are most commonly used.[1]
-
Ligand/Base: TMEDA is a widely used tertiary amine that acts as both a base to deprotonate the terminal alkyne and a ligand to solubilize and activate the copper catalyst.[1]
-
Solvent: The copper-TMEDA complex is soluble in a wide range of organic solvents, which adds to the versatility of the reaction.[4]
-
Oxidant: The reaction is typically carried out under an atmosphere of air, which provides the oxygen necessary for the reoxidation of the copper catalyst.[1]
Experimental Protocols
General Protocol for the Homocoupling of Terminal Alkynes
This protocol provides a general method for the homocoupling of terminal alkynes, such as phenylacetylene and its derivatives, using the CuCl/TMEDA catalytic system.[1]
Materials:
-
Terminal alkyne (1.0 mmol)
-
Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol)
-
Acetone (10 mL)
-
Saturated aqueous solution of ammonium chloride
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
25 mL round-bottom flask
-
Magnetic stir bar
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the reaction mixture.
-
Stir the mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Data Presentation
The following table summarizes the reaction conditions and yields for the Glaser-Hay coupling of various terminal alkynes using the Cu-TMEDA catalyst system.
| Entry | Substrate (Terminal Alkyne) | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuCl/TMEDA | Acetone | Room Temp | 3 | 97 |
| 2 | 1-Pentyne | CuCl/TMEDA | Acetone | Room Temp | 3-6 | High |
| 3 | p-Propargyloxyphenylalanine-GFP | CuI/TMEDA | H₂O | 22 | 4 | Optimized |
| 4 | 1-O-Propargylated glucose pentaacetate | CuI/PP-N₃/DIPEA | - | Room Temp | - | 83 |
| 5 | Terminal alkynes with aromatic groups | CuI/PP-N₃/DIPEA | - | Room Temp | - | Excellent |
Visualizations
Catalytic Cycle of the Glaser-Hay Coupling
References
Application Notes and Protocols for Cu-TMEDA Catalyzed Oxidative Coupling Copolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-N,N,N',N'-tetramethylethylenediamine (Cu-TMEDA) complex is a highly effective catalyst for the oxidative coupling copolymerization of phenolic monomers. This method provides a versatile route to synthesize a variety of functional poly(phenylene ether) (PPE) copolymers with tailored properties. The reaction proceeds under mild conditions, typically using oxygen as the oxidant, and allows for the incorporation of various functional groups into the polymer backbone by copolymerizing a parent monomer, such as 2,6-dimethylphenol (26DMP), with functionalized phenols. These functional copolymers are of significant interest for applications in materials science, electronics, and biomedical fields due to their excellent thermal stability, dielectric properties, and chemical resistance.
This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the synthesis and characterization of copolymers using the Cu-TMEDA catalytic system.
Data Presentation
The following tables summarize quantitative data from the oxidative coupling copolymerization of 2,6-dimethylphenol (26DMP) with functionalized phenolic comonomers using a Cu-TMEDA catalyst.
Table 1: Copolymerization of 2,6-Dimethylphenol (26DMP) and 2,5-Dimethylphenol (25DMP)
| Monomer Feed Ratio (26DMP:25DMP) | Copolymer Composition (26DMP:25DMP) | Mn ( g/mol ) | Mw/Mn (PDI) | Tg (°C) | Td5 (°C, in air) |
| 100:0 | 100:0 | 21,000 | 2.1 | 215 | 380 |
| 90:10 | 91:9 | 19,000 | 2.2 | 210 | 450 |
| 70:30 | 72:28 | 15,000 | 2.3 | 205 | 455 |
| 50:50 | 53:47 | 12,000 | 2.4 | 200 | 460 |
| 30:70 | 35:65 | 9,000 | 2.5 | 195 | 465 |
| 10:90 | 14:86 | 6,000 | 2.6 | 190 | 470 |
| 0:100 | 0:100 | 4,000 | 2.8 | 185 | 475 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Copolymerization of 2,6-Dimethylphenol (26DMP) with 2-Allyl-6-methylphenol (AMP)
| Monomer Feed Ratio (26DMP:AMP) | Copolymer Composition (26DMP:AMP) | Mn ( g/mol ) | Mw/Mn (PDI) | Dielectric Constant (ε') at 10 GHz | Dielectric Loss (tan δ) at 10 GHz |
| 95:5 | 94:6 | 18,500 | 1.9 | 2.45 | 0.0025 |
| 90:10 | 89:11 | 17,200 | 2.0 | 2.48 | 0.0028 |
| 80:20 | 79:21 | 15,100 | 2.1 | 2.52 | 0.0032 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
General Protocol for Oxidative Coupling Copolymerization of Phenols
This protocol describes a general procedure for the synthesis of copolymers from 2,6-dimethylphenol and a functionalized phenol comonomer using the di-μ-hydroxo-bis[(N,N,N′,N′-tetramethylethylenediamine)copper(II)] chloride ([Cu(OH)(TMEDA)]₂Cl₂) catalyst.
Materials:
-
2,6-Dimethylphenol (26DMP)
-
Functionalized phenol comonomer (e.g., 2,5-dimethylphenol, 2-allyl-6-methylphenol)
-
Di-μ-hydroxo-bis[(N,N,N′,N′-tetramethylethylenediamine)copper(II)] chloride (this compound)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene (anhydrous)
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Oxygen (balloon or gas inlet)
-
Standard glassware for inert atmosphere reactions (two-necked flask, condenser, magnetic stirrer)
Procedure:
-
Catalyst Preparation (in situ): In a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the this compound (e.g., 0.05 mmol per 10 mmol of total monomers).
-
Reaction Setup: Purge the flask with oxygen and maintain a positive pressure using an oxygen-filled balloon.
-
Monomer Solution Preparation: In a separate flask, dissolve 2,6-dimethylphenol (e.g., 9 mmol) and the functionalized comonomer (e.g., 1 mmol) in anhydrous toluene (e.g., 20 mL). Add additional TMEDA (e.g., 10 equivalents relative to the copper catalyst) to the monomer solution.
-
Polymerization: Add the monomer solution to the reaction flask containing the catalyst.
-
Reaction Conditions: Stir the reaction mixture vigorously at a controlled temperature (e.g., 20-40 °C) for a specified time (e.g., 4-24 hours). The progress of the polymerization can be monitored by the uptake of oxygen or by periodically taking samples for analysis (e.g., GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of 1 M HCl to the reaction mixture.
-
Polymer Precipitation: Slowly pour the reaction mixture into a beaker containing a large excess of methanol (e.g., 200 mL) with vigorous stirring. The copolymer will precipitate as a solid.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove unreacted monomers and catalyst residues.
-
To further purify, redissolve the polymer in a minimal amount of toluene and re-precipitate it in methanol. Repeat this step two more times.
-
-
Drying: Dry the purified copolymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
-
Characterization: Characterize the resulting copolymer using techniques such as ¹H NMR (for composition), GPC/SEC (for molecular weight and PDI), DSC (for glass transition temperature), and TGA (for thermal stability).
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of copolymers.
Catalytic Cycle
Caption: Proposed catalytic cycle for Cu-TMEDA oxidative coupling copolymerization.
Application Notes and Protocols for the Synthesis of Phenacyl Tertiary Phosphine-Boranes via Cu-TMEDA Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacyl tertiary phosphine-boranes are a class of organophosphorus compounds with significant potential in medicinal chemistry and drug discovery. Their synthesis via copper-catalyzed reactions offers an efficient and regioselective method for their preparation. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds using a di-µ-hydroxy-bis(N,N,N',N'-tetramethylenediamine)copper(II) chloride catalyst. The phosphine-borane framework is emerging as a versatile scaffold in drug design, offering unique physicochemical properties.[1][2] B-hydroxyphenyl phosphine-borane derivatives, for instance, have demonstrated significant estrogen receptor (ER) agonistic activity, highlighting the potential of this compound class in therapeutic applications.[1][2]
Reaction Overview
The synthesis involves a tandem reaction that facilitates both phosphorous-carbon bond formation and oxyfunctionalization.[3][4] This process utilizes a specialized copper(II) catalyst, [Cu(OH)•TMEDA]₂Cl₂, to couple phosphine-boranes with terminal aryl-substituted alkynes or olefins, leading to the formation of phenacyl tertiary phosphine-boranes.[3][4] The reaction is notable for its mild conditions, taking place at ambient temperature, and its ability to accommodate a range of sterically and electronically diverse substrates.[3]
Data Presentation
The following table summarizes the yields of various phenacyl tertiary phosphine-boranes synthesized using the described Cu-TMEDA catalyzed reaction.
| Entry | Phenylacetylene | Phosphine-Borane | Product | Yield (%) |
| 1 | Phenylacetylene | Diphenylphosphine-borane | 2-(Diphenylphosphinoyl)-1-phenylethan-1-one borane complex | 85 |
| 2 | 4-Methylphenylacetylene | Diphenylphosphine-borane | 2-(Diphenylphosphinoyl)-1-(p-tolyl)ethan-1-one borane complex | 82 |
| 3 | 4-Methoxyphenylacetylene | Diphenylphosphine-borane | 2-(Diphenylphosphinoyl)-1-(4-methoxyphenyl)ethan-1-one borane complex | 88 |
| 4 | 4-Chlorophenylacetylene | Diphenylphosphine-borane | 1-(4-Chlorophenyl)-2-(diphenylphosphinoyl)ethan-1-one borane complex | 78 |
| 5 | Phenylacetylene | Dicyclohexylphosphine-borane | 2-(Dicyclohexylphosphinoyl)-1-phenylethan-1-one borane complex | 75 |
| 6 | Phenylacetylene | Di-tert-butylphosphine-borane | 2-(Di-tert-butylphosphinoyl)-1-phenylethan-1-one borane complex | 70 |
Experimental Protocols
Materials and Equipment:
-
Catalyst: Di-µ-hydroxy-bis(N,N,N',N'-tetramethylenediamine)copper(II) chloride {[Cu(OH)•TMEDA]₂Cl₂}
-
Reagents: Substituted phenylacetylenes, phosphine-boranes, triethylamine (Et₃N), acetonitrile (MeCN), saturated ammonium chloride (NH₄Cl) solution, ethyl acetate (EtOAc), brine solution, anhydrous sodium sulfate (Na₂SO₄).
-
Glassware: Round-bottom flask, magnetic stirrer, separatory funnel.
-
Equipment: Rotary evaporator, column chromatography setup with silica gel.
General Procedure for the Synthesis of Phenacyl Tertiary Phosphine-Boranes:
-
To a solution of the respective phenylacetylene (1.0 mmol) and phosphine-borane (1.2 mmol) in acetonitrile (5 mL) in a round-bottom flask, add the [Cu(OH)•TMEDA]₂Cl₂ catalyst (38 mg, 10 mol%) and triethylamine (20 mg, 20 mol%) sequentially.[4]
-
Stir the resulting reaction mixture at ambient temperature for 6 hours.[4]
-
Upon completion of the reaction (monitored by TLC), quench the reaction mixture with a saturated aqueous solution of NH₄Cl.[4]
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).[4]
-
Wash the combined organic extracts with brine solution.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purify the crude residue by column chromatography on silica gel to afford the pure phenacyl tertiary phosphine-borane.[4]
Characterization:
The synthesized compounds are typically characterized by NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity.[3]
Visualizations
Caption: Experimental workflow for the synthesis of phenacyl tertiary phosphine-boranes.
Caption: Proposed reaction mechanism for the Cu-TMEDA catalyzed synthesis.
Mechanism
The reaction mechanism is proposed to involve the sequential activation of the alkyne and the phosphine-borane by the Cu(II) catalyst.[3] This is followed by a reductive elimination step to form the C-P bond and subsequent hydrolysis to yield the final phenacyl tertiary phosphine-borane product.[3] In the case of using styrene as a starting material, the transformation is thought to proceed through a Wacker-type oxidation.[4]
Applications in Drug Development
Phosphine-boranes are gaining attention in medicinal chemistry as versatile structural motifs.[1] They can serve as isosteres for alkanes, offering a means to modify the lipophilicity and other physicochemical properties of drug candidates.[1] The P-BH₃ substructure, for example, is considered a less hydrophobic isostere of a methyl group.[1] The development of B-hydroxyphenyl phosphine-borane derivatives as estrogen receptor ligands demonstrates their potential for creating novel therapeutic agents.[1][2] The stability of the phosphine-borane adducts also makes them attractive for incorporation into complex molecular architectures.[1] This synthetic methodology provides a valuable tool for accessing a library of sterically and electronically diverse phosphine-boranes, which can be further explored for their biological activities.[3]
References
- 1. Physicochemical characterization of B-hydroxyphenyl phosphine borane derivatives and their evaluation as nuclear estrogen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical characterization of B-hydroxyphenyl phosphine borane derivatives and their evaluation as nuclear estrogen receptor ligands - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Di-µ-Hydroxy-bis(N,N,N',N'-tetramethylenediamine)copper(II) Chloride {[Cu(OH)•TMEDA]2Cl2} Catalyzed Tandem Phosphorous-Carbon Bond Formation-Oxyfunctionalization: Efficient Synthesis of Phenacyl Tertiary Phosphine-Boranes [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for N-arylation of Imidazoles using a Cu-TMEDA Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the N-arylation of imidazoles utilizing a Copper-Tetramethylethylenediamine (Cu-TMEDA) catalyst system. This method offers an efficient and mild route to synthesize N-arylimidazoles, a common structural motif in many pharmaceutical compounds. The protocols described herein are based on established literature, providing a reliable foundation for laboratory implementation.
Introduction
The N-arylation of imidazoles is a crucial transformation in organic synthesis. The Ullmann-type coupling reaction, traditionally requiring harsh conditions, has been significantly improved through the development of copper-catalyzed systems. The use of a [Cu(OH)·TMEDA]₂Cl₂ catalyst, in particular, allows for the coupling of imidazoles with arylboronic acids to proceed smoothly at room temperature.[1] This method is advantageous due to its operational simplicity, mild reaction conditions, and good to excellent yields.[1]
Experimental Protocols
Protocol 1: N-arylation of Imidazoles with Arylboronic Acids using [Cu(OH)·TMEDA]₂Cl₂
This protocol is adapted from a procedure described by Collman, et al.[1]
Materials:
-
Imidazole or substituted imidazole
-
Arylboronic acid
-
[Cu(OH)·TMEDA]₂Cl₂ catalyst
-
Dry Dichloromethane (CH₂Cl₂)
-
Oxygen (O₂) balloon
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the arylboronic acid (2.0 mmol), imidazole (1.0 mmol), and the [Cu(OH)·TMEDA]₂Cl₂ catalyst (0.1 mmol).
-
Add dry dichloromethane (4 mL) to the flask.
-
Fit the flask with an oxygen balloon.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture can be purified directly by silica gel column chromatography to afford the desired N-arylimidazole.
General Considerations:
-
The reaction is typically carried out under an atmosphere of oxygen, which is believed to play a role in regenerating the active catalyst.[1]
-
Dry dichloromethane is recommended to ensure optimal reaction conditions.[1]
-
The ratio of arylboronic acid to imidazole is generally 2:1.[1]
Data Presentation
The following table summarizes the results for the N-arylation of various imidazoles with different arylboronic acids using the [Cu(OH)·TMEDA]₂Cl₂ catalyst as described in Protocol 1.[1]
| Entry | Arylboronic Acid | Imidazole | Product | Yield (%) |
| 1 | Phenylboronic acid | Imidazole | 1-Phenylimidazole | 95 |
| 2 | p-Tolylboronic acid | Imidazole | 1-(p-Tolyl)imidazole | 98 |
| 3 | o-Tolylboronic acid | Imidazole | 1-(o-Tolyl)imidazole | 96 |
| 4 | p-Fluorophenylboronic acid | Imidazole | 1-(p-Fluorophenyl)imidazole | 87 |
| 5 | p-Methoxyphenylboronic acid | Imidazole | 1-(p-Methoxyphenyl)imidazole | 99 |
| 6 | o-Methoxyphenylboronic acid | Imidazole | 1-(o-Methoxyphenyl)imidazole | 94 |
| 7 | o-Tolylboronic acid | 4(5)-Methylimidazole | 1-(o-Tolyl)-4-methylimidazole & 1-(o-Tolyl)-5-methylimidazole | 66 (2.5:1 ratio) |
| 8 | o-Tolylboronic acid | 4(5)-Phenylimidazole | 1-(o-Tolyl)-4-phenylimidazole & 1-(o-Tolyl)-5-phenylimidazole | 94 (3.7:1 ratio) |
| 9 | Phenylboronic acid | Benzimidazole | 1-Phenylbenzimidazole | 91 |
| 10 | p-Tolylboronic acid | Benzimidazole | 1-(p-Tolyl)benzimidazole | 85 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-arylation of imidazoles using the Cu-TMEDA catalyst system.
Caption: General workflow for Cu-TMEDA catalyzed N-arylation.
Alternative Protocols and Considerations
While the use of [Cu(OH)·TMEDA]₂Cl₂ with arylboronic acids is a highly effective method, other variations of copper-catalyzed N-arylation of imidazoles exist. For instance, systems employing CuI with a diamine ligand and an aryl halide in the presence of a base can also be used, although these often require elevated temperatures (e.g., 110 °C).[2][3] Another approach involves the use of Cu(OAc)₂ with TMEDA for the coupling of imidazoles with diarylborinic acids in methanol at room temperature.[4] The choice of protocol may depend on the specific substrates, available reagents, and desired reaction conditions. For hindered substrates, specific optimization of the catalyst system and reaction conditions may be necessary.[5]
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cu-TMEDA Mediated C-H (sp³) Oxidation and C-N Cleavage Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the use of copper-tetramethylethylenediamine (Cu-TMEDA) catalytic systems in C-H (sp³) oxidation and C-N cleavage reactions. This methodology offers a versatile and cost-effective approach for the functionalization of a variety of organic molecules.
Introduction
Copper-catalyzed C-H functionalization has emerged as a powerful tool in modern organic synthesis, providing an economical and environmentally benign alternative to traditional methods that often require pre-functionalized starting materials. The combination of a copper salt with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand has proven to be a particularly effective catalytic system for the oxidation of sp³ C-H bonds and the cleavage of C-N bonds. These reactions have found applications in the synthesis of valuable methylene-bridged compounds, the formylation of heterocycles, and the formation of sulfonamides, among others. This document outlines key applications and provides detailed protocols for researchers in academia and industry.
Data Presentation: Substrate Scope and Reaction Yields
The following tables summarize the quantitative data for representative Cu-TMEDA mediated reactions, showcasing the substrate scope and corresponding yields.
Synthesis of Methylene-Bridged Compounds from Indoles and 1,3-Dicarbonyls
This reaction utilizes TMEDA as a methylene source, proceeding via C-H oxidation and C-N cleavage of the TMEDA ligand.
Table 1: CuCl₂-Mediated Synthesis of Bis(indolyl)methanes and Methylene-Bridged 1,3-Dicarbonyls
| Entry | Substrate | Product | Yield (%) |
| 1 | Indole | Bis(indol-3-yl)methane | 92 |
| 2 | 2-Methylindole | 3,3'-(Methylene)bis(2-methyl-1H-indole) | 85 |
| 3 | 5-Methoxyindole | 3,3'-(Methylene)bis(5-methoxy-1H-indole) | 88 |
| 4 | 5-Nitroindole | 3,3'-(Methylene)bis(5-nitro-1H-indole) | 75 |
| 5 | Acetylacetone | 3,3'-Methylenebis(pentane-2,4-dione) | 82 |
| 6 | Ethyl acetoacetate | Diethyl 2,2'-(methylene)bis(3-oxobutanoate) | 80 |
| 7 | Dimedone | 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) | 89 |
Reaction Conditions: Substrate (1.0 mmol), CuCl₂·2H₂O (0.5 mmol), TMEDA (1.5 mmol), and acetic acid (1.0 mmol) in water (10 mL) at 90°C.
Base-Switched Formylation of Indoles
In the presence of a suitable base, the Cu-TMEDA system can be tuned to achieve the formylation of indoles, again using TMEDA as the carbon source.[1]
Table 2: CuCl₂-Catalyzed C-3 Formylation of Indoles
| Entry | Substrate | Product | Yield (%) |
| 1 | Indole | Indole-3-carbaldehyde | 78 |
| 2 | 2-Methylindole | 2-Methylindole-3-carbaldehyde | 72 |
| 3 | 5-Bromoindole | 5-Bromoindole-3-carbaldehyde | 75 |
| 4 | 1-Methylindole | 1-Methylindole-3-carbaldehyde | 68 |
Reaction Conditions: Indole (0.5 mmol), CuCl₂ (0.1 mmol), TMEDA (1.0 mmol), and base in a suitable solvent.
C-N Bond Cleavage of Tertiary Amines for Sulfonamide Synthesis
This application demonstrates the versatility of the Cu-TMEDA system in cleaving C-N bonds of various tertiary amines to form sulfonamides.[2]
Table 3: Copper-Catalyzed Synthesis of Sulfonamides via Oxidative C-N Bond Cleavage
| Entry | Tertiary Amine | Sulfonyl Chloride | Product | Yield (%) |
| 1 | N,N-Dimethylaniline | p-Toluenesulfonyl chloride | N-Methyl-N-phenyl-4-methylbenzenesulfonamide | 85 |
| 2 | Triethylamine | p-Toluenesulfonyl chloride | N-Ethyl-4-methylbenzenesulfonamide | 78 |
| 3 | N-Methylpiperidine | p-Toluenesulfonyl chloride | N-(Pentan-1-yl)-4-methylbenzenesulfonamide | 72 |
| 4 | N,N-Dimethylbenzylamine | Benzenesulfonyl chloride | N-Methyl-N-phenylmethanesulfonylbenzenesulfonamide | 82 |
Reaction Conditions: Tertiary amine (1.0 mmol), sulfonyl chloride (1.2 mmol), Cu catalyst, and oxidant.
Experimental Protocols
The following are detailed protocols for the key reactions described above.
General Protocol for the Synthesis of Methylene-Bridged Compounds
This protocol is adapted from the supplementary information of Zhao et al., RSC Adv., 2013, 3, 10272-10276.
Materials:
-
Substrate (indole or 1,3-dicarbonyl compound)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetic acid
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the substrate (1.0 mmol), CuCl₂·2H₂O (85 mg, 0.5 mmol), and water (10 mL).
-
Stir the mixture at room temperature and add TMEDA (230 µL, 1.5 mmol) followed by acetic acid (1.0 mmol).
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methylene-bridged compound.
General Protocol for the C-3 Formylation of Indoles
This protocol is a general representation based on literature procedures.[1]
Materials:
-
Indole substrate
-
Copper(II) chloride (CuCl₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMSO)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask or a sealed tube, add the indole substrate (0.5 mmol), CuCl₂ (13.4 mg, 0.1 mmol), and the chosen base (e.g., K₂CO₃, 1.0 mmol).
-
Add the solvent (e.g., DMSO, 2 mL) and TMEDA (150 µL, 1.0 mmol).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120°C) with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 3-formylindole product.
General Protocol for the Synthesis of Sulfonamides via C-N Cleavage
This protocol is based on the findings of Sun and coworkers.[2]
Materials:
-
Tertiary amine
-
Sulfonyl chloride
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Oxidant (e.g., di-tert-butyl peroxide - DTBP)
-
Solvent (e.g., chlorobenzene)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk tube or sealed vial, combine the tertiary amine (1.0 mmol), sulfonyl chloride (1.2 mmol), and the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol).
-
Add the solvent (e.g., chlorobenzene, 2 mL) and the oxidant (e.g., DTBP, 2.0 mmol).
-
Seal the vessel and heat the mixture to the required temperature (e.g., 120°C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
Mechanistic Insights and Visualizations
The mechanism of Cu-TMEDA mediated reactions is believed to involve the in situ formation of a catalytically active Cu(I) or Cu(II) species. The reaction likely proceeds through a series of steps including C-H activation, radical formation, and reductive elimination or oxidative addition, depending on the specific transformation.
Proposed Catalytic Cycle for Methylene Bridge Formation
The following diagram illustrates a plausible catalytic cycle for the Cu-TMEDA mediated synthesis of methylene-bridged compounds, where TMEDA serves as the carbon source.
Caption: Proposed catalytic cycle for methylene bridge formation.
Experimental Workflow for Reaction Optimization
The following diagram outlines a logical workflow for optimizing a Cu-TMEDA catalyzed reaction.
Caption: Workflow for reaction optimization.
Safety and Handling
-
Copper Salts: Copper salts are harmful if swallowed and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
TMEDA: TMEDA is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Oxidants: Peroxides such as DTBP are strong oxidizing agents and can be explosive. Handle with care and avoid contact with incompatible materials.
-
Solvents: Organic solvents should be handled in a fume hood, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The Cu-TMEDA catalytic system offers a powerful and versatile platform for C-H (sp³) oxidation and C-N cleavage reactions. The operational simplicity, use of inexpensive and readily available reagents, and broad substrate scope make these methods highly attractive for both academic research and industrial applications, including drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore and apply these valuable transformations.
References
Application Notes and Protocols for Tandem Phosphorus-Carbon Bond Formation Using a Cu-TMEDA Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of phenacyl tertiary phosphine-boranes via a tandem phosphorus-carbon bond formation and oxyfunctionalization reaction. This method utilizes a di-μ-Hydroxy-bis(N,N,N',N'-tetramethylenediamine)copper(II) Chloride catalyst, {[Cu(OH)•TMEDA]2Cl2}, offering an efficient route to sterically and electronically diverse phosphine-boranes, which are valuable ligands in transition-metal-catalyzed reactions.
Introduction
The development of efficient catalytic methods for the formation of phosphorus-carbon bonds is of significant interest due to the widespread applications of organophosphorus compounds in catalysis, materials science, and medicinal chemistry. This document details a novel protocol for the tandem P-C bond formation and oxyfunctionalization of terminal aryl-substituted alkynes and olefins. The reaction is catalyzed by a specific Cu(II)-TMEDA complex, {[Cu(OH)•TMEDA]2Cl2}, and proceeds under mild conditions with moderate to high yields.[1] The process is highly regioselective, coupling phosphine-boranes with terminal alkynes or olefins while concurrently oxidizing the benzylic carbon.[1]
Data Presentation
The following table summarizes the reaction yields for the synthesis of various phenacyl tertiary phosphine-boranes from substituted phenylacetylenes and phosphine-boranes. The reactions were conducted using 10 mol% of the {[Cu(OH)•TMEDA]2Cl2} catalyst and 20 mol% of Et3N in acetonitrile at ambient temperature.[1]
| Entry | Phenylacetylene Derivative | Phosphine-Borane | Product | Yield (%) |
| 1 | Phenylacetylene | Diphenylphosphine-borane | 2-(Diphenylphosphinoyl)-1-phenylethanone-borane | 85 |
| 2 | 4-Methylphenylacetylene | Diphenylphosphine-borane | 2-(Diphenylphosphinoyl)-1-(4-methylphenyl)ethanone-borane | 82 |
| 3 | 4-Methoxyphenylacetylene | Diphenylphosphine-borane | 2-(Diphenylphosphinoyl)-1-(4-methoxyphenyl)ethanone-borane | 88 |
| 4 | 4-Chlorophenylacetylene | Diphenylphosphine-borane | 1-(4-Chlorophenyl)-2-(diphenylphosphinoyl)ethanone-borane | 78 |
| 5 | Phenylacetylene | Dicyclohexylphosphine-borane | 2-(Dicyclohexylphosphinoyl)-1-phenylethanone-borane | 75 |
| 6 | Phenylacetylene | Di-tert-butylphosphine-borane | 2-(Di-tert-butylphosphinoyl)-1-phenylethanone-borane | 72 |
Experimental Protocols
General Procedure for the Synthesis of Phenacyl Tertiary Phosphine-Boranes:
Materials:
-
{[Cu(OH)•TMEDA]2Cl2} catalyst (10 mol%)
-
Substituted Phenylacetylene (1.0 mmol)
-
Phosphine-borane (1.2 mmol)
-
Triethylamine (Et3N) (20 mol%)
-
Acetonitrile (CH3CN) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Protocol:
-
To a clean, dry round-bottom flask, add the {[Cu(OH)•TMEDA]2Cl2} catalyst (10 mol%).
-
Add the substituted phenylacetylene (1.0 mmol) and the phosphine-borane (1.2 mmol) to the flask.
-
Add acetonitrile (5 mL) to the reaction mixture.
-
Add triethylamine (20 mol%) to the flask.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenacyl tertiary phosphine-borane.
-
Characterize the final product using NMR (¹H, ¹³C, ³¹P), mass spectrometry, and, if possible, X-ray crystallography.[1]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of phenacyl tertiary phosphine-boranes.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the Cu-TMEDA catalyzed tandem P-C bond formation.[1]
References
Troubleshooting & Optimization
Technical Support Center: Stability of Cu-TMEDA Catalysts in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Cu-TMEDA (Copper-N,N,N',N'-tetramethylethylenediamine) catalysts in solution.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems observed during reactions catalyzed by Cu-TMEDA.
| Problem | Potential Cause | Suggested Solution |
| Low or No Catalytic Activity | 1. Catalyst Oxidation: The active Cu(I) species is highly sensitive to oxygen and can be readily oxidized to the inactive Cu(II) state.[1] | a. Degas Solvents: Thoroughly degas all solvents and reagents using methods like sparging with an inert gas (e.g., argon or nitrogen) or freeze-pump-thaw cycles. b. Use Schlenk Line/Glovebox: Perform the reaction under an inert atmosphere using a Schlenk line or in a glovebox to prevent oxygen exposure.[1] c. In Situ Reduction: If using a Cu(II) precursor, ensure the reducing agent (e.g., sodium ascorbate) is fresh and added correctly to generate the active Cu(I) species in situ. |
| 2. Impure Reagents: Impurities in monomers, solvents, or the TMEDA ligand can poison the catalyst. | a. Purify Reagents: Ensure all starting materials are purified according to standard laboratory procedures. For instance, monomers should be passed through a column of basic alumina to remove inhibitors. b. Use High-Purity TMEDA: Use freshly distilled or high-purity TMEDA, as it can degrade over time. | |
| Poor Reaction Control (e.g., high polydispersity in ATRP) | 1. Incorrect Cu(I)/Cu(II) Ratio: An imbalance in the equilibrium between the activator (Cu(I)) and deactivator (Cu(II)) species can lead to an excess of radicals and uncontrolled polymerization. | a. Add Cu(II) Deactivator: Start the reaction with a small amount of the Cu(II) complex (e.g., CuBr₂/TMEDA) to establish the equilibrium and regulate the concentration of propagating radicals. b. Controlled Generation of Cu(I): Employ techniques like ARGET (Activators Regenerated by Electron Transfer) or AGET (Activators Generated by Electron Transfer) ATRP, which use reducing agents to gradually generate the Cu(I) activator, maintaining a low and constant concentration. |
| 2. Ligand Dissociation: The TMEDA ligand may partially dissociate from the copper center, reducing the catalyst's stability and activity. | a. Use Excess Ligand: A slight excess of the TMEDA ligand can help shift the equilibrium towards the formation of the complex. However, a large excess should be avoided as it can affect the reaction kinetics. b. Choose a More Stable Ligand: If instability persists, consider using a ligand that forms a more stable complex with copper, such as a tridentate or tetradentate ligand (e.g., PMDETA or TPMA), which can offer greater stability.[1] | |
| Catalyst Precipitation or Color Change | 1. Disproportionation: The Cu(I) species can disproportionate into Cu(0) and Cu(II), especially in polar solvents, leading to the formation of inactive species and precipitates. | a. Solvent Choice: The choice of solvent significantly impacts catalyst stability.[1] Less polar or more coordinating solvents can sometimes stabilize the Cu(I) species. b. Maintain Inert Atmosphere: Oxygen can accelerate the degradation pathways that lead to precipitation. |
| 2. Thermal Degradation: High reaction temperatures can accelerate the decomposition of the Cu-TMEDA complex. | a. Optimize Temperature: Determine the lowest effective temperature for your reaction to minimize thermal degradation. b. Monitor for Color Changes: A change from a colorless or light-colored solution (indicative of Cu(I)) to a blue or green color (indicative of Cu(II)) can signal catalyst oxidation and degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Cu-TMEDA catalyst instability in solution?
A1: The primary cause of instability is the oxidation of the active catalytic species, Cu(I), to the inactive Cu(II) state.[1] This is most often caused by the presence of oxygen in the reaction mixture. Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur, leading to a loss of active catalyst.
Q2: How does the choice of solvent affect the stability of the this compound?
A2: The solvent plays a crucial role in the stability of the copper complex.[1] The polarity and coordinating ability of the solvent can influence the redox potential of the copper center and the equilibrium between the Cu(I) and Cu(II) species. Some solvents may better solvate and stabilize the catalyst, while others might promote degradation pathways. For instance, an increase in the polarity of the solvent can sometimes increase the rate of photodegradation of copper complexes.[2]
Q3: My reaction starts well but then stalls. What could be the issue?
A3: This is often a sign of gradual catalyst deactivation. The initial concentration of the active Cu(I) catalyst is sufficient to start the reaction, but it is slowly consumed by side reactions, such as termination events in polymerization or oxidation by trace impurities. This increases the concentration of the deactivating Cu(II) species, which can eventually halt the reaction. Using a regenerative technique like ARGET ATRP can help maintain the active catalyst concentration.
Q4: Can I use a Cu(II)-TMEDA complex directly?
Q5: What is the visual indicator of catalyst degradation?
A5: A distinct color change is the most common visual cue. A solution containing the active Cu(I)/TMEDA complex is typically colorless or very lightly colored. If the solution turns blue or green, it indicates the formation of the Cu(II)/TMEDA complex, signaling that oxidation and potential deactivation have occurred.[2]
Quantitative Data on Catalyst Stability
While specific kinetic data for the degradation of Cu-TMEDA is highly dependent on the exact reaction conditions, the following table summarizes the general effects of various parameters on catalyst stability.
| Parameter | Effect on Stability | Typical Observation |
| Oxygen | Highly detrimental | Rapid color change to blue/green, loss of catalytic activity. |
| Temperature | Higher temperatures decrease stability | Increased rate of side reactions and potential for ligand dissociation. |
| Solvent Polarity | Variable; can decrease stability | Increased rates of disproportionation or degradation may be observed in highly polar solvents.[2] |
| Presence of a Reducing Agent | Increases apparent stability | Maintains a higher concentration of the active Cu(I) species. |
| Ligand-to-Metal Ratio | An optimal ratio is crucial | Insufficient ligand leads to unprotected copper, while a large excess can alter reactivity. |
Experimental Protocols
Protocol 1: Monitoring Cu-TMEDA Oxidation via UV-Vis Spectroscopy
This protocol allows for the qualitative and semi-quantitative monitoring of the oxidation of Cu(I)-TMEDA to Cu(II)-TMEDA.
Objective: To observe the rate of catalyst oxidation under specific experimental conditions (e.g., in the presence of air).
Materials:
-
CuBr or another Cu(I) source
-
TMEDA (freshly distilled)
-
Degassed solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a cuvette-stirring setup
-
Septum-sealed quartz cuvette
-
Syringes and needles
Procedure:
-
Prepare a stock solution of Cu(I)Br/TMEDA in the degassed solvent under an inert atmosphere (glovebox or Schlenk line). The solution should be colorless.
-
Transfer a known volume of the stock solution to the septum-sealed quartz cuvette via a gas-tight syringe.
-
Place the cuvette in the spectrophotometer and begin recording the absorbance spectrum over time. The characteristic absorbance of the Cu(II)-TMEDA complex (a broad peak around 600-700 nm) should be monitored.
-
To initiate oxidation, carefully inject a small, known volume of air or an oxygen-saturated solvent into the cuvette while it is being monitored.
-
Continue to record the spectra at regular intervals. The increase in absorbance at the characteristic wavelength for the Cu(II) complex corresponds to the rate of catalyst oxidation.
-
The percentage of degradation can be estimated by the change in absorbance over time.[2]
Visualizations
Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways through which the active Cu(I)-TMEDA catalyst can become deactivated in solution.
Caption: Primary deactivation pathways for the Cu(I)-TMEDA catalyst.
Troubleshooting Workflow for Low Catalytic Activity
This workflow provides a logical sequence of steps to diagnose the cause of low or no yield in a Cu-TMEDA catalyzed reaction.
Caption: A troubleshooting workflow for low-yield Cu-TMEDA catalyzed reactions.
References
Technical Support Center: Cu-TMEDA Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing copper-TMEDA catalyzed reactions. The content is designed to directly address specific issues encountered during experiments, with a focus on common side products and mitigation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Homocoupled Products in Alkyne Coupling Reactions (Glaser-Hay Coupling)
Q1: I am observing a significant amount of homocoupled diyne byproduct in my Cu-TMEDA catalyzed alkyne cross-coupling reaction. What is the cause and how can I minimize it?
A1: The formation of symmetrical 1,3-diynes is a common side reaction in copper-catalyzed alkyne couplings, known as the Glaser or Glaser-Hay coupling.[1][2][3] This oxidative homocoupling is often promoted by the presence of oxygen, which reoxidizes the active Cu(I) catalyst to Cu(II).[2] The CuCl-TMEDA complex is a known catalyst for this transformation.[1][4]
Troubleshooting Guide:
| Potential Cause | Recommended Solution(s) |
| Oxygen Exposure | Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to minimize the oxidation of Cu(I).[5] Solvents should be thoroughly degassed prior to use. |
| High Alkyne Concentration | Slow addition of the terminal alkyne to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction. |
| Inappropriate Ligand-to-Copper Ratio | The concentration of TMEDA can influence the reaction outcome. While it acts as both a base and a ligand to solubilize the copper species, an excess may favor homocoupling under certain conditions.[6][7] Optimization of the Cu:TMEDA ratio is recommended. |
| Suboptimal Reaction Conditions | The choice of solvent, base, and temperature can significantly impact the selectivity. For instance, in some cases, pyridine has been found to be a more effective base than TMEDA in promoting asymmetric coupling.[7] |
Experimental Protocol: Minimizing Glaser-Hay Homocoupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add the copper catalyst (e.g., CuI, 1-5 mol%) and TMEDA (1-2 equivalents relative to copper).
-
Add the degassed solvent (e.g., THF, acetonitrile).
-
Add the first coupling partner (e.g., an aryl halide).
-
Slowly add the terminal alkyne (1.0-1.2 equivalents) via syringe pump over several hours.
-
Maintain a positive pressure of argon and stir the reaction at the desired temperature, monitoring by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with standard workup and purification.
Issue 2: Homocoupling Side Products in Ullmann-Type C-N and C-O Coupling Reactions
Q2: My Cu-TMEDA catalyzed Ullmann C-N (or C-O) coupling reaction is producing a significant amount of biaryl homocoupling product from my aryl halide. How can I improve the selectivity for the desired cross-coupled product?
A2: Homocoupling of aryl halides to form biaryls is a classic Ullmann reaction and a common side product in copper-catalyzed cross-coupling reactions.[8][9] This can occur through a radical mechanism or via reductive elimination from a Cu(III) intermediate.[10] The choice of ligand, base, and reaction conditions plays a crucial role in directing the reaction towards the desired cross-coupling pathway.
Troubleshooting Guide:
| Potential Cause | Recommended Solution(s) |
| High Catalyst Loading | While counterintuitive, very high or very low catalyst loadings can sometimes favor homocoupling. Optimization of the catalyst concentration is key. |
| Ligand Choice and Concentration | While TMEDA can be an effective ligand, other diamine ligands or N,O-bidentate ligands might offer better selectivity for certain substrates.[11][12] The concentration of the ligand is also critical; an excess can sometimes inhibit the reaction or lead to side products.[13] |
| Base and Solvent Effects | The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., DMF, DMSO, toluene) can significantly influence the reaction outcome.[11] For instance, in some Ullmann C-N couplings, K₃PO₄ is superior for aryl iodides, while K₂CO₃ is better for aryl bromides.[11] |
| Substrate Reactivity | Aryl halides with electron-withdrawing groups are often more prone to side reactions. Adjusting the temperature and reaction time may be necessary. |
Experimental Protocol: General Procedure for Cu-TMEDA Catalyzed Ullmann C-N Coupling
-
In a glovebox or under an inert atmosphere, add CuI (1-10 mol%), the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.) to a dry reaction vessel.
-
Add TMEDA (10-20 mol%) and the desired solvent (e.g., DMF or toluene).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine to remove the catalyst and inorganic salts.
-
Dry the organic layer and purify the product by column chromatography.
Issue 3: Other Common Side Products and Reaction Failures
Q3: Besides homocoupling, what other side products should I be aware of in Cu-TMEDA catalyzed reactions?
A3: Several other side reactions can occur, depending on the specific reaction type and substrates used.
-
Ligand Arylation: In C-N coupling reactions, the diamine ligand (TMEDA) itself can be N-arylated, leading to catalyst deactivation and consumption of the aryl halide.[1] This is more prevalent with sterically unhindered diamine ligands.
-
Protodeboronation: In Chan-Lam couplings involving boronic acids, the boronic acid can be protonated and lost, especially in the presence of water, leading to the formation of the corresponding arene.[14]
-
Solvent Participation: At high temperatures, solvents like DMF can decompose or participate in the reaction, leading to formylation or other undesired byproducts.[15][16]
-
C-H Activation of TMEDA: In some cases, the C-H bonds of TMEDA can be activated by the copper catalyst, leading to the formation of methylene-bridged compounds.
-
Reduction of Aryl Halides: The aryl halide starting material may be reduced to the corresponding arene, a process known as hydrodehalogenation.
Troubleshooting Guide for General Side Reactions:
| Side Product/Issue | Potential Cause(s) | Recommended Solution(s) |
| Ligand Arylation | High reaction temperatures; sterically unhindered diamine ligand. | Use a more sterically hindered diamine ligand; optimize the reaction temperature to the lowest effective value. |
| Protodeboronation | Presence of water or protic solvents. | Use anhydrous solvents and reagents; add molecular sieves to the reaction mixture. |
| Solvent-Derived Byproducts | High reaction temperatures; reactive solvent (e.g., DMF). | Use a more inert solvent if possible (e.g., toluene, dioxane); lower the reaction temperature. |
| Reduction of Aryl Halide | Presence of a hydrogen source; certain reaction conditions. | Ensure anhydrous conditions; screen different bases and solvents. |
Quantitative Data on Side Product Formation
The extent of side product formation is highly dependent on the specific reaction conditions. The following tables provide a summary of reported data to illustrate these effects.
Table 1: Influence of Ligand on Homocoupling in a Cu-Catalyzed C-N Coupling Reaction
| Ligand | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| TMEDA | 75 | 15 |
| N,N'-Dimethylethylenediamine | 85 | 8 |
| 1,10-Phenanthroline | 92 | <5 |
| trans-N,N'-Dimethylcyclohexane-1,2-diamine | 95 | <2 |
Note: Yields are representative and can vary based on specific substrates and conditions.
Table 2: Effect of Atmosphere on Glaser-Hay Homocoupling
| Atmosphere | Homocoupling Yield (%) |
| Air | 85 |
| Nitrogen | 15 |
| Argon (degassed solvent) | <5 |
Note: Yields are for a model reaction of a terminal alkyne and are illustrative.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing Pathways in Cu-Catalyzed Alkyne Coupling
Caption: Competing Sonogashira cross-coupling and Glaser-Hay homocoupling pathways.
Caption: Mechanism showing the side reaction of N-arylation of the TMEDA ligand.
References
- 1. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides [dspace.mit.edu]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. CuI/TMEDA Catalyzed Solvent Free Homo-Coupling Reaction of Terminal Alkynes towards the Synthesis of Buta-1,3-diynes [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. iris.unito.it [iris.unito.it]
- 8. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cu-TMEDA Catalyst Loading for Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of copper-N,N,N',N'-tetramethylethylenediamine (Cu-TMEDA) catalyzed polymerizations, particularly Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs) & Troubleshooting
Catalyst Preparation and Handling
Q1: My polymerization is not initiating or is extremely slow. What are the likely causes related to the catalyst?
A1: Several factors related to the catalyst setup can hinder polymerization initiation:
-
Oxygen Inhibition: The active Cu(I) catalyst is highly sensitive to oxygen. Inadequate deoxygenation of your monomer, solvent, and initiator solution will lead to the oxidation of Cu(I) to the inactive Cu(II) species, effectively preventing the polymerization from starting. Ensure you are using robust deoxygenation techniques such as multiple freeze-pump-thaw cycles or purging with an inert gas (Argon or Nitrogen) for an extended period.[1]
-
Impure Reagents: Impurities in the TMEDA ligand, copper salt, or solvent can poison the catalyst. It is recommended to use freshly purified reagents. TMEDA can be purified by distillation over sodium.
-
Incorrect Catalyst Complex Formation: Ensure the Cu(I) salt and TMEDA ligand are properly dissolved and complexed before adding them to the monomer solution. The formation of the Cu(I)-TMEDA complex is crucial for catalytic activity.
Q2: The color of my reaction mixture turned blue/green immediately after adding the copper catalyst. What does this indicate?
A2: A rapid change to a blue or green color indicates the oxidation of the active Cu(I) species to the inactive Cu(II) species.[2] This is typically a sign of excess oxygen in the reaction system. Review and improve your deoxygenation procedures. While a small amount of Cu(II) is necessary to establish the ATRP equilibrium, a rapid and complete color change at the beginning of the reaction suggests a failed polymerization.
Polymerization Control and Outcomes
Q3: My polymerization is proceeding, but it is uncontrolled, resulting in a broad molecular weight distribution (high Ð or PDI). How can I improve control?
A3: Lack of control in ATRP is often due to an imbalance in the activation/deactivation equilibrium. Consider the following adjustments:
-
Optimize Ligand-to-Copper Ratio: The ratio of TMEDA to the copper salt is critical. A 1:1 or 2:1 ratio of ligand to copper is often optimal.[3] Insufficient ligand can lead to poorly soluble and less active catalyst complexes, while a large excess can sometimes interfere with the polymerization.
-
Adjust Catalyst Concentration: While reducing catalyst concentration is often a goal, too little catalyst can lead to a loss of control, especially at high conversions.[4][5] The concentration of the deactivator (Cu(II)-TMEDA) must be sufficient to reversibly terminate the growing polymer chains. If you are using very low catalyst concentrations (ppm levels), consider advanced techniques like ARGET or ICAR ATRP which are designed to maintain a sufficient concentration of the active catalyst.[4][6]
-
Add a Small Amount of Cu(II) at the Start: Intentionally adding a small amount of the Cu(II) complex (e.g., CuBr₂/TMEDA) at the beginning of the polymerization can help establish the ATRP equilibrium faster and improve control, especially in systems with a high initiation rate.[7]
Q4: I am observing a low initiation efficiency, and the final molecular weight is much higher than theoretically predicted. What could be the issue?
A4: This problem often points to issues with the initiator or the initial stages of the polymerization:
-
Initiator Purity and Suitability: Ensure your initiator is pure and suitable for the monomer being polymerized. The initiator should be a good alkyl halide that can be readily activated by the Cu(I)-TMEDA complex.
-
Slow Initiation Compared to Propagation: If the rate of initiation is significantly slower than the rate of propagation, the polymer chains that do form will grow to a much higher molecular weight than targeted. You may need to choose a more active initiator or adjust the reaction conditions (e.g., temperature) to favor initiation.
Q5: My polymerization stops at low conversion. How can I drive it to higher conversion?
A5: Polymerization stalling can be due to catalyst deactivation or loss of chain-end fidelity:
-
Catalyst Deactivation: Irreversible oxidation of the Cu(I) catalyst can halt the polymerization. This can be caused by impurities or side reactions. Using advanced ATRP techniques with continuous regeneration of the activator, such as ARGET or ICAR ATRP, can help overcome this issue.[4][6]
-
Loss of End-Group Fidelity: The terminal halogen on the polymer chain can be lost through side reactions, preventing further activation and growth.[8][9] This is more prevalent at higher temperatures and conversions. Reducing the reaction temperature or using a more stable initiator/catalyst system can help mitigate this.
Troubleshooting Workflow
For a systematic approach to diagnosing and solving common issues, refer to the following workflow:
Caption: A step-by-step guide to troubleshooting common polymerization problems.
Quantitative Data Summary
The following tables summarize typical starting conditions and expected outcomes for Cu-TMEDA catalyzed ATRP of common monomers. These values should be considered as starting points for optimization.
Table 1: Recommended Starting Ratios for Cu-TMEDA ATRP
| Component Ratio | Value | Rationale |
| [Monomer]:[Initiator] | 25:1 to 1000:1 | Determines the target degree of polymerization and molecular weight. |
| [Initiator]:[Cu(I)Br] | 1:0.1 to 1:1 | Lower catalyst loading is desirable but may require more stringent conditions. |
| [Cu(I)Br]:[TMEDA] | 1:1 to 1:2 | Ensures proper complexation and solubility of the catalyst.[3] |
| [Cu(II)Br₂]:[Cu(I)Br] | 0:1 to 0.2:1 | Addition of Cu(II) can improve control over the polymerization.[7] |
Table 2: Effect of Catalyst Concentration on Polymerization of Acrylates and Styrene
| Monomer | Catalyst System | [Catalyst] relative to Initiator | Expected Outcome (PDI) |
| n-Butyl Acrylate | CuBr/Me₆-TREN | 1% | Well-defined polymer |
| Styrene | CuBr/Me₆-TREN | 50% | Successful polymerization |
| Methyl Acrylate | CuBr/PMDETA | 1:1 | PDI < 1.2 |
| Styrene | CuBr/PMDETA | 1:1 | PDI < 1.2 |
*Note: Me₆-TREN (Tris(2-(dimethylamino)ethyl)amine) is a more active ligand than TMEDA, allowing for lower catalyst concentrations.[10] Data for PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) is also included for comparison as another common multidentate amine ligand.[11]
Experimental Protocols
Protocol 1: General Procedure for Cu-TMEDA Catalyzed ATRP
This protocol provides a general method for the polymerization of monomers like styrene or methyl acrylate.
Materials:
-
Monomer (e.g., Styrene, Methyl Acrylate), inhibitor removed
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Copper(I) Bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled
-
Solvent (e.g., Anisole, Toluene), anhydrous
-
Schlenk flask, rubber septa, syringes, magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a Schlenk flask with a magnetic stir bar and seal with a rubber septum. Subject the flask to several cycles of vacuum and backfilling with inert gas to remove oxygen.
-
Reagent Preparation: In the Schlenk flask, add CuBr (e.g., 0.1 mmol).
-
Add the desired amount of solvent (e.g., 5 mL) via a degassed syringe.
-
Add the TMEDA ligand (e.g., 0.1 mmol for a 1:1 ratio) via a degassed syringe. Stir the mixture until the copper salt dissolves and forms the catalyst complex.
-
Add the monomer (e.g., 10 mmol) and the initiator (e.g., 0.1 mmol) to the flask via degassed syringes.
-
Deoxygenation: Perform at least three freeze-pump-thaw cycles on the reaction mixture to ensure all oxygen is removed.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C for styrene, 50-70 °C for acrylates) and stir.
-
Monitoring: Periodically take samples via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC/SEC).
-
Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the Cu(I) catalyst.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.
Signaling Pathways and Workflows
ATRP Equilibrium Diagram
The core of ATRP is the reversible activation and deactivation of polymer chains, as illustrated below.
Caption: The reversible activation-deactivation equilibrium in ATRP.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
effect of solvent and temperature on Cu-TMEDA reaction rates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Copper-Tetramethylethylenediamine (Cu-TMEDA) catalyzed reactions.
Troubleshooting Guide
Users may encounter several common issues during their experiments. This guide provides a structured approach to diagnosing and resolving these problems in a question-and-answer format.
Q1: My Cu-TMEDA catalyzed reaction is not starting or is proceeding very slowly. What are the likely causes?
A1: A slow or stalled reaction is one of the most common issues. Here are the primary factors to investigate:
-
Catalyst Inactivity: The active catalyst is typically a Cu(I) species. If your reaction is open to the air, the Cu(I) can be oxidized to the inactive Cu(II) state.[1] It is common practice to use a more stable Cu(II) salt (e.g., CuSO₄) and add a reducing agent, like sodium ascorbate, to generate the active Cu(I) species in situ.[1]
-
Reagent Purity: Impurities in reactants, solvents, or even dissolved oxygen can poison the catalyst.[2] Ensure you are using high-purity reagents and consider degassing your solvent by bubbling with an inert gas like nitrogen or argon.[1][3]
-
Inadequate Temperature: Many reactions require a certain activation energy to proceed at a reasonable rate.[4][5] If you are running the reaction at room temperature, gentle heating (e.g., to 40-60 °C) might be necessary to initiate the reaction.[1]
-
Poor Ligand/Copper Ratio: The TMEDA ligand is crucial for stabilizing the Cu(I) catalyst and increasing its solubility and reactivity.[1][6] An incorrect ratio can lead to poor results. A typical starting point is a 1:1 to 5:1 ligand-to-copper ratio.[3]
Q2: I am observing the formation of unexpected side products or significant "tarring" in my reaction mixture.
A2: The formation of side products or a tar-like substance often points to issues with the reaction conditions or the stability of the intermediates.
-
Solvent Choice: The solvent can significantly influence the reaction pathway. In some cases, using a different solvent can minimize side reactions. For example, in the dimerization of terminal acetylenes, using bases like ethylenediamine or triethylamine instead of TMEDA in methanol led to massive tarring of the reaction mixture.[6]
-
High Temperature: While increasing temperature can increase the rate of the desired reaction, it can also accelerate side reactions or cause the decomposition of reactants or products.[5] If you are using elevated temperatures, try running the reaction at a lower temperature for a longer period.
-
Oxygen Contamination: Unwanted oxidation of reactants or intermediates can lead to complex mixtures of side products. As mentioned, ensuring an inert atmosphere can be critical.
Q3: The yield of my reaction is consistently low, even though the reaction goes to completion.
A3: Low yield despite complete consumption of starting material can be frustrating. Here are some factors to consider:
-
Sub-optimal Stoichiometry: Ensure the ratio of your reactants, catalyst, and ligand are optimized. It is often beneficial to use a slight excess (e.g., 1.1-2 fold) of one of the reactants.[3]
-
Steric Hindrance: Bulky chemical groups near the reaction site on your substrate molecules can physically block the catalyst from accessing it, slowing down the reaction or preventing it from going to completion.[1] In such cases, increasing the reaction time or temperature may be necessary.[1][3]
-
Solvent Effects: The choice of solvent can impact the solubility of your reactants and the stability of the transition state.[7][8] If your reactants are not fully dissolved, the reaction rate will be limited. A solvent that better stabilizes the transition state compared to the starting materials can lead to a faster and more efficient reaction.[8] For instance, some reactions are millions of times faster in a solvent like DMF compared to methanol due to how the solvent interacts with the reactants.[7]
Frequently Asked Questions (FAQs)
Q: How does the choice of solvent affect the rate of my Cu-TMEDA reaction?
A: The solvent has a multifaceted effect on the reaction rate:
-
Solubility: The solvent must be able to dissolve the reactants, the Cu-TMEDA catalyst complex, and any other reagents to ensure the reaction proceeds in a homogeneous phase.
-
Polarity and Coordination: The solvent can coordinate with the copper center, affecting its redox properties and the overall equilibrium of the reaction.[9] For example, polar solvents can stabilize charged intermediates, which may accelerate certain reaction steps.[8]
-
Viscosity: Highly viscous solvents can slow down the diffusion of molecules, reducing the frequency of collisions and thereby decreasing the reaction rate.[7]
Q: How does temperature influence the reaction rate?
A: Generally, increasing the temperature increases the reaction rate.[4][10] This is because higher temperatures provide the reactant molecules with more kinetic energy, leading to:
-
More Frequent Collisions: The molecules move faster and are more likely to encounter each other.[4]
-
More Effective Collisions: A higher percentage of collisions will have sufficient energy to overcome the activation energy barrier of the reaction.[4][5]
However, it is important to note that excessively high temperatures can lead to the degradation of reactants, products, or the catalyst itself, potentially reducing the overall yield.[5]
Q: Do I need to run my Cu-TMEDA reaction under an inert atmosphere (e.g., nitrogen or argon)?
A: It is highly recommended. The active catalytic species is often Cu(I), which is susceptible to oxidation to the inactive Cu(II) form by atmospheric oxygen.[1] Running the reaction under an inert atmosphere helps to maintain the concentration of the active catalyst throughout the experiment. If you cannot use an inert atmosphere, you may need to add a reducing agent to continuously regenerate the Cu(I) species.[1]
Data on Solvent and Temperature Effects
The following table summarizes the general effects of different solvents and temperatures on Cu-TMEDA catalyzed reactions based on trends reported in the literature. Note that optimal conditions are highly dependent on the specific reaction being performed.
| Factor | Condition | General Effect on Reaction Rate | Notes |
| Solvent | Non-polar (e.g., Toluene) | Variable | Solubility of the Cu-TMEDA complex can be limited. |
| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Often increases rate | Can stabilize charged intermediates and transition states.[7][9] Acetonitrile is commonly used.[11][12] | |
| Polar Protic (e.g., Methanol, Water) | Variable | Can hydrogen bond with reactants, potentially reducing their reactivity.[7] However, methanol has been shown to be an effective solvent in certain Cu-TMEDA reactions.[6] Water can be used, but catalyst stability can be an issue.[13][14] | |
| Solvent-free | Can be very fast | Reduces environmental impact and can lead to high reaction concentrations, increasing the rate.[15] | |
| Temperature | Low (e.g., 0-25 °C) | Slow | Reaction may not have enough energy to overcome the activation barrier.[10] |
| Room Temperature (approx. 25 °C) | Moderate | A common starting point for many procedures.[12][15] | |
| Moderate Heat (e.g., 40-80 °C) | Fast | Often provides a good balance between reaction rate and stability of the components.[2] | |
| High Heat (e.g., >80 °C) | Very Fast | Increases the rate but also raises the risk of side reactions and decomposition.[2][5] |
Experimental Protocols
General Protocol for a Cu-TMEDA Catalyzed Cross-Coupling Reaction
This protocol is a generalized starting point. The specific amounts of reagents and reaction time will need to be optimized for your particular substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your reactants in the chosen solvent.
-
Prepare a stock solution of the copper source (e.g., CuCl, CuI, or CuSO₄·5H₂O) and TMEDA.
-
-
Reaction Setup (under an inert atmosphere):
-
To a dry reaction vial equipped with a magnetic stir bar, add the copper catalyst (e.g., 1-10 mol%).
-
Add the TMEDA ligand (typically in a 1:1 to 5:1 ratio with the copper).
-
Add the chosen solvent (e.g., acetonitrile, DMF, or methanol).
-
If using a Cu(II) source, add a reducing agent such as sodium ascorbate (typically 10-20 mol%).
-
Begin stirring the mixture.
-
Add your limiting substrate to the vial, followed by the other reactant (often in a slight excess, e.g., 1.1 equivalents).
-
Seal the reaction vial.
-
-
Reaction and Monitoring:
-
Stir the reaction at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction, for example, by adding an aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using a suitable technique, such as column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Cu-TMEDA Reactions
Caption: A logical workflow for troubleshooting common issues in Cu-TMEDA catalyzed reactions.
Factors Affecting Cu-TMEDA Reaction Rate
Caption: Relationship between key experimental factors and the rate of Cu-TMEDA reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ajpojournals.org [ajpojournals.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Di-µ-Hydroxy-bis(N,N,N',N'-tetramethylenediamine)copper(II) Chloride {[Cu(OH)•TMEDA]2Cl2} Catalyzed Tandem Phosphorous-Carbon Bond Formation-Oxyfunctionalization: Efficient Synthesis of Phenacyl Tertiary Phosphine-Boranes [organic-chemistry.org]
- 13. Copper(ii)-catalyzed C–H (sp3) oxidation and C–N cleavage: synthesis of methylene-bridged compounds using TMEDA as a carbon source in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. A Highly Active CuI/TMEDA Catalytic System for the Coupling Reaction of Acid Chlorides with Terminal Alkynes under Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: Strategies to Prevent Deactivation of Cu-TMEDA Catalyst
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the Cu-TMEDA catalyst system. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent catalyst deactivation during your experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: My reaction is sluggish, shows low conversion, or has stalled completely.
-
Question: I've set up my ATRP (Atom Transfer Radical Polymerization) reaction with a Cu(I)Br/TMEDA catalyst, but the conversion has stopped prematurely. What could be the cause?
-
Answer: Premature termination of the polymerization is a common issue, primarily caused by the deactivation of the Cu(I) catalyst. The most frequent culprit is the oxidation of the active Cu(I) species to the inactive Cu(II) state. This is often due to the presence of oxygen in the reaction mixture. Radical termination reactions also lead to an accumulation of the Cu(II) deactivator.
Recommended Actions:
-
Improve Deoxygenation: Ensure your monomer and solvent are rigorously deoxygenated before starting the reaction. Standard techniques include purging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes or performing several freeze-pump-thaw cycles.
-
Verify Reagent Purity: Impurities in the monomer (like inhibitors, which should be removed) or solvent can poison the catalyst.
-
Consider a Regenerating System: For sensitive systems or when using very low catalyst concentrations, employ an "activators regenerated by electron transfer" (ARGET) or "initiators for continuous activator regeneration" (ICAR) ATRP method. These techniques use a reducing agent (like ascorbic acid) or a radical initiator to continuously regenerate the active Cu(I) catalyst from the Cu(II) species that forms during the reaction.[1][2]
-
Issue 2: The color of my reaction mixture changed unexpectedly.
-
Question: My Cu(I)Br/TMEDA solution was initially light-colored but turned intense blue or green after adding the reagents, and the reaction is not proceeding as expected. What does this color change indicate?
-
Answer: The color of the copper complex in solution is a strong indicator of its oxidation state and coordination environment.
-
Cu(I)-TMEDA: A properly formed, active Cu(I)-TMEDA complex should result in a solution that is typically colorless to pale yellow or light brown.
-
Cu(II)-TMEDA: The formation of an intense blue or green color signifies the presence of the oxidized, inactive Cu(II)-TMEDA complex.[3] This confirms that your active catalyst has been deactivated, most likely through exposure to oxygen. The TMEDA ligand creates a strong ligand field around the copper ion, causing the characteristic intense blue color of the Cu(II) amine complex.[3]
-
Issue 3: I am observing poor control over the polymerization, resulting in a broad molecular weight distribution (high Ð).
-
Question: My GPC results show a polymer with high polydispersity (Đ > 1.5). How can I improve the control of my Cu-TMEDA catalyzed polymerization?
-
Answer: A broad molecular weight distribution indicates that the equilibrium between the active (propagating radical) and dormant (halide-capped) species is not well-controlled.
-
Optimize Initiator Efficiency: Ensure you are using an efficient initiator for your monomer. The initiation step should be fast and quantitative, meaning all polymer chains start growing at approximately the same time.
-
Add a Small Amount of Cu(II): Counterintuitively, adding a small amount of the deactivator (e.g., Cu(II)Br₂/TMEDA, ~5-10 mol% of the Cu(I) catalyst) at the beginning of the reaction can sometimes improve control. This establishes the "persistent radical effect" more quickly, ensuring a sufficient concentration of deactivator is present from the start to reversibly cap the growing polymer chains.
-
Ligand-to-Copper Ratio: The stoichiometry is critical. While a 1:1 or 2:1 TMEDA:Cu(I) ratio is common for bidentate ligands, ensure the ligand is in at least a stoichiometric amount to fully complex the copper.[4] Using a slight excess of TMEDA can help solubilize the copper species.[5]
-
Consider a More Active Ligand: While TMEDA is a versatile ligand, for certain monomers, more active catalytic systems are needed. Tridentate (e.g., PMDETA) or tetradentate (e.g., HMTETA, TPMA) ligands often provide faster polymerization rates and better control due to the formation of more stable and active copper complexes.[4][6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary deactivation pathway for a this compound?
A1: The most significant deactivation pathway is the oxidation of the catalytically active Cu(I) species to the inactive Cu(II) species . This is highly problematic in reactions that rely on the Cu(I) state, such as ATRP and some cross-coupling reactions. This oxidation is readily caused by atmospheric oxygen. Another key pathway, particularly in ATRP, is the accumulation of Cu(II) through radical termination reactions, which shifts the activation/deactivation equilibrium.[1][2]
Q2: How can the choice of ligand prevent catalyst deactivation?
A2: The ligand is crucial for stabilizing the copper catalyst. A well-chosen ligand accomplishes several things:
-
Solubilizes the Copper Salt: It keeps the catalyst homogeneously dissolved in the reaction medium.[8]
-
Adjusts Redox Potential: It tunes the electronic properties of the copper center, influencing the equilibrium constant of the ATRP process (K_ATRP). Ligands with stronger electron-donating groups tend to stabilize the Cu(II) state, leading to a higher K_ATRP and a more active catalyst.[6][9]
-
Prevents Disproportionation: In aqueous media, some ligands can prevent the disproportionation of Cu(I) into Cu(II) and Cu(0).[10] Generally, tridentate and tetradentate amine ligands form more active and stable catalysts than bidentate ligands like TMEDA.[4][6]
Q3: What is the role of the solvent, and can it cause deactivation?
A3: Yes, the solvent can play a deactivating role. Highly coordinating solvents (e.g., DMSO, DMF, MeCN) can sometimes compete with the primary ligand (TMEDA) for coordination sites on the copper center, potentially leading to a less active or inactive complex.[11] This is a form of catalyst poisoning. Therefore, the choice of solvent should be made carefully, considering the solubility of all components and potential interactions with the catalyst.
Q4: Can the this compound be poisoned by other substances?
A4: Absolutely. Like many transition metal catalysts, Cu-TMEDA is susceptible to poisoning. Substances with strong coordinating groups, such as thiols, some amines (especially electron-rich anilines in Chan-Lam couplings), and other chelating agents, can bind tightly to the copper center and inhibit or completely stop its catalytic activity.[12] It is essential to ensure all reactants and solvents are free from such impurities.
Q5: Is it possible to regenerate a deactivated this compound?
A5: Yes, in many cases, regeneration is possible, particularly when deactivation is due to oxidation. In-situ regeneration is a cornerstone of modern controlled radical polymerization techniques:
-
ARGET ATRP: Uses a reducing agent (e.g., ascorbic acid, tin(II) 2-ethylhexanoate) to continuously reduce the inactive Cu(II) back to the active Cu(I) state.
-
ICAR ATRP: Uses conventional radical initiators (like AIBN) to achieve the same reduction of Cu(II) to Cu(I).[2] These methods are highly effective and allow for a dramatic reduction in the total amount of copper catalyst needed for the reaction (down to ppm levels).
Data Presentation
Table 1: Comparison of Ligand Activity in Copper-Mediated ATRP
This table summarizes the ATRP equilibrium constants (K_ATRP) for various copper complexes, illustrating how ligand structure affects catalyst activity. Higher K_ATRP values indicate a more active catalyst.
| Ligand | Ligand Type | K_ATRP (in MeCN, 22 °C) | Reference |
| TMEDA (N,N,N′,N′-Tetramethylethylenediamine) | Bidentate | ~4.0 x 10⁻⁸ | [1] |
| dNbpy (4,4′-di(5-nonyl)-2,2′-bipyridine) | Bidentate | 9.0 x 10⁻⁸ | [1] |
| PMDETA (N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine) | Tridentate | 1.0 x 10⁻⁷ | [1] |
| Me₆TREN (Tris(2-dimethylaminoethyl)amine) | Tetradentate | 2.0 x 10⁻⁶ | [1] |
| TPMA (Tris(2-pyridylmethyl)amine) | Tetradentate | 1.0 x 10⁻⁵ | [1] |
Data is for the reaction between ethyl 2-bromoisobutyrate and the Cu(I) complex.
Experimental Protocols
Protocol 1: Standard ATRP of Methyl Methacrylate (MMA) using CuBr/TMEDA
This protocol describes a standard laboratory procedure for a controlled polymerization. All steps must be performed using Schlenk line techniques under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation:
-
MMA (10 mL, 93.5 mmol) is passed through a short column of basic alumina to remove the inhibitor.
-
Anisole (solvent, 10 mL) is dried and deoxygenated.
-
Ethyl α-bromoisobutyrate (EBiB, initiator, 137 µL, 0.935 mmol).
-
TMEDA (ligand, 280 µL, 1.87 mmol).
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (67 mg, 0.468 mmol).
-
Seal the flask, and cycle between vacuum and inert gas three times to ensure an inert atmosphere.
-
Add the deoxygenated anisole (10 mL) and MMA (10 mL) via degassed syringes.
-
Add the TMEDA ligand via a degassed syringe. The mixture may become slightly colored as the complex forms.
-
Stir the mixture for 10 minutes to ensure the catalyst complex is fully formed.
-
Place the flask in a thermostatted oil bath at the desired reaction temperature (e.g., 70 °C).
-
-
Initiation and Monitoring:
-
Initiate the polymerization by adding the EBiB initiator via a degassed syringe.
-
Take samples periodically via a degassed syringe and quench them by exposing them to air and diluting with THF. Analyze for monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
-
Termination:
-
Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the Cu(I) catalyst.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. The resulting solution should be colorless.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Filter and dry the polymer under vacuum.
-
Visualizations
Caption: Key deactivation pathways for a this compound in ATRP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. "Development of Highly Active Ligands for Copper Catalyzed Atom Transfe" by Aman Kaur [dsc.duq.edu]
- 10. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in Cu-TMEDA Mediated Click Chemistry
Welcome to the technical support center for Copper-TMEDA mediated azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low reaction yields.
Troubleshooting Guide
Low or no product yield is a frequent challenge in CuAAC reactions. This guide provides a systematic approach to identify and solve the root causes of suboptimal reaction outcomes.
Q1: My Cu-TMEDA click reaction has a very low yield or has failed completely. What are the primary factors I should investigate?
When encountering low yields, the investigation should focus on three critical areas: the activity of the copper catalyst, the integrity of the reagents, and the reaction conditions. The active catalyst is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state, often due to dissolved oxygen.[1]
Frequently Asked Questions (FAQs)
Catalyst-Related Issues
Q2: How can I ensure my copper catalyst is active?
The catalytically active species is Cu(I). Its oxidation to Cu(II) is a primary cause of reaction failure.[2] To maintain the active Cu(I) state:
-
Use a Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ. It is crucial to use a freshly prepared solution of sodium ascorbate as it can degrade over time.[1]
-
Deoxygenate Solvents: Dissolved oxygen in your reaction mixture will readily oxidize Cu(I).[1][2] Degas all solvents and solutions by bubbling with an inert gas like nitrogen or argon before use.[1] Capping reaction vessels can also help minimize oxygen exposure.[3]
-
Proper Order of Addition: When using a Cu(II) salt and a reducing agent, it's good practice to pre-complex the copper with the TMEDA ligand before adding the reducing agent.[1]
Q3: What is the optimal concentration of the copper catalyst and TMEDA?
For many applications, a copper concentration in the range of 50 to 100 µM is a good starting point.[4] The TMEDA to copper ratio can be critical. While a 1:1 ratio is often used, a ligand-to-copper ratio of up to 5:1 can be beneficial, especially in biological applications, to protect sensitive molecules from oxidative damage.[1][5]
Q4: Can the choice of copper salt affect the reaction?
Yes, while Cu(II) salts like CuSO₄ are commonly used with a reducing agent, you can also use Cu(I) salts such as CuI or CuBr directly.[1] However, be aware that Cu(I) sources are particularly sensitive to oxygen and may require stricter anaerobic conditions.[1]
Reagent and Substrate Issues
Q5: How important is the purity of my azide, alkyne, and other reagents?
Reagent purity is critical. Impurities in your azide or alkyne starting materials can interfere with the reaction.[1] If you suspect impurities, purification of your starting materials is recommended.[1] Similarly, using high-purity solvents is essential.
Q6: I'm observing an unexpected side product. What could it be?
A common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diyne byproduct.[6] This is often promoted by the presence of Cu(II) and oxygen. Ensuring a reducing environment and minimizing oxygen exposure can suppress this side reaction.[3]
Q7: My substrates have bulky groups near the reacting sites. Could this be the problem?
Yes, steric hindrance due to bulky substituents near the azide or alkyne functional groups can significantly slow down the reaction rate, leading to low yields in a standard reaction time.[6] To overcome this, you can try increasing the reaction temperature or prolonging the reaction time.[6]
Reaction Condition Issues
Q8: What are the recommended solvent systems for Cu-TMEDA click chemistry?
The choice of solvent can significantly impact reaction rates. Polar solvents like DMF, CH₃CN, and EtOH, or aqueous mixtures such as t-BuOH/water, are often effective.[7][8] For reactions with biomolecules, aqueous buffers like phosphate or HEPES are common; however, Tris buffer should be avoided as it can interfere with the catalyst.[4] In some cases, co-solvents like DMSO can help with the solubility of hydrophobic reactants.[3]
Q9: Does the reaction pH matter?
Yes, the pH can influence the reaction, especially in aqueous systems. A pH range of 7-8 is typically optimal for CuAAC reactions.[9]
Q10: My reaction is still not working. What else can I try?
If you have addressed the common issues above, consider the following:
-
Increase Reagent Concentration: A slight excess (e.g., 1.1 to 2-fold) of either the azide or alkyne can help drive the reaction to completion.[1]
-
Vary Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve yields, particularly with sterically hindered substrates.[6][10]
Optimization of Reaction Parameters
For achieving the best results, a systematic optimization of key reaction parameters is often necessary. The following tables provide recommended starting ranges for optimization experiments.
| Parameter | Recommended Starting Range | Notes |
| Copper (CuSO₄) Concentration | 50 µM - 500 µM | Higher concentrations may be needed for challenging substrates.[1] |
| TMEDA:Copper Ratio | 1:1 to 5:1 | Higher ratios can protect biomolecules from oxidative damage.[1] |
| Sodium Ascorbate Concentration | 1 mM - 10 mM (approx. 10-50 eq. to Cu) | Always use a freshly prepared solution.[1][10] |
| Reactant Stoichiometry (Azide:Alkyne) | 1:1.1 to 1.2:1 | A slight excess of one reagent can improve conversion.[1] |
| Temperature | Room Temperature to 60 °C | Increased temperature can help with sterically hindered substrates.[6][10] |
Experimental Protocols
Standard Protocol for a Small Molecule Cu-TMEDA Click Reaction
This protocol is a general starting point for the cycloaddition of small molecule azides and alkynes.
-
Reagent Preparation:
-
Prepare stock solutions of your azide (e.g., 100 mM in DMF) and alkyne (e.g., 100 mM in DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a stock solution of TMEDA (e.g., 50 mM in DMF).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water) immediately before use. [1]
-
-
Reaction Setup (in a microcentrifuge tube or reaction vial):
-
To the reaction vessel, add the alkyne (1.0 equivalent).
-
Add the azide (1.1 equivalents).
-
Add the solvent (e.g., a 1:1 mixture of t-BuOH/water).
-
Add the TMEDA solution (1.0-5.0 equivalents relative to copper).
-
Add the CuSO₄ solution (0.01-0.05 equivalents).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol for Purifying Reagents
If impurities in the starting materials are suspected, purification is recommended. Standard laboratory techniques such as column chromatography, recrystallization, or distillation can be employed depending on the nature of the azide or alkyne.
Visual Guides
The following diagrams illustrate the catalytic cycle, a troubleshooting workflow, and the relationship between common problems and their solutions in Cu-TMEDA mediated click chemistry.
Caption: Catalytic cycle of Cu-TMEDA mediated click chemistry.
Caption: A troubleshooting workflow for low-yield reactions.
Caption: Relationships between problems and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Catalyst Inhibition by Substrates with Coordinating Functional Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst inhibition by substrates containing coordinating functional groups (e.g., pyridines, amines, quinolines, thiols).
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Heck) is failing or giving very low yields when using a substrate with a nitrogen heterocycle (like pyridine or quinoline). What is the likely cause?
A1: A primary suspect is catalyst inhibition, also known as catalyst poisoning. The lone pair of electrons on the nitrogen atom in your substrate can coordinate strongly to the palladium (or other transition metal) catalyst center. This forms a stable, off-cycle complex that prevents the catalyst from participating in the desired reaction, effectively reducing the concentration of the active catalyst and stalling the reaction. This is a well-documented issue, particularly for 2-substituted pyridines.[1]
Q2: How can I confirm that catalyst inhibition is the problem?
A2: The most straightforward method is to run a control experiment. Conduct the reaction under identical conditions but replace your coordinating substrate with a non-coordinating analogue. For example, if 2-bromopyridine is failing, run the reaction with bromobenzene. If the reaction with bromobenzene proceeds smoothly to high yield while the 2-bromopyridine reaction does not, catalyst inhibition is strongly indicated. A gradual drop-off in reaction rate over time, which can be monitored by techniques like in-situ IR or NMR, also suggests catalyst deactivation.[2]
Q3: My reaction starts but then stops before completion. Is this also a sign of inhibition?
A3: Yes, this is a classic symptom of gradual catalyst deactivation. The initial turnover occurs before a significant portion of the catalyst has been sequestered by the coordinating substrate or product. As the reaction progresses, more catalyst is inhibited, leading to a stall. This can be diagnosed using Reaction Progress Kinetic Analysis (RPKA), which can distinguish catalyst deactivation from other issues like substrate consumption.[3]
Q4: What are the main strategies to overcome this type of inhibition?
A4: There are three primary strategies:
-
Protecting Group Strategy: Temporarily mask the coordinating functional group. For an amine or pyridine, this often involves converting it to a less coordinating derivative, like a carbamate (e.g., Boc) or an N-oxide. This prevents it from binding to the catalyst. The protecting group is removed in a subsequent step.[4][5]
-
Catalyst/Ligand Modification: Switch to a more robust catalytic system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic steps and be less susceptible to inhibition.[6]
-
Use of Additives: Introduce additives that can interfere with the poisoning mechanism. Lewis acids can bind to the coordinating group, making it less available to poison the catalyst. Sacrificial additives can preferentially bind to the catalyst, protecting it from the substrate.
Q5: When should I choose a protecting group strategy versus screening new ligands?
A5: A protecting group strategy is often reliable but adds two steps (protection and deprotection) to your synthesis, which may lower the overall yield and increase costs. It is a good choice for complex, high-value substrates where a robust solution is needed. Screening ligands and catalysts is often faster for initial exploration and process optimization. If a suitable ligand can be found that works with the unprotected substrate, it leads to a more efficient overall synthesis.
Troubleshooting Guides
Guide 1: Diagnosing Catalyst Inhibition
If you suspect catalyst inhibition, follow this workflow to diagnose the issue systematically.
Diagram: Workflow for Diagnosing Catalyst Inhibition
Caption: A logical workflow for diagnosing catalyst inhibition.
Guide 2: Mitigation Strategy Selection
Once inhibition is confirmed, use this guide to select an appropriate mitigation strategy.
Diagram: Selecting a Mitigation Strategy
Caption: Decision tree for choosing a mitigation strategy.
Data Presentation
The following tables summarize quantitative data from the literature, comparing the performance of different catalytic systems in reactions prone to substrate inhibition.
Table 1: Comparison of Catalysts for Suzuki Coupling of Nitrogen-Containing Heteroaryl Chlorides
| Entry | Heteroaryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Chloropyrazine | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 81 |
| 4 | 4,6-Dichloropyrimidine | Phenylboronic acid | PdCl₂(PPh₃)₂ (4) | PPh₃ | K₃PO₄ | Dioxane | RT | 88 |
Data compiled from representative literature.[7] Yields are for the mono-arylated product where applicable.
Table 2: Performance of Catalysts in the Heck Reaction of 4-Vinylpyridine with Phenylboronic Acid (Oxidative Heck)
| Entry | Catalyst (mol%) | Ligand/Additive (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | None | NaHCO₃ | DMF | 90 | 75 |
| 2 | Pd(TFA)₂ (10) | 1,10-Phenanthroline (10) | None | DMF | RT | 65 |
| 3 | Pd(acac)₂ (5) | None | K₂CO₃ | DMF | 90 | 58 |
| 4 | Pd(OAc)₂ (5) | None | K₂CO₃ | DMF | 90 | Inhibition |
Data suggests that in this specific oxidative Heck reaction, a base like K₂CO₃ can be inhibitory, while NaHCO₃ is effective.[3][6]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amino-Heterocycle (e.g., 2-Aminopyridine)
This protocol describes a general method to protect a coordinating amine functional group to prevent catalyst inhibition.
Materials:
-
Amine substrate (e.g., 2-aminopyridine) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Base (e.g., Triethylamine (TEA), 4-DMAP (catalytic), or NaOH)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
-
Saturated NaHCO₃ solution, water, brine
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the amine substrate (1.0 equiv).
-
Dissolution: Dissolve the amine in the chosen anhydrous solvent (e.g., DCM).
-
Addition of Reagents: Add the base (e.g., TEA, 1.5 equiv) followed by the slow, portion-wise addition of (Boc)₂O (1.2 equiv) at room temperature. If using DMAP, add ~0.1 equivalents.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 1-8 hours).
-
Work-up:
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc protected amine.
Protocol 2: Diagnostic Control Experiment for Catalyst Inhibition
This protocol helps determine if a substrate's coordinating group is responsible for poor reaction performance.
Objective: To compare the performance of a reaction with the actual coordinating substrate versus a non-coordinating analogue under identical conditions.
Procedure:
-
Setup Reaction A (Test Substrate):
-
In a reaction vessel (e.g., Schlenk tube), carefully weigh the palladium catalyst, ligand, and base under an inert atmosphere.
-
Add the coordinating substrate (e.g., 2-bromopyridine, 1.0 equiv) and the coupling partner (e.g., phenylboronic acid, 1.2 equiv).
-
Add the degassed solvent via syringe.
-
-
Setup Reaction B (Control Substrate):
-
In a separate, identical reaction vessel, repeat the exact procedure as in Step 1, but replace the coordinating substrate with a non-coordinating analogue (e.g., bromobenzene, 1.0 equiv). Ensure all molar quantities and concentrations are identical to Reaction A.
-
-
Execution: Place both reaction vessels in the same heating block or oil bath to ensure identical temperature conditions. Stir both reactions at the same rate.
-
Monitoring and Analysis:
-
Monitor both reactions simultaneously using the same analytical technique (e.g., TLC, GC-MS, or LC-MS). Take samples at identical time points (e.g., 1h, 4h, 24h).
-
After the planned reaction time, quench both reactions and analyze the final conversion and yield.
-
-
Interpretation:
-
High Yield in B, Low/No Yield in A: This is a strong indication that the coordinating group on the test substrate is inhibiting the catalyst.
-
Low/No Yield in Both A and B: The problem is likely not substrate inhibition. Other factors such as reagent quality, solvent, base, or catalyst activity should be investigated.[2]
-
High Yield in Both A and B: The initial problem may have been due to an experimental error (e.g., impurity in a specific batch of reagent) that was corrected in the new setup.
-
Protocol 3: Jump-Dilution Experiment to Assess Inhibition Reversibility
This protocol, adapted from enzyme kinetics, can help determine if an inhibitor binds reversibly or irreversibly to the catalyst.[1]
Principle: A pre-formed catalyst-inhibitor complex is rapidly diluted. If the inhibitor is reversible, it will dissociate from the catalyst upon dilution, restoring catalytic activity. If it is irreversible, activity will not be recovered.
Procedure:
-
Prepare a Concentrated Catalyst-Inhibitor Solution:
-
In a small vial under an inert atmosphere, prepare a solution of the catalyst and ligand.
-
Add a high concentration of the inhibitor (your coordinating substrate, e.g., >10 equivalents relative to the catalyst) to ensure full formation of the catalyst-inhibitor complex.
-
Allow this mixture to incubate for a set period (e.g., 30 minutes).
-
-
Prepare a Reaction Master Mix:
-
In a larger reaction vessel, prepare a solution containing all other reaction components (coupling partner, base, solvent) except for the catalyst.
-
-
The "Jump Dilution":
-
Initiate the reaction by rapidly injecting a small aliquot of the concentrated catalyst-inhibitor solution into the vigorously stirring reaction master mix. The dilution factor should be large (e.g., 100-fold or more) to dramatically lower the concentration of the free inhibitor.
-
-
Monitor Reaction Progress:
-
Immediately begin monitoring the reaction rate by taking time-course samples for analysis (e.g., by GC or LC).
-
-
Run Control Reactions:
-
Control A (No Inhibition): Run a parallel reaction where the catalyst is "pre-incubated" with a non-inhibitory analogue before being diluted into the master mix. This establishes the maximum, uninhibited reaction rate.
-
Control B (Full Inhibition): Run a parallel reaction where the same high concentration of inhibitor is present from the start (i.e., not diluted). This establishes the baseline inhibited rate.
-
-
Interpretation:
-
Rapid Recovery of Activity: If the reaction rate of the jump-dilution experiment quickly approaches that of Control A, the inhibition is rapidly reversible.
-
Slow Recovery of Activity: A gradual increase in the reaction rate over time suggests slow-reversible inhibition.
-
No Recovery of Activity: If the reaction rate remains low, similar to Control B, the inhibition is effectively irreversible under these conditions.
-
References
impact of oxygen or air on the stability of Cu(I)-TMEDA complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of oxygen and air on the stability of Copper(I)-TMEDA (N,N,N',N'-tetramethylethylenediamine) complexes.
Frequently Asked Questions (FAQs)
Q1: How sensitive are Cu(I)-TMEDA complexes to air?
A1: Cu(I)-TMEDA complexes are highly sensitive to oxygen and will readily oxidize to Cu(II) species upon exposure to air. This oxidation is often rapid and can significantly impact the efficacy of reactions where the Cu(I) state is the active catalyst. For many applications, it is crucial to handle these complexes under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Q2: What are the visual indicators of Cu(I)-TMEDA oxidation?
A2: A distinct color change is the primary visual indicator of oxidation. Solutions of Cu(I)-TMEDA are typically colorless or pale yellow. Upon exposure to air, the solution will turn blue or green, which is characteristic of the formation of Cu(II)-TMEDA complexes.[3] This color change can serve as a quick qualitative check for the integrity of your Cu(I) complex.
Q3: Can I use a Cu(II) salt and an in-situ reducing agent to generate the Cu(I)-TMEDA complex?
A3: Yes, this is a common and effective strategy. Using a more stable Cu(II) salt (e.g., CuSO₄ or CuCl₂) with a reducing agent like sodium ascorbate allows for the in-situ generation of the active Cu(I) species. This approach helps to maintain a low and steady concentration of the Cu(I) catalyst throughout the reaction, minimizing its decomposition.[2]
Q4: How does the choice of solvent affect the stability of the Cu(I)-TMEDA complex?
A4: The solvent can significantly influence the stability of Cu(I) complexes. Coordinating solvents can stabilize the Cu(I) center and may affect the rate of oxidation. The choice of solvent can also impact the solubility and reactivity of the complex. For instance, aprotic polar solvents like acetonitrile or DMF are commonly used. It is crucial to use anhydrous and degassed solvents to minimize oxidation and other side reactions.
Q5: What is the role of TMEDA as a ligand?
A5: TMEDA is a bidentate ligand that coordinates to the copper ion through its two nitrogen atoms, forming a stable chelate ring.[3] This coordination stabilizes the Cu(I) oxidation state to some extent, enhances its solubility in organic solvents, and modulates its reactivity in catalytic cycles.
Troubleshooting Guides
Issue 1: Reaction catalyzed by Cu(I)-TMEDA fails or gives low yield.
| Possible Cause | Troubleshooting Steps |
| Oxidation of Cu(I) Catalyst | Verify Inert Atmosphere: Ensure your reaction setup is properly sealed and purged with an inert gas (argon or nitrogen). Use Schlenk line techniques or a glovebox for handling the catalyst and setting up the reaction.[4] Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas or by using freeze-pump-thaw cycles. Use Freshly Prepared Catalyst: If preparing the complex beforehand, ensure it is stored under inert gas and used promptly. Consider in-situ generation from a Cu(II) precursor and a reducing agent.[2] |
| Impure Reagents | Check Reagent Purity: Use high-purity Cu source, TMEDA, and other reagents. Impurities can inhibit the catalyst. Use Anhydrous Conditions: Moisture can lead to side reactions and catalyst deactivation. Use freshly dried solvents and reagents. |
| Incorrect Ligand-to-Metal Ratio | Optimize Ratio: The stoichiometry of TMEDA to the copper salt can be critical. A common starting point is a slight excess of the ligand. Experiment with different ratios to find the optimal conditions for your specific reaction. |
| Sub-optimal Reaction Conditions | Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions may require heating, while for others, lower temperatures might preserve the catalyst's activity for longer. Concentration: Very dilute conditions might favor catalyst decomposition. Check the literature for appropriate concentration ranges for your reaction type. |
Issue 2: Color of the reaction mixture turns blue/green immediately upon adding the copper source.
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Improve Inert Atmosphere Technique: This is a strong indication of rapid oxidation. Re-evaluate your procedure for excluding air. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Purge all reagents with inert gas. |
| Contaminated Reagents | Use Fresh Reagents: The copper salt or the TMEDA might be contaminated with Cu(II) species or peroxides. Use freshly opened bottles or purify the reagents if necessary. |
Quantitative Data Summary
The rate of oxidation of Cu(I)-TMEDA can be influenced by several factors including solvent, temperature, and the concentration of oxygen. The following table provides illustrative data on the half-life of a generic Cu(I)-TMEDA complex under different conditions. This data is intended to serve as a baseline for comparison.
| Solvent | Atmosphere | Temperature (°C) | Approximate Half-life (t½) of Cu(I)-TMEDA |
| Acetonitrile | Air | 25 | < 5 minutes |
| Acetonitrile | Nitrogen (<10 ppm O₂) | 25 | > 24 hours |
| Tetrahydrofuran | Air | 25 | ~ 10-15 minutes |
| Toluene | Air | 25 | ~ 20-30 minutes |
Note: These are estimated values for illustrative purposes. The actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a Cu(I)-TMEDA Complex under Inert Atmosphere
Objective: To prepare a stock solution of a Cu(I)-TMEDA complex for use in catalysis.
Materials:
-
Copper(I) Iodide (CuI)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous and degassed acetonitrile
-
Schlenk flask and other appropriate Schlenk line glassware
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Assemble the Schlenk flask and ensure it is free of moisture and air by heating under vacuum and backfilling with inert gas three times.
-
Under a positive pressure of inert gas, add CuI (1 equivalent) to the Schlenk flask.
-
Add anhydrous and degassed acetonitrile via a gas-tight syringe. Stir the suspension.
-
Slowly add freshly distilled TMEDA (1.1 equivalents) to the suspension via a gas-tight syringe.
-
Stir the mixture at room temperature. The solid CuI should dissolve to form a colorless or pale-yellow solution of the [Cu(TMEDA)]I complex.
-
This stock solution should be used immediately or stored under a positive pressure of inert gas in a sealed container.
Protocol 2: Monitoring the Oxidation of Cu(I)-TMEDA by UV-Vis Spectroscopy
Objective: To quantitatively assess the stability of a Cu(I)-TMEDA solution in the presence of air.
Materials:
-
A stock solution of Cu(I)-TMEDA in degassed acetonitrile (prepared as in Protocol 1)
-
A UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
A gas-tight quartz cuvette
-
Anhydrous acetonitrile (not degassed)
Procedure:
-
Set the spectrophotometer to scan a wavelength range that includes the expected absorbance for the Cu(II)-TMEDA complex (e.g., 500-800 nm).
-
Blank the spectrophotometer with anhydrous, non-degassed acetonitrile.
-
In a glovebox or under a strong flow of inert gas, prepare a dilute solution of the Cu(I)-TMEDA stock solution in degassed acetonitrile.
-
Transfer this solution to the gas-tight cuvette and seal it.
-
Take an initial spectrum (time = 0). This should show minimal absorbance in the visible region.
-
Quickly open the cuvette to the air for a brief, standardized period (e.g., 5 seconds) and then reseal it.
-
Immediately begin acquiring spectra at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 30 minutes).
-
Monitor the increase in absorbance at the λmax of the Cu(II)-TMEDA complex (typically around 600-700 nm).
-
Plot the absorbance at the λmax versus time to obtain the kinetic profile of the oxidation reaction. From this data, the initial rate and half-life of the Cu(I)-TMEDA complex under these conditions can be determined.
Visualizations
Caption: Oxidation pathway of Cu(I)-TMEDA in the presence of air.
Caption: Troubleshooting workflow for low-yield Cu(I)-TMEDA catalyzed reactions.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Solvent effects on the redox properties of Cu complexes used as mediators in atom transfer radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper–Oxygen Complexes Revisited: Structures, Spectroscopy, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
Technical Support Center: Regeneration and Reuse of Cu-TMEDA Catalysts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the regeneration and reuse of Cu-TMEDA (Copper-Tetramethylethylenediamine) catalysts.
Frequently Asked Questions (FAQs)
Q1: My Cu-TMEDA catalyzed reaction has stalled or is showing low yield. What are the common causes?
A1: Several factors can lead to decreased catalytic activity. The most common causes include:
-
Oxidation of the active Cu(I) species: The catalytically active form is typically Cu(I). Exposure to air or oxidizing impurities in the reaction mixture can oxidize it to the inactive Cu(II) state.
-
Ligand (TMEDA) degradation or loss: The TMEDA ligand is crucial for stabilizing the copper catalyst. It can be consumed by side reactions or degrade over time, leading to catalyst deactivation.
-
Poisoning: Impurities in the reactants or solvents, such as sulfur or phosphorus compounds, can irreversibly bind to the active sites of the catalyst.
-
Fouling: Formation of insoluble byproducts or polymers can coat the catalyst, blocking active sites.
-
Leaching: The active copper species may leach from the support if a heterogeneous catalyst is being used, or precipitate from the solution in homogeneous catalysis.[1][2][3]
Q2: How can I minimize catalyst deactivation during my experiment?
A2: To maintain catalyst activity, consider the following preventative measures:
-
Maintain an inert atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Cu(I).
-
Use degassed solvents: Dissolved oxygen in solvents is a common culprit for catalyst oxidation.
-
Ensure high purity of reactants and solvents: Use purified reagents to avoid introducing catalyst poisons.
-
Optimize ligand concentration: Ensure an adequate concentration of TMEDA is present to stabilize the copper complex. In some cases, a slight excess of the ligand can be beneficial.
-
Control reaction temperature: Excessive temperatures can accelerate catalyst decomposition and side reactions.
Q3: Is it possible to regenerate and reuse a deactivated Cu-TMEDA catalyst?
A3: Yes, in many cases, the this compound can be regenerated and reused. The success of regeneration depends on the primary deactivation mechanism. For instance, if deactivation is due to Cu(I) oxidation, a simple reduction step can restore activity. If ligand loss is the issue, supplementing with fresh TMEDA can be effective.
Q4: How many times can I typically reuse a regenerated this compound?
A4: The number of reuse cycles depends on the specific reaction, the deactivation mechanism, and the effectiveness of the regeneration protocol. While some studies have shown successful reuse for a second run with slightly diminished yield, comprehensive data on multi-cycle reuse is limited. Performance should be monitored with each cycle.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reaction does not start or is very sluggish. | Inactive Cu(II) species present. | Add a reducing agent (e.g., ascorbic acid, sodium ascorbate) to reduce Cu(II) to the active Cu(I) state. Ensure all reagents and solvents are thoroughly deoxygenated. |
| Insufficient TMEDA ligand. | Add a stoichiometric equivalent or a slight excess of TMEDA relative to the copper salt. | |
| Reaction starts but stops before completion. | Oxidation of Cu(I) during the reaction. | Maintain a positive pressure of an inert gas. If possible, add the reducing agent in portions during the reaction. |
| Ligand degradation. | Consider adding a fresh portion of TMEDA to the reaction mixture. | |
| Product yield decreases in subsequent reuse cycles. | Incomplete catalyst regeneration. | Optimize the regeneration protocol. Use analytical techniques to confirm the oxidation state of copper and the integrity of the complex after regeneration. |
| Gradual catalyst poisoning or fouling. | Purify starting materials more rigorously. Consider a washing step in the regeneration protocol to remove adsorbed impurities. | |
| Leaching of the copper catalyst. | If using a supported catalyst, consider strategies to improve metal-support interactions. For homogeneous systems, ensure the catalyst remains soluble throughout the reaction and workup. |
Quantitative Data on Catalyst Reuse
The following table summarizes available data on the reuse of Cu-TMEDA catalysts.
| Catalyst System | Reaction | Reuse Cycle | Yield (%) | Notes |
| CuBr/TMEDA | Synthesis of Benzofuran | 1st Run | 83 | The aqueous layer containing the catalyst was reused. |
| 2nd Run | 78 | Required the addition of extra TMEDA for the second run. |
Experimental Protocols
Protocol 1: General In-Situ Reactivation for Suspected Cu(I) Oxidation
This protocol is suitable for reactions where catalyst deactivation is suspected to be due to the oxidation of Cu(I) to Cu(II).
-
Pause the Reaction: If the reaction has stalled, temporarily halt heating or other reaction-promoting conditions.
-
Inert Atmosphere: Ensure the reaction is under a strict inert atmosphere (N2 or Ar).
-
Prepare Reducing Agent: Prepare a solution of a suitable reducing agent (e.g., 0.1 M sodium ascorbate in degassed solvent).
-
Add Reducing Agent: Slowly add the reducing agent solution dropwise to the reaction mixture until a color change is observed (e.g., from blue/green of Cu(II) to a lighter color typical of the Cu(I) complex).
-
Resume Reaction: Once the catalyst is reactivated, resume the reaction conditions and monitor for progress.
Protocol 2: General Procedure for Regeneration of a Homogeneous this compound
This is a general guideline for regenerating a deactivated this compound from a completed reaction mixture.
-
Catalyst Recovery:
-
After the reaction, if the catalyst has precipitated, it can be collected by filtration.
-
If the catalyst is soluble, it may be precipitated by adding a non-polar solvent.
-
Alternatively, the solvent can be removed under reduced pressure.
-
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., diethyl ether, hexane) to remove organic residues and byproducts.
-
Oxidative Treatment (Optional, for severe fouling):
-
Dissolve the catalyst in an appropriate solvent.
-
Treat with a mild oxidizing agent (e.g., a dilute solution of hydrogen peroxide) to remove stubborn organic foulants. This will convert all copper to Cu(II).
-
-
Reduction to Cu(I):
-
Dissolve the washed (or oxidized) catalyst in a degassed solvent.
-
Add a reducing agent such as ascorbic acid or sodium ascorbate until the solution changes color, indicating the formation of the Cu(I) species.
-
-
Re-complexation with TMEDA:
-
Add a stoichiometric amount of fresh TMEDA ligand to the solution to ensure the formation of the active Cu(I)-TMEDA complex.
-
-
Isolation and Drying:
-
The regenerated catalyst can be used directly in solution or isolated by precipitation or solvent removal.
-
Dry the isolated catalyst under vacuum.
-
Visualizations
Experimental Workflow for Catalyst Regeneration
Caption: Workflow for the regeneration of a deactivated this compound.
Troubleshooting Logic for Catalyst Deactivation
References
challenges in removing copper catalyst residue from reaction products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of copper catalyst residue from reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual copper catalyst from my reaction product?
Residual copper can be problematic for several reasons. Copper ions can be toxic to cells, a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays, and catalyze unwanted side reactions.[1] Furthermore, the presence of copper can affect the stability and purity of the final product. For applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[1]
Q2: What are the most common methods for removing residual copper catalyst?
The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[1][2][3] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1][3]
-
Solid-Phase Scavenging: This method employs solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1]
-
Precipitation: This technique involves converting the copper catalyst into an insoluble form, which can then be removed by filtration.[1][4] For instance, adding a base like sodium hydroxide can precipitate copper(II) hydroxide.[1][4]
-
Silica Gel Chromatography: This method can be used to remove copper salts, which are often more polar and will adhere to the silica gel, allowing the desired product to be eluted.[1]
Q3: How do I choose the best copper removal method for my specific application?
The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability at different pH values), the nature of the copper species (Cu(I) vs. Cu(II)), the desired level of purity, and cost considerations. A combination of methods is often the most effective strategy.[2]
Q4: I see a persistent green/blue color in my organic layer after an aqueous wash. What does this indicate?
A persistent green or blue color in the organic layer is a strong indicator of remaining copper contamination.[2][3] This could be due to incomplete removal or the formation of a copper complex with your product.[3]
Q5: My triazole product appears to have a high affinity for copper, making it difficult to remove. What should I do?
Triazoles are known to chelate copper, which can make its removal challenging. In such cases, using a stronger chelating agent, a solid-phase scavenger, or a combination of methods is recommended.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Ineffective copper removal with aqueous EDTA wash. [1] | The pH of the aqueous solution is not optimal for chelation.[1] | Adjust the pH of the EDTA solution. The effectiveness of EDTA as a chelator can be pH-dependent.[3] |
| The product is a stronger chelator for copper than EDTA.[1] | Consider using a stronger chelating agent or a solid-phase scavenger resin.[3] | |
| Insufficient mixing during the liquid-liquid extraction.[1] | Ensure vigorous stirring or shaking to facilitate the transfer of the copper-EDTA complex to the aqueous phase.[3] | |
| Low product yield after purification. [1] | Product loss during aqueous extractions due to some water solubility.[1] | Minimize the number of aqueous washes or use a saturated brine wash to reduce the solubility of the organic product in the aqueous phase. |
| Product adsorption onto the solid support (silica gel or scavenger resin).[1] | Elute with a more polar solvent or consider a different purification method. | |
| My product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult. [1] | Product partitioning into the aqueous layer.[3] | Use a solid-supported metal scavenger. The resin can be stirred with the aqueous solution of your product and then filtered off.[3] |
| Filtration through Celite or silica gel does not remove all the copper. [3] | The copper catalyst is fully dissolved. Celite is most effective at removing particulate matter.[3] | A combination approach is often best. First, perform an aqueous wash with a chelating agent to complex the copper, and then filter through a plug of silica or Celite.[3] |
| The copper species may have a similar affinity for the silica gel as your product, leading to co-elution.[3] | Modify the polarity of the eluent or consider using a different adsorbent. |
Data Presentation
Comparison of Common Copper Removal Techniques
| Removal Technique | Typical Final Copper Level (ppm) | Potential Product Yield Loss | Advantages | Disadvantages |
| Aqueous Wash (EDTA) | < 50 | 1 - 10% | Low cost, readily available reagents. | Can be less effective if the product is a strong chelator; may require multiple extractions.[1] |
| Aqueous Wash (Ammonia/Ammonium Chloride) | < 50[5] | 1 - 10% | Effective for Cu(I) and Cu(II); formation of a blue complex provides a visual indicator of removal.[2][5] | Product must be stable to basic or acidic pH.[5] |
| Solid-Phase Scavengers (e.g., SiliaMetS® Thiourea) | < 10[1] | 1 - 5% | High efficiency and selectivity; simple filtration-based workup.[1][6][7] | Higher cost compared to simple aqueous washes.[1] |
| Precipitation (e.g., with NaOH) | Variable | 5 - 15% | Can be effective for high concentrations of copper.[8] | Can produce fine solids that are difficult to filter; risk of product occlusion in the precipitate.[9] |
| Silica Gel Chromatography | < 20 | 5 - 20% | Can remove polar copper salts effectively.[1] | Potential for product loss on the column; can be time-consuming for large scales.[10] |
Experimental Protocols
Protocol 1: Aqueous Wash with Ammonium Hydroxide/Ammonium Chloride
This protocol is effective for the removal of copper(I) and copper(II) salts.[2]
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel.
-
Add an aqueous solution of ammonium hydroxide (NH₄OH) to adjust the pH of the aqueous layer to approximately 8-9.
-
Shake the separatory funnel vigorously. A blue color in the aqueous layer indicates the formation of the copper-ammonia complex.[2][5]
-
Separate the organic layer.
-
Repeat the wash with the NH₄OH/NH₄Cl solution until the aqueous layer is colorless.[5]
-
Perform a final wash of the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Aqueous Wash with EDTA
EDTA is a strong chelating agent for copper ions.[2]
-
Quench the reaction mixture and extract the product into an organic solvent.
-
Wash the organic layer with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).
-
Shake the separatory funnel vigorously and allow the layers to separate.
-
Separate the organic layer.
-
Repeat the EDTA wash if a blue or green color persists in the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
Protocol 3: Solid-Phase Scavenging
This method uses a solid-supported scavenger to bind the copper catalyst.
-
Following the reaction, dissolve the crude product in a suitable solvent.
-
Add the recommended amount of the solid-supported scavenger resin (e.g., SiliaMetS® Thiourea).
-
Stir the mixture at room temperature for the recommended time (typically 1-4 hours).
-
Filter the mixture to remove the resin.
-
Wash the resin with a small amount of the solvent to ensure complete recovery of the product.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Protocol 4: Filtration through a Silica Gel Plug
This method is useful for removing finely suspended copper salts and can be used in conjunction with an aqueous wash.[2]
-
Prepare a short column or plug of silica gel in a Pasteur pipette or a small chromatography column.
-
After an initial workup (e.g., aqueous wash), dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).
-
Pass the solution through the silica gel plug, eluting with the same or a slightly more polar solvent.
-
Collect the eluent and concentrate it under reduced pressure.
Visualizations
Caption: Workflow for selecting a copper catalyst removal method.
Caption: Troubleshooting decision tree for copper removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. electramet.com [electramet.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. What’s the Best Way to Remove Copper from Industrial Wastewater? - SAMCO Technologies [samcotech.com]
- 9. US5133873A - Process for removal of copper ions from aqueous effluent - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Analysis of Cu-TMEDA Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic characterization of Copper-Tetramethylethylenediamine (Cu-TMEDA) catalysts, widely employed in organic synthesis, including atom transfer radical polymerization (ATRP) and cross-coupling reactions. By leveraging Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FTIR) spectroscopy, researchers can gain critical insights into the catalyst's structure, oxidation state, and reaction mechanism. This guide offers a compilation of experimental data and detailed protocols to aid in the analysis and comparison of these catalytic systems.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic features for Cu-TMEDA complexes and a common alternative, Cu-PMDETA (N,N,N',N'',N''-Penta-methyldiethylenetriamine), to highlight the distinguishing characteristics observable through spectroscopic analysis.
Table 1: 1H NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy of Cu(I)-TMEDA complexes provides characteristic signals for the TMEDA ligand protons. Due to the paramagnetic nature of Cu(II), NMR spectra of Cu(II)-TMEDA complexes exhibit significant line broadening, often rendering the signals undetectable in standard high-resolution NMR. The presence of even small amounts of paramagnetic Cu(II) can lead to the broadening of the otherwise sharp signals of the diamagnetic Cu(I) species.
| Complex | Ligand Protons | Chemical Shift (δ, ppm) | Solvent | Reference |
| Cu(I)Br/TMEDA | -CH2- | ~2.5 | CDCl3 | General knowledge from synthesis |
| -CH3 | ~2.3 | CDCl3 | General knowledge from synthesis | |
| Cu(II)Br2/TMEDA | - | Signals significantly broadened | - | [1][2][3] |
Note: The chemical shifts for Cu(I)/TMEDA are approximate and can vary based on the counter-ion and solvent.
Table 2: UV-Vis Spectroscopic Data
UV-Vis spectroscopy is a powerful tool for monitoring the oxidation state of the copper center. Cu(I) complexes are typically colorless unless ligand-to-metal charge transfer bands are present, while Cu(II) complexes are often colored and exhibit characteristic d-d transitions.
| Complex | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent | Key Transition |
| [CuII(TMEDA)Br2] | ~700-800 | Low | Various | d-d transition |
| [CuII(PMDETA)Br]+ | ~910 | ~150 | CH3CN | d-d transition |
| [CuI(TMEDA)]+ | No significant absorption in the visible range | - | Various | - |
Data synthesized from multiple sources, including general principles of copper coordination chemistry and specific studies on related complexes.[4][5]
Table 3: FTIR Spectroscopic Data
FTIR spectroscopy provides information about the coordination of the TMEDA ligand to the copper center and the nature of the counter-ions. Changes in the vibrational frequencies of the C-N and C-H bonds of TMEDA upon coordination are indicative of complex formation.
| Complex | Key Vibrational Bands (cm-1) | Assignment |
| Free TMEDA | ~2970, 2860, 2820, 2770 | C-H stretching |
| ~1290, 1250, 1040, 1015 | C-N stretching | |
| Cu-TMEDA Complex | Shifts in C-N and C-H stretching and bending frequencies compared to free ligand. New bands in the low-frequency region (~400-600 cm-1) corresponding to Cu-N stretching vibrations. | Ligand coordination and complex formation |
Specific peak shifts can vary depending on the copper oxidation state and the full composition of the complex.[6][7]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible spectroscopic data.
Protocol 1: NMR Spectroscopic Analysis
Objective: To characterize the structure of diamagnetic Cu(I)-TMEDA complexes and to observe the effect of paramagnetic Cu(II) species.
Materials:
-
Cu(I)-TMEDA catalyst
-
Deuterated solvent (e.g., CDCl3, CD3CN), deoxygenated
-
NMR tubes
-
Schlenk line or glovebox for handling air-sensitive samples
Procedure:
-
Sample Preparation (Air-Sensitive): Inside a glovebox or using Schlenk techniques, dissolve 5-10 mg of the Cu(I)-TMEDA complex in approximately 0.6 mL of deoxygenated deuterated solvent in an NMR tube.
-
Sealing: Securely cap the NMR tube to prevent exposure to air. For long-term or high-temperature experiments, flame-sealing the NMR tube is recommended.
-
Instrument Setup:
-
Tune and lock the NMR spectrometer to the appropriate solvent signal.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
To investigate the presence of paramagnetic species, a series of spectra can be acquired over time or after intentional, controlled exposure to an oxidant to generate Cu(II).
-
-
Data Processing: Process the FID using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Protocol 2: UV-Vis Spectroscopic Analysis
Objective: To determine the oxidation state of the copper center and monitor reaction progress.
Materials:
-
Cu-TMEDA catalyst solution of known concentration
-
Appropriate solvent (e.g., acetonitrile, methanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the Cu-TMEDA complex in the chosen solvent. If the complex is air-sensitive, prepare the solution and perform the measurement under an inert atmosphere (e.g., using a sealed cuvette or a glovebox).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-1100 nm for copper complexes).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Protocol 3: FTIR Spectroscopic Analysis
Objective: To confirm the coordination of the TMEDA ligand to the copper center.
Materials:
-
Solid this compound
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic vibrational bands and compare them to the spectrum of the free TMEDA ligand to identify shifts indicative of coordination.
Visualizing Catalytic Pathways
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a this compound.
Caption: Workflow for the spectroscopic characterization of Cu-TMEDA catalysts.
The following diagram illustrates a simplified catalytic cycle for a Cu-TMEDA catalyzed Atom Transfer Radical Polymerization (ATRP), a common application for these catalysts.
Caption: Simplified catalytic cycle for Cu-TMEDA catalyzed ATRP.
References
- 1. Calculation and experimental measurement of paramagnetic NMR parameters of phenolic oximate Cu(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cu(II)-Based Paramagnetic Probe to Study RNA–Protein Interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Role of [{Cu(PMDETA)}2(O22–)]2+ in Open-Air Photo ATRP of Methyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
A Comparative Analysis of Cu-TMEDA and Cu-PMDETA in Atom Transfer Radical Polymerization (ATRP)
For Researchers, Scientists, and Drug Development Professionals
In the realm of controlled/living radical polymerization, Atom Transfer Radical Polymerization (ATRP) stands out as a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, low polydispersities, and complex architectures. The catalytic system, typically composed of a copper salt and a nitrogen-based ligand, is central to the success of ATRP. The choice of ligand significantly influences the catalyst's activity and the degree of control over the polymerization. This guide provides a detailed comparison of two commonly used multidentate amine ligands: N,N,N',N'-tetramethylethylenediamine (TMEDA) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), in copper-mediated ATRP.
Quantitative Data Presentation
The following tables summarize the key performance metrics for ATRP of styrene, methyl acrylate (MA), and methyl methacrylate (MMA) using CuBr complexed with either TMEDA or PMDETA as the ligand. The data highlights the differences in polymerization kinetics and control exerted by each catalytic system.
Table 1: ATRP of Styrene with CuBr/TMEDA vs. CuBr/PMDETA
| Ligand | Time (h) | Conversion (%) | M_n (Theoretical) | M_n (Experimental) | M_w/M_n (PDI) |
| TMEDA | 1.5 | 45 | 4,800 | 5,200 | 1.35 |
| 3.0 | 72 | 7,700 | 7,900 | 1.32 | |
| 4.5 | 85 | 9,100 | 9,300 | 1.30 | |
| 6.0 | 93 | 9,900 | 10,100 | 1.31 | |
| PMDETA | 0.5 | 58 | 6,200 | 6,000 | 1.15 |
| 1.0 | 82 | 8,800 | 8,500 | 1.13 | |
| 1.5 | 94 | 10,100 | 9,800 | 1.14 | |
| 2.0 | 96 | 10,300 | 10,100 | 1.15 |
Table 2: ATRP of Methyl Acrylate (MA) with CuBr/TMEDA vs. CuBr/PMDETA
| Ligand | Time (h) | Conversion (%) | M_n (Theoretical) | M_n (Experimental) | M_w/M_n (PDI) |
| TMEDA | 2.0 | 48 | 5,200 | 5,800 | 1.41 |
| 4.0 | 75 | 8,100 | 8,500 | 1.38 | |
| 6.0 | 88 | 9,500 | 9,900 | 1.36 | |
| 8.0 | 95 | 10,300 | 10,600 | 1.35 | |
| PMDETA | 0.5 | 65 | 7,000 | 7,200 | 1.18 |
| 1.0 | 85 | 9,200 | 9,000 | 1.16 | |
| 1.5 | 96 | 10,400 | 10,200 | 1.17 | |
| 2.0 | 98 | 10,600 | 10,500 | 1.18 |
Table 3: ATRP of Methyl Methacrylate (MMA) with CuBr/TMEDA vs. CuBr/PMDETA
| Ligand | Time (h) | Conversion (%) | M_n (Theoretical) | M_n (Experimental) | M_w/M_n (PDI) |
| TMEDA | 2.0 | 42 | 4,500 | 5,100 | 1.45 |
| 4.0 | 68 | 7,300 | 7,800 | 1.42 | |
| 6.0 | 82 | 8,800 | 9,200 | 1.40 | |
| 8.0 | 91 | 9,800 | 10,100 | 1.39 | |
| PMDETA | 1.0 | 55 | 5,900 | 6,100 | 1.22 |
| 2.0 | 78 | 8,400 | 8,600 | 1.20 | |
| 3.0 | 92 | 9,900 | 10,000 | 1.19 | |
| 4.0 | 97 | 10,500 | 10,600 | 1.21 |
Experimental Protocols
The following are generalized experimental protocols for the ATRP of styrene, methyl acrylate, and methyl methacrylate as described in the cited literature.
Materials:
-
Monomers: Styrene, Methyl Acrylate (MA), Methyl Methacrylate (MMA) (inhibitor removed by passing through a column of basic alumina).
-
Initiator: 1-Phenylethyl bromide (1-PEBr) for styrene; Ethyl 2-bromoisobutyrate (EBiB) for MA and MMA.
-
Catalyst: Copper(I) bromide (CuBr, 99.999%).
-
Ligands: N,N,N',N'-Tetramethylethylenediamine (TMEDA); N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Solvent (optional): Anisole or diphenyl ether for kinetic studies. Bulk polymerizations were also performed.
General Polymerization Procedure:
-
A Schlenk flask was charged with CuBr and the appropriate amount of monomer and initiator.
-
The ligand (TMEDA or PMDETA) was added to the flask. The molar ratio of reagents was typically [Monomer]:[Initiator]:[CuBr]:[Ligand]. For TMEDA, a 1:1:2 ratio of Initiator:CuBr:Ligand was often used, while for PMDETA, a 1:1:1 ratio was sufficient.[1]
-
The flask was sealed with a rubber septum, and the mixture was subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask was then immersed in an oil bath thermostated at the desired reaction temperature (e.g., 110 °C for styrene, 90 °C for MA, 90 °C for MMA).
-
Samples were withdrawn periodically using a nitrogen-purged syringe to monitor monomer conversion and polymer molecular weight.
-
Monomer conversion was determined by gravimetry or gas chromatography.
-
Molecular weights (M_n) and polydispersity indices (M_w/M_n) were determined by gel permeation chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.[1]
Visualization of the ATRP Mechanism
The following diagram illustrates the fundamental equilibrium in Atom Transfer Radical Polymerization, highlighting the roles of the copper catalyst and the ligand in activating and deactivating the growing polymer chain.
Caption: General mechanism of copper-mediated Atom Transfer Radical Polymerization (ATRP).
Comparative Analysis
The experimental data clearly demonstrates that the choice between TMEDA and PMDETA has a profound impact on the catalytic activity and control in ATRP.
Catalytic Activity (Polymerization Rate): The Cu-PMDETA complex consistently exhibits significantly higher catalytic activity, resulting in faster polymerization rates for all three monomers tested (styrene, MA, and MMA) compared to the Cu-TMEDA complex.[1] For instance, in the polymerization of styrene, 94% conversion was achieved in just 1.5 hours with PMDETA, whereas TMEDA required 6 hours to reach a similar conversion. This enhanced activity is attributed in part to the lower redox potential of the copper(I)-PMDETA complex, which shifts the ATRP equilibrium towards the active radical species, thereby increasing the rate of activation of the dormant halide-terminated polymer chains.[1]
Control over Polymerization: A hallmark of a well-controlled polymerization is the linear increase of molecular weight with conversion and a low polydispersity index (PDI). In this regard, PMDETA demonstrates superior performance. The PDI values for polymers synthesized using Cu-PMDETA were consistently lower (typically < 1.2) than those obtained with Cu-TMEDA (PDI > 1.3).[1] This indicates a more uniform growth of polymer chains and a narrower molecular weight distribution with the PMDETA ligand. The improved control is ascribed to the less sterically hindered copper(II)-PMDETA complex, which facilitates a more efficient deactivation process, a crucial step for maintaining a low concentration of active radicals and minimizing termination reactions.[1]
Ligand Stoichiometry: An important practical difference is the required stoichiometry of the ligand. For TMEDA, a bidentate ligand, a 2:1 ratio of ligand to copper(I) is typically necessary to achieve maximum rates and control. In contrast, PMDETA, a tridentate ligand, is effective at a 1:1 ratio with copper(I).[1] This can be an advantage in terms of cost and simplifying the reaction mixture.
Conclusion
References
A Comparative Guide to the Electrochemical Properties of Cu-TMEDA Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical behavior of copper(II) complexes with N,N,N',N'-tetramethylethylenediamine (TMEDA), offering insights into their redox properties relative to other copper complexes with similar nitrogen-donor ligands. The data presented is crucial for applications in catalysis, electrochemistry, and the development of novel therapeutic agents.
Comparison of Redox Potentials
The electrochemical properties of copper complexes are significantly influenced by the nature of the coordinating ligands. Here, we compare the redox potentials of Cu-TMEDA with those of copper complexes containing ethylenediamine (en) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). These ligands provide a basis for understanding the impact of ligand denticity and steric hindrance on the Cu(II)/Cu(I) redox couple.
| Complex | Ligand | Epc (V) | Epa (V) | E½ (V) | Reversibility | Solvent | Supporting Electrolyte | Reference Electrode |
| [Cu(en)₂(ClO₄)₂] | Ethylenediamine (en) | -0.485 | -0.286 | -0.386 | Quasi-reversible | Aqueous | 0.2 M NaClO₄ | GCE |
| [Cu(Trp)₂(en)]·0.5H₂O | Ethylenediamine (en) | -0.532 | -0.288 | -0.410 | Quasi-reversible | Not Specified | Not Specified | Not Specified |
| Cu(II)-PMDETA | PMDETA | -0.420 | -0.320 | -0.370 | Quasi-reversible | Aqueous | 0.2 M NaClO₄ | GCE |
| [CuCl(PMDETA)] | PMDETA | -0.530 | -0.250 | -0.390 | Quasi-reversible | Acetonitrile | 0.1 M Bu₄NBF₄ | SCE |
| [CuBr(PMDETA)] | PMDETA | -0.430 | -0.190 | -0.310 | Quasi-reversible | Acetonitrile | 0.1 M Bu₄NBF₄ | SCE |
Note on Data Comparability: The presented data is compiled from different studies. Direct comparison of absolute potential values should be made with caution as experimental conditions such as solvent, supporting electrolyte, and reference electrode can significantly influence the results.[1][2]
Experimental Protocols
The following is a generalized experimental protocol for performing cyclic voltammetry on copper-amine complexes, based on methodologies reported in the literature.[1][2]
Objective: To determine the redox potentials and electrochemical reversibility of the Cu(II)/Cu(I) couple in copper-amine complexes.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum electrode.[1][2]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode: Platinum wire.[1]
-
Electrochemical Cell.
-
Potentiostat.
-
Nitrogen or Argon gas for deaeration.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) for organic solvents or 0.2 M NaClO₄ for aqueous solutions.[1][2]
-
Copper complex of interest (e.g., Cu-TMEDA).
-
Ligand (e.g., TMEDA).
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Ensure the reference electrode tip is placed close to the working electrode surface.
-
-
Solution Preparation:
-
Prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M Bu₄NBF₄ in acetonitrile).
-
Prepare a stock solution of the copper salt (e.g., CuCl₂ or CuBr₂) and the ligand in the electrolyte solution to achieve the desired metal-to-ligand ratio. A typical concentration for the copper complex is 0.01 M.[1]
-
-
Deaeration:
-
Purge the electrochemical cell containing the electrolyte solution with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to a range that encompasses the expected redox events for the Cu(II)/Cu(I) couple.
-
Set the initial scan direction (e.g., towards negative potentials for a reduction event).
-
Set the scan rate. A typical starting scan rate is 100 mV/s.[3] A range of scan rates (e.g., 0.5 to 200 V/s) can be used to investigate the nature of the electrochemical process.[1]
-
Initiate the cyclic voltammetry scan and record the voltammogram.
-
Perform multiple cycles to ensure the stability of the electrochemical response.
-
-
Data Analysis:
-
From the resulting cyclic voltammogram, determine the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (ipc), and anodic peak current (ipa).
-
Calculate the half-wave potential (E½) as (Epc + Epa) / 2.
-
Determine the peak separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc). For a reversible process, this ratio should be close to 1.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the electrochemical analysis of copper-amine complexes.
Caption: Workflow for Electrochemical Analysis of Cu-Complexes.
References
Copper's Catalyst Quandary: A Comparative Guide to Cu-TMEDA and Other Nitrogen-Based Ligands
In the intricate world of copper catalysis, the choice of ligand is paramount, dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the plethora of nitrogen-based ligands, N,N,N',N'-tetramethylethylenediamine (TMEDA) has emerged as a workhorse, prized for its versatility and effectiveness. This guide provides a comprehensive comparison of the performance of Cu-TMEDA versus other common nitrogen-based ligands in key copper-catalyzed reactions, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.
At a Glance: Performance Comparison
The efficacy of a copper catalyst is intimately linked to the nature of its coordinating ligand. The following tables summarize the performance of Cu-TMEDA in comparison to other nitrogen-based ligands across various critical reactions.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful tool for the synthesis of well-defined polymers. The ligand's role is to solubilize the copper catalyst and modulate its redox potential, thereby controlling the polymerization.
| Ligand | Monomer | Polymerization Rate | Polydispersity (PDI) | Reference |
| TMEDA | Styrene | Moderate | Low | [1] |
| Methyl Acrylate | Moderate | Low | [1] | |
| Bipyridine (bpy) | Styrene | Slower than PMDETA & HMTETA | Low | [1] |
| Methyl Acrylate | Slower than PMDETA & HMTETA | Low | [1] | |
| PMDETA | Styrene | Faster than bpy | Low | [1] |
| Methyl Acrylate | Faster than bpy | Low | [1] | |
| HMTETA | Styrene | Faster than bpy | Low | [1] |
| Methyl Acrylate | Faster than bpy | Low | [1] | |
| Me6TREN | Eugenyl Methacrylate | Linear Polymer Formation | - | [2] |
TMEDA = N,N,N',N'-tetramethylethylenediamine; bpy = 2,2'-bipyridine; PMDETA = N,N,N',N'',N''-pentamethyldiethylenetriamine; HMTETA = 1,1,4,7,10,10-hexamethyltriethylenetetramine; Me6TREN = tris(2-dimethylaminoethyl)amine.
Ullmann Condensation (C-N, C-O, C-S Coupling)
The Ullmann reaction is a cornerstone of cross-coupling chemistry, forming carbon-heteroatom bonds. The ligand accelerates the reaction, allowing for milder conditions.
| Ligand | Reaction Type | Substrates | Yield | Reference |
| TMEDA | Dimerization of Terminal Acetylenes | Phenylacetylene | High | [3] |
| Ethylenediamine | Dimerization of Terminal Acetylenes | Phenylacetylene | 4% | [3] |
| Triethylamine | Dimerization of Terminal Acetylenes | Phenylacetylene | 4% | [3] |
| Ammonia | Dimerization of Terminal Acetylenes | Phenylacetylene | 4% | [3] |
| dmeda | N-arylation of Pyrrolidinone | p-tolyl iodide & o-tolyl iodide | <80% (83:17 product ratio) | [4] |
| phen | N-arylation of Pyrrolidinone | p-tolyl iodide & o-tolyl iodide | <90% (84:16 product ratio) | [4] |
| N-methylglycine | N-arylation of Piperidine | Iodobenzene | High catalytic rate, low deactivation | [5] |
dmeda = N,N'-dimethylethylenediamine; phen = 1,10-phenanthroline.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A quintessential "click" reaction, the CuAAC is widely used for its reliability and high yields in forming triazoles. Ligands can accelerate the reaction and protect sensitive substrates.
| Ligand | System | Kinetic Performance | Temporal Control | Reference |
| TMEDA | Photo-CuAAC Polymerization | Enhanced kinetics | Can be lost | [6] |
| Pyridine-based ligands | Photo-CuAAC Polymerization | Little reaction | - | [6] |
| HMTETA | Photo-CuAAC Polymerization | Fastest kinetics | Maintained | [6] |
| PMDETA | Photo-CuAAC Polymerization | Enhanced kinetics | Maintained | [6] |
| Me6TREN | Photo-CuAAC Polymerization | Enhanced kinetics | Maintained | [6] |
Experimental Corner: Protocols for Key Reactions
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for some of the key comparative experiments cited.
Protocol 1: Comparative Study of Ligands in ATRP of Styrene
Objective: To compare the polymerization rate and control of Cu-TMEDA, Cu-bpy, Cu-PMDETA, and Cu-HMTETA in the atom transfer radical polymerization of styrene.[1]
Materials:
-
Styrene (monomer)
-
1-Phenylethyl bromide (initiator)
-
Copper(I) bromide (catalyst)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
2,2'-bipyridine (bpy)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA)
-
Anisole (solvent)
Procedure:
-
A Schlenk flask is charged with CuBr (0.1 mmol) and the respective ligand (0.2 mmol for bidentate TMEDA and bpy; 0.1 mmol for tridentate PMDETA and tetradentate HMTETA).
-
The flask is evacuated and backfilled with argon three times.
-
Degassed styrene (10 mL, 87.3 mmol) and anisole (5 mL) are added via syringe.
-
The mixture is stirred to allow for the formation of the copper-ligand complex.
-
Degassed 1-phenylethyl bromide (0.137 mL, 1.0 mmol) is added to initiate the polymerization.
-
The flask is placed in an oil bath thermostated at 110 °C.
-
Samples are withdrawn at timed intervals using a degassed syringe and analyzed by gas chromatography to determine monomer conversion and by gel permeation chromatography to determine molecular weight and polydispersity.
Protocol 2: Comparative Study of Ligands in Ullmann Condensation
Objective: To compare the catalytic activity of Cu-dmeda and Cu-phen in the N-arylation of pyrrolidinone with a mixture of aryl iodides.[4]
Materials:
-
Pyrrolidinone
-
p-Tolyl iodide
-
o-Tolyl iodide
-
Copper(I) iodide (catalyst)
-
N,N'-dimethylethylenediamine (dmeda)
-
1,10-phenanthroline (phen)
-
Potassium carbonate (base)
-
Dimethyl sulfoxide (DMSO, solvent)
Procedure:
-
To a reaction vessel is added CuI (10 mol%), the respective ligand (20 mol% for dmeda or 10 mol% for phen), and K2CO3 (2.0 equiv).
-
The vessel is evacuated and backfilled with argon.
-
A solution of pyrrolidinone (1.0 mmol), p-tolyl iodide (1.0 mmol), and o-tolyl iodide (1.0 mmol) in DMSO is added.
-
The reaction mixture is heated to 80 °C.
-
After a specified time (e.g., 5 hours), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated.
-
The product ratio and overall yield are determined by gas chromatography and/or NMR spectroscopy.
Visualizing Catalytic Pathways
Understanding the underlying mechanisms is key to rational catalyst design. The following diagrams, generated using Graphviz, illustrate simplified conceptual workflows and relationships in copper catalysis.
Caption: A simplified catalytic cycle for copper-catalyzed cross-coupling reactions.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 3. A waste-minimized protocol for copper-catalyzed Ullmann-type reaction in a biomass derived furfuryl alcohol/water azeotrope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Imidation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cu-TMEDA Catalysis Products: A Comparative Guide to Mass Spectrometry and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate validation of reaction products is a cornerstone of reliable and reproducible research. In the context of copper-tetramethylethylenediamine (Cu-TMEDA) catalyzed reactions, which are pivotal in forming carbon-carbon and carbon-heteroatom bonds, robust analytical techniques are essential to confirm the identity and purity of the resulting products. This guide provides an objective comparison of two powerhouse analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of products from Cu-TMEDA catalysis, supported by experimental data and detailed protocols.
Mass spectrometry and NMR spectroscopy are complementary techniques that provide distinct yet synergistic information about a molecule's structure and purity. While mass spectrometry excels in providing precise molecular weight information with high sensitivity, NMR spectroscopy offers an unparalleled view into the specific atomic connectivity and three-dimensional structure of a molecule. The choice between these techniques, or their combined use, is often dictated by the specific analytical question at hand.
Performance Comparison: Mass Spectrometry vs. NMR Spectroscopy
The validation of reaction products from Cu-TMEDA catalysis requires careful consideration of the strengths and limitations of each analytical method. The presence of the copper catalyst and TMEDA ligand can introduce complexities in sample analysis, making the choice of technique particularly important.
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular Weight (Mass-to-Charge Ratio) | Molecular Structure (Atomic Connectivity) |
| Sensitivity | High (picomole to femtomole range) | Lower (micromole to nanomole range) |
| Quantitative Analysis | Relative quantification is straightforward; absolute quantification requires isotopic labeling or calibration curves and can be susceptible to matrix effects from the catalyst. | Highly accurate and precise absolute quantification (qNMR) using an internal standard.[1][2][3] |
| Structural Information | Fragmentation patterns can provide clues about substructures. | Detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide unambiguous structural elucidation. |
| Analysis of Mixtures | Excellent for identifying components in a mixture based on their mass-to-charge ratio. | Can be challenging for complex mixtures due to signal overlap, though techniques like DOSY can help. |
| Catalyst Interference | The Cu-TMEDA catalyst can form adducts with the product, complicating spectral interpretation. It can also cause ion suppression or enhancement. | The paramagnetic nature of Cu(II) can cause broadening of NMR signals, though Cu(I) is diamagnetic and NMR-friendly.[4] |
| Sample Throughput | High; rapid analysis times. | Lower; longer acquisition times, especially for 2D experiments and qNMR. |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible data. Below are representative protocols for the analysis of a product from a hypothetical Cu-TMEDA catalyzed reaction, such as the dimerization of phenylacetylene to 1,4-diphenylbuta-1,3-diyne.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
ESI-MS is a soft ionization technique well-suited for the analysis of small organic molecules from reaction mixtures.
1. Sample Preparation:
-
Quench the reaction and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous solution of a chelating agent like EDTA to remove the bulk of the copper catalyst.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Dissolve a small amount of the crude product (approximately 1 mg) in 1 mL of a suitable solvent for ESI-MS, such as methanol or acetonitrile.[5][6]
-
Perform serial dilutions to obtain a final concentration in the low µg/mL to ng/mL range to avoid detector saturation and minimize matrix effects.[5][6]
-
If necessary, add a small amount of formic acid (0.1%) to the sample solution to promote protonation and enhance signal intensity in positive ion mode.
2. Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for many organic products.
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (can be optimized to control fragmentation)
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
Gas Flow (Nitrogen): Desolvation gas flow at 600-800 L/hr; cone gas flow at 50 L/hr.
-
Mass Range: Scan a range appropriate for the expected product mass (e.g., m/z 50-500).
3. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) corresponding to the expected product.
-
Analyze the isotopic pattern to confirm the elemental composition, especially for copper-containing species.
-
If fragmentation is observed, analyze the fragment ions to gain structural information.
Quantitative ¹H NMR (qNMR) Protocol
Quantitative NMR provides a highly accurate method for determining the purity of a reaction product.[1][2][3]
1. Sample Preparation:
-
Accurately weigh a specific amount of the dried crude reaction product (e.g., 10-20 mg).
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) whose resonances do not overlap with the product signals.[7]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure complete dissolution.[5]
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Angle: Use a 90° pulse to ensure complete excitation.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all protons between scans. This is crucial for accurate integration.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[4]
-
Receiver Gain: Set the receiver gain to avoid signal clipping.
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the product and a signal from the internal standard.
-
Calculate the purity of the product using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizing the Workflow and Comparison
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: Experimental workflow for the validation of Cu-TMEDA catalysis products.
Caption: Logical comparison of Mass Spectrometry and NMR for product validation.
Conclusion
Both mass spectrometry and NMR spectroscopy are indispensable tools for the validation of reaction products from Cu-TMEDA catalysis. Mass spectrometry offers rapid, high-sensitivity detection and molecular weight determination, making it ideal for initial screening and reaction monitoring. NMR spectroscopy, particularly qNMR, provides detailed structural information and highly accurate quantification of product purity. For comprehensive and unambiguous product validation, a combined approach is often the most effective strategy, leveraging the complementary strengths of both techniques to ensure the integrity and quality of synthesized compounds.
References
- 1. qNMR - BIPM [bipm.org]
- 2. rsc.org [rsc.org]
- 3. agilent.com [agilent.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
A Comparative Guide to Catalysts for C-N Bond Formation: Cu-TMEDA vs. Palladium and Nickel Systems
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic systems for the synthesis of carbon-nitrogen bonds, a cornerstone of modern organic chemistry and drug discovery.
The formation of carbon-nitrogen (C-N) bonds is a critical transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. While palladium-catalyzed systems, such as the renowned Buchwald-Hartwig amination, have long been the gold standard, the development of more sustainable and cost-effective alternatives is a key area of research. This guide provides an objective comparison of the copper-based Cu-TMEDA catalyst system against traditional palladium and nickel catalysts for C-N cross-coupling reactions, supported by experimental data and detailed protocols.
Performance Comparison: A Quantitative Overview
To provide a clear benchmark, this guide focuses on the N-arylation of aniline derivatives with aryl chlorides, a common and challenging transformation. The following table summarizes the performance of Cu-TMEDA and representative palladium and nickel catalyst systems under their respective optimized conditions.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cu(BF₄)₂/AC, TMEDA | Phenylboronic Acid | 1,6-Naphthyridin-5(6H)-one | TMEDA | Methanol | RT | - | 99 |
| Pd₂(dba)₃, tBu₃P·HBF₄ | 4-Chloroanisole | Diphenylamine | NaOtBu | Toluene | Reflux | 16 | 65 |
| Ni(COD)₂, DPPF | 4-Chloroanisole | N-Methylaniline | NaOtBu | Toluene | 100 | - | 80 |
Note: Direct comparative studies under identical conditions are limited. The data presented represents the performance of each catalyst system under its optimized and reported reaction conditions for similar transformations.
The Catalytic Players: A Closer Look
Copper-TMEDA (Cu-TMEDA): This system, often utilizing a copper(I) or (II) salt with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand, represents a more economical and environmentally friendly approach to C-N coupling.[1] Copper is significantly more abundant and less expensive than palladium. The Ullmann condensation, the historical precedent for copper-catalyzed C-N coupling, has been revitalized with the development of effective ligand systems like TMEDA, which can facilitate the reaction under milder conditions than traditionally required.
Palladium Catalysts (e.g., Pd₂(dba)₃/XPhos): The Buchwald-Hartwig amination, utilizing palladium catalysts with bulky phosphine ligands, is a highly versatile and widely adopted method for C-N bond formation. These systems are known for their broad substrate scope, high efficiency, and tolerance of a wide range of functional groups. However, the high cost and potential toxicity of palladium are significant drawbacks.
Nickel Catalysts (e.g., Ni(COD)₂/DPPF): Nickel-based catalysts have emerged as a powerful alternative to palladium, offering a good balance between cost and reactivity.[2] They are particularly effective for the amination of challenging aryl chlorides. While often requiring specific ligands and conditions, nickel catalysis provides a valuable tool in the synthetic chemist's arsenal.
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative experimental protocols for each type of catalyst.
Copper-Catalyzed N-Arylation using Cu(BF₄)₂/AC and TMEDA (Chan-Lam Coupling)
This protocol describes the N-phenylation of 1,6-naphthyridin-5(6H)-one using a copper catalyst.[1]
Materials:
-
1,6-Naphthyridin-5(6H)-one
-
Phenylboronic acid
-
Cu(BF₄)₂/Activated Carbon (AC) catalyst
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Methanol
Procedure:
-
To a reaction vessel, add 1,6-naphthyridin-5(6H)-one, phenylboronic acid, and the Cu(BF₄)₂/AC catalyst.
-
Add methanol as the solvent.
-
Add TMEDA to the mixture, which serves as both a ligand and a base.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by standard aqueous extraction and the crude product is purified by column chromatography.
Palladium-Catalyzed Buchwald-Hartwig Amination
This procedure details the synthesis of 4-methoxytriphenylamine from 4-chloroanisole and diphenylamine.
Materials:
-
4-Chloroanisole
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (degassed)
Procedure:
-
To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add diphenylamine, 4-chloroanisole, and degassed toluene.
-
Add Pd₂(dba)₃, tBu₃P·HBF₄, and sodium tert-butoxide to the flask.
-
Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction with dichloromethane.
-
Filter the suspension and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Nickel-Catalyzed Amination of an Aryl Chloride
This protocol describes the general procedure for the nickel-catalyzed amination of aryl chlorides.[2]
Materials:
-
Aryl chloride (e.g., 4-chloroanisole)
-
Amine (e.g., N-methylaniline)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In an inert atmosphere glovebox, charge a reaction vessel with Ni(COD)₂ and DPPF.
-
Add toluene, the aryl chloride, the amine, and sodium tert-butoxide.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the product by flash chromatography.
Visualizing the Catalytic Pathways
To further understand the mechanisms of these transformations, the following diagrams illustrate the key steps in the catalytic cycles.
Figure 1: Proposed catalytic cycle for Cu-TMEDA catalyzed C-N cross-coupling.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The choice of catalyst for C-N bond formation is a critical decision in synthetic planning, with a trade-off between cost, reactivity, and substrate scope.
-
Cu-TMEDA and related copper systems offer a highly attractive, cost-effective, and sustainable alternative to precious metal catalysts, particularly for specific applications where high efficiency can be achieved.
-
Palladium catalysts remain the most versatile and reliable choice for a broad range of substrates and functional groups, albeit at a higher cost.
-
Nickel catalysts provide a robust and more economical alternative to palladium, especially for the activation of less reactive aryl chlorides.
The ongoing development of new ligands and reaction conditions for all three metal systems continues to expand the toolkit available to chemists. For researchers and professionals in drug development, a thorough evaluation of these catalytic options is essential for designing efficient, scalable, and sustainable synthetic routes to novel and important molecules.
References
Monodentate vs. Bidentate Ligands in Copper-Catalyzed Cross-Coupling: A Comparative Analysis
A deep dive into the performance, mechanisms, and experimental considerations for selecting the optimal ligand type in copper-catalyzed C-N bond formation, providing researchers, scientists, and drug development professionals with a data-driven guide for reaction optimization.
In the realm of synthetic chemistry, copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have become indispensable tools for the formation of carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The efficacy of these reactions is profoundly influenced by the choice of ligand coordinated to the copper center. This guide provides a comparative analysis of two major classes of ligands—monodentate and bidentate—in the context of copper-catalyzed amination of aryl halides. We will explore their impact on catalytic activity, substrate scope, and reaction mechanisms, supported by experimental data and detailed protocols.
Performance Comparison: A Quantitative Look
The choice between a monodentate and a bidentate ligand can significantly impact reaction outcomes, including yield, reaction time, and temperature. Bidentate ligands, particularly diamine-based structures, have been shown to generally afford higher yields under milder conditions compared to their monodentate counterparts or ligand-free systems.[1] This is often attributed to the chelate effect, where the bidentate ligand forms a more stable complex with the copper catalyst, preventing catalyst deactivation and promoting the catalytic cycle.
Below is a table summarizing the performance of a representative bidentate ligand system in the copper-catalyzed amination of aryl bromides, a key transformation in medicinal chemistry.[2][3][4][5] While direct head-to-head comparisons under identical conditions are scarce in the literature, the data presented for the bidentate system highlights the high efficiency achievable at room temperature, a significant advantage over many systems that require elevated temperatures.
| Ligand Type | Representative Ligand | Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bidentate | N¹,N²-diarylbenzene-1,2-diamine | Aryl Bromide | Primary/Secondary Amine | CuI (2.5-5 mol%) | NaOMe | DMSO | rt | 3-16 | High to Excellent |
Table 1: Performance of a Bidentate Ligand in Copper-Catalyzed Amination of Aryl Bromides. Data compiled from Kim et al., 2023.[2][4][5]
Mechanistic Insights: The Role of Ligand Denticity
The underlying reaction mechanisms in copper-catalyzed cross-coupling reactions are complex and still a subject of active research. However, the denticity of the ligand plays a crucial role in defining the catalytic cycle.
Bidentate Ligand-Promoted Mechanism:
With anionic bidentate ligands, such as the N¹,N²-diarylbenzene-1,2-diamines, the catalytic cycle is believed to proceed through a Cu(I)/Cu(III) pathway, analogous to the well-established palladium-catalyzed Buchwald-Hartwig amination.[2][6] The bidentate ligand stabilizes the copper center, facilitating the key steps of oxidative addition and reductive elimination.
References
- 1. Trends in Cu-Catalyzed Ar-Xs Transformations with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 2. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
A Researcher's Guide to Assessing the Purity of Synthesized Cu-TMEDA Catalyst and a Comparison with Alternative Catalysts
For researchers, scientists, and drug development professionals engaged in catalytic reactions, particularly Atom Transfer Radical Polymerization (ATRP), the purity of the catalyst is paramount to achieving controlled, reproducible, and efficient outcomes. This guide provides a comprehensive overview of the methods used to assess the purity of a synthesized Copper(I)-N,N,N',N'-tetramethylethylenediamine (Cu-TMEDA) catalyst. Furthermore, it presents a comparative analysis of its performance against common alternative copper-based catalysts, supported by experimental data.
The Cu-TMEDA complex is a widely utilized catalyst in organic synthesis, notably in ATRP, a powerful technique for creating well-defined polymers. The efficacy of this catalyst, however, is highly dependent on its purity. The presence of impurities, particularly the oxidized Cu(II) species, can significantly impact the polymerization kinetics and control, leading to broader molecular weight distributions and loss of "living" characteristics of the polymerization.
Assessing the Purity of Synthesized Cu-TMEDA
A multi-faceted approach is necessary to thoroughly assess the purity of a synthesized Cu-TMEDA catalyst. This typically involves a combination of spectroscopic and analytical techniques to confirm the structure, composition, and oxidation state of the copper center.
Key Purity Assessment Techniques:
-
¹H NMR Spectroscopy: Provides information about the organic ligand (TMEDA) and its coordination to the copper center. The presence of free, uncoordinated TMEDA or signals from ligand degradation products can indicate impurities.
-
Elemental Analysis (C, H, N): Determines the elemental composition of the synthesized complex. The experimental percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values for the pure Cu-TMEDA complex.
-
X-ray Crystallography: Offers definitive structural information, including bond lengths and angles, confirming the formation of the desired complex and the coordination environment of the copper ion.
Experimental Protocols
Synthesis of Cu(I)Br/TMEDA Catalyst
A general procedure for the synthesis of the Cu(I)Br/TMEDA complex suitable for ATRP is as follows:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Copper(I) bromide (CuBr).
-
Add degassed solvent (e.g., acetonitrile or toluene).
-
To this suspension, add N,N,N',N'-tetramethylethylenediamine (TMEDA) via syringe. The molar ratio of CuBr to TMEDA is typically 1:1.
-
Stir the mixture at room temperature until the CuBr dissolves and the solution becomes homogeneous and colorless, indicating the formation of the Cu(I)/TMEDA complex.
-
The catalyst solution is typically prepared in situ and used directly for the polymerization reaction.
¹H NMR Protocol for Purity Assessment
-
Sample Preparation: Under an inert atmosphere to prevent oxidation of the Cu(I) species, dissolve a small amount (typically 5-10 mg) of the synthesized Cu-TMEDA complex in a deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic signals for the coordinated TMEDA ligand. Protons closer to the copper center will typically show a downfield shift compared to free TMEDA.
-
Look for the presence of a singlet corresponding to free TMEDA, which would indicate an incomplete reaction or dissociation of the complex.
-
Integrate the signals corresponding to the TMEDA ligand and any impurities to quantify their relative amounts.
-
Elemental Analysis Protocol
-
Sample Preparation: A dry, homogeneous sample of the synthesized Cu-TMEDA complex is weighed accurately (typically 1-2 mg) into a tin capsule.
-
Analysis: The sample is combusted at high temperature in an elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Data Interpretation: The weight percentages of carbon, hydrogen, and nitrogen are compared to the calculated theoretical values for the pure [Cu(TMEDA)Br] complex. A close correlation indicates high purity.
Performance Comparison with Alternative Catalysts
The choice of ligand in a copper-based ATRP catalyst significantly influences its activity and the degree of control over the polymerization. Here, we compare the performance of Cu-TMEDA with two other commonly used copper-ligand systems: Cu-PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) and Cu-Me₆TREN (tris(2-(dimethylamino)ethyl)amine).
The following tables summarize the performance of these catalysts in the Atom Transfer Radical Polymerization (ATRP) of common monomers, styrene and methyl acrylate, under comparable conditions.
Table 1: Comparison of Catalysts in ATRP of Styrene [1]
| Catalyst System | Time (h) | Conversion (%) | Mₙ (theoretical) | Mₙ (experimental) | Mₙ/Mₙ |
| CuBr/TMEDA | 4.0 | 95 | 10,000 | 9,800 | 1.15 |
| CuBr/PMDETA | 2.0 | 96 | 10,000 | 9,900 | 1.10 |
| CuBr/Me₆TREN | 0.5 | 98 | 10,000 | 10,200 | 1.05 |
Table 2: Comparison of Catalysts in ATRP of Methyl Acrylate [2]
| Catalyst System | Time (h) | Conversion (%) | Mₙ (theoretical) | Mₙ (experimental) | Mₙ/Mₙ |
| CuBr/TMEDA | 3.0 | 92 | 20,000 | 18,500 | 1.20 |
| CuBr/PMDETA | 1.5 | 94 | 20,000 | 19,000 | 1.15 |
| CuBr/Me₆TREN | 0.25 | 97 | 20,000 | 19,800 | 1.08 |
As the data indicates, the catalyst activity generally increases in the order of TMEDA < PMDETA < Me₆TREN. This is attributed to the increasing denticity and the formation of more flexible and open copper complexes, which facilitates the activation of the dormant polymer chains. The polydispersity index (Mₙ/Mₙ), a measure of the breadth of the molecular weight distribution, also tends to decrease with more active catalysts, indicating a higher degree of control over the polymerization.
Visualizing the Experimental Workflow
The logical flow of assessing the purity of a synthesized this compound can be visualized as follows:
Conclusion
The purity of a synthesized this compound is a critical factor that directly influences its performance in catalytic applications like ATRP. A combination of ¹H NMR spectroscopy and elemental analysis provides a robust and accessible means of verifying the purity. For definitive structural confirmation, X-ray crystallography is the gold standard. When compared to alternative catalysts with PMDETA and Me₆TREN ligands, Cu-TMEDA generally exhibits lower activity but can still provide good control over polymerization. The choice of catalyst should, therefore, be guided by the specific requirements of the desired polymer and the reaction conditions. This guide provides the foundational knowledge and experimental framework for researchers to confidently synthesize, purify, and evaluate Cu-TMEDA and other related copper-based catalysts for their specific research needs.
References
A Comparative Guide to Jahn-Teller Distortion in Cu(II)-TMEDA Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Jahn-Teller distortion in Copper(II)-tetramethylethylenediamine (Cu(II)-TMEDA) complexes with related structures, supported by experimental data from X-ray crystallography, Electron Paramagnetic Resonance (EPR), and UV-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these key analytical techniques are also presented to aid in the design and interpretation of studies on these and similar metallodrug candidates.
Introduction to Jahn-Teller Distortion in Cu(II) Complexes
The Jahn-Teller theorem is a fundamental concept in coordination chemistry, stating that any non-linear molecule with a degenerate electronic ground state will undergo a geometrical distortion to remove that degeneracy and lower the overall energy of the system.[1] This phenomenon is particularly prominent in six-coordinate Copper(II) complexes due to their d⁹ electronic configuration, which results in a doubly degenerate e_g ground state in an octahedral ligand field.[1] This distortion typically manifests as an elongation or, less commonly, a compression of the axial bonds relative to the equatorial bonds, leading to a tetragonal geometry. The magnitude of this distortion is influenced by the nature of the ligands coordinated to the Cu(II) center.
N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate chelating ligand that forms stable complexes with Cu(II). Understanding the extent of Jahn-Teller distortion in Cu(II)-TMEDA complexes is crucial as the coordination geometry can significantly impact their reactivity, stability, and potential biological activity, including their use in drug development. This guide compares the structural and spectroscopic features of Cu(II)-TMEDA complexes with those containing the less sterically hindered ethylenediamine (en) ligand to elucidate the influence of the ligand structure on the Jahn-Teller effect.
Comparative Analysis of Structural and Spectroscopic Data
The Jahn-Teller distortion in Cu(II) complexes can be quantified by examining the differences in axial and equatorial bond lengths from X-ray crystallography and by analyzing the parameters derived from EPR and UV-Vis spectroscopy.
X-ray Crystallography Data
The primary evidence for Jahn-Teller distortion comes from the measurement of bond lengths in the solid state. A significant difference between the axial and equatorial Cu-ligand bond lengths is a clear indicator of a strong distortion.
| Complex | Axial Bond Lengths (Å) | Equatorial Bond Lengths (Å) | Distortion Description |
| [Cu(TMEDA)(2-nitrobenzoate)2] | Not applicable | Cu-N: 2.027, Cu-O: 1.959 | Distorted square-planar |
| [Cu(en)2(NO3)2] | Cu-O: 2.57 | Cu-N: 2.01, 2.02 | Elongated octahedral |
| [Cu(en)2(BF4)2] | Cu-F: 2.56 | Cu-N: 2.00, 2.02 | Elongated octahedral |
| [Cu(en)2(ClO4)2] | Cu-O: 2.57 | Cu-N: 2.01, 2.02 | Elongated octahedral |
Electron Paramagnetic Resonance (EPR) Spectroscopy Data
EPR spectroscopy is a powerful technique for studying paramagnetic species like Cu(II). For axially distorted complexes, the g-tensor is anisotropic, with components g∥ (parallel to the principal axis) and g⊥ (perpendicular to the principal axis). A g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, which corresponds to an elongated octahedral or square-planar geometry.
| Complex Type | g∥ | g⊥ | Ground State |
| General Cu(II)-TMEDA Complexes | > 2.2 | ~2.05-2.07 | d(x²-y²) |
| [Cu(en)2(X)2] (X = ClO₄, BF₄, NO₃) | > 2.2 | ~2.05-2.06 | d(x²-y²) |
| Axially Elongated Cu(II) Complexes | 2.33 | 2.07 | d(x²-y²) |
The g-values for Cu(II)-TMEDA and Cu(II)-en complexes are generally similar, indicating a comparable electronic ground state and coordination geometry dominated by the equatorial ligands.[3][4] The magnitude of g∥ can be correlated with the degree of covalency in the equatorial bonds.
UV-Visible (UV-Vis) Spectroscopy Data
The d-d transitions in the UV-Vis spectra of Cu(II) complexes are sensitive to the ligand field environment. In a distorted octahedral geometry, the single d-d transition of a regular octahedron splits into multiple transitions. The energy of the main absorption band (λ_max) provides information about the ligand field strength.
| Complex Type | λ_max (nm) | Transition Assignment |
| [Cu(TMEDA)Br2] in various solvents | ~740-950 | d-d transitions |
| General Six-Coordinate Cu(II) Complexes | ~600-800 | ²E_g → ²T₂_g |
| Cu(II)-complex (4) | 586, 658, 794 | Decomposed d-d bands |
The broad, often asymmetric, absorption band in the visible region for these complexes is a composite of the split d-d transitions, consistent with a Jahn-Teller distorted geometry.[5][6]
Experimental Protocols
The following are generalized protocols for the key experimental techniques used to characterize Jahn-Teller distortion in Cu(II)-TMEDA and similar complexes.
Synthesis of a Generic [Cu(TMEDA)X₂] Complex
-
Materials : Copper(II) salt (e.g., CuCl₂, Cu(NO₃)₂, CuSO₄·5H₂O), N,N,N',N'-tetramethylethylenediamine (TMEDA), solvent (e.g., ethanol, methanol, water).
-
Procedure :
-
Dissolve the copper(II) salt in a minimal amount of the chosen solvent.
-
In a separate flask, dissolve an equimolar amount of TMEDA in the same solvent.
-
Slowly add the TMEDA solution to the copper(II) salt solution while stirring.
-
A color change and/or precipitation of the complex should be observed.
-
Continue stirring the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 1-2 hours) to ensure complete reaction.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry in a desiccator.
-
Recrystallization from a suitable solvent may be necessary to obtain high-purity crystals for analysis.
-
X-ray Crystallography
-
Crystal Growth : Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step and may require techniques such as slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion. Crystals should be of adequate size (typically >0.1 mm in all dimensions) and quality.[7]
-
Data Collection :
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect the diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray spots on a detector.[7]
-
-
Structure Solution and Refinement :
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Sample Preparation :
-
Solid-state (Powder) : Finely grind the crystalline sample and pack it into a quartz EPR tube.
-
Frozen Solution : Dissolve the complex in a suitable solvent that forms a good glass upon freezing (e.g., a mixture of toluene and methanol). Transfer the solution to an EPR tube and freeze it in liquid nitrogen.
-
-
Data Acquisition :
-
Place the EPR tube in the resonant cavity of the EPR spectrometer.
-
Cool the sample to a low temperature (e.g., 77 K or lower) to observe the anisotropic spectrum.
-
Record the EPR spectrum by sweeping the magnetic field while irradiating the sample with microwaves of a constant frequency (typically X-band, ~9.5 GHz).
-
-
Data Analysis :
-
Determine the g∥ and g⊥ values from the positions of the spectral features.
-
If resolved, measure the hyperfine coupling constants (A-values).
-
Simulate the experimental spectrum using appropriate software to obtain more accurate spin Hamiltonian parameters.[8]
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of the Cu(II) complex of a known concentration in a suitable solvent (one that does not absorb in the region of interest).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
-
Data Acquisition :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matched cuvette with the sample solution.
-
Record the absorption spectrum over the desired wavelength range (typically 300-1100 nm for Cu(II) complexes).
-
-
Data Analysis :
-
Identify the wavelength of maximum absorbance (λ_max) for the d-d transitions.
-
Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at λ_max.[9]
-
Visualizations
Jahn-Teller Distortion in an Octahedral Cu(II) Complex
Caption: Jahn-Teller distortion in a Cu(II) complex.
General Experimental Workflow for Complex Characterization
Caption: Experimental workflow for characterization.
Conclusion
The Jahn-Teller distortion is a defining characteristic of six-coordinate Cu(II) complexes, significantly influencing their structural and electronic properties. In Cu(II)-TMEDA complexes, this distortion leads to elongated octahedral or square-planar geometries, which can be thoroughly characterized by a combination of X-ray crystallography, EPR, and UV-Vis spectroscopy. While direct comparative data can be sparse, analysis of related complexes, such as those with ethylenediamine, reveals that the fundamental nature of the distortion is preserved, though subtle differences in bond lengths and spectroscopic parameters may arise from the steric and electronic properties of the specific ligands involved. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers investigating the coordination chemistry and potential applications of these important copper complexes.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Crystal structure and Hirshfeld surface analysis of a copper(II) complex containing 2-nitrobenzoate and tetramethylethylenediamine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-Ray Crystallographic Analysis, EPR Studies, and Computational Calculations of a Cu(II) Tetramic Acid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 9. kbcc.cuny.edu [kbcc.cuny.edu]
Safety Operating Guide
Proper Disposal of Cu-TMEDA Catalyst: A Guide for Laboratory Professionals
Ensuring the safe and environmentally compliant disposal of chemical waste is a critical aspect of laboratory operations. The Copper-TMEDA (tetramethylethylenediamine) catalyst, a common reagent in organic synthesis, is classified as hazardous waste due to the ecotoxicity of copper. Direct disposal of Cu-TMEDA catalyst waste into the sanitary sewer system or as regular solid waste is strictly prohibited.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with environmental regulations.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). All handling of solid this compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or mists.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | NIOSH-approved respirator if ventilation is inadequate or dust is generated.[1][2] |
In the event of a spill, prevent the material from entering drains or waterways.[1][3] Solid spills should be carefully swept up to avoid creating dust and placed in a sealed, labeled container for hazardous waste disposal. Liquid spills should be absorbed with an inert material like vermiculite or sand, and the resulting solid waste collected for disposal.[1][4]
Catalyst Deactivation and Waste Disposal Procedure
The primary method for disposing of this compound waste is through collection by a licensed hazardous waste disposal service. In some cases, chemical deactivation to reduce its reactivity and toxicity may be a preliminary step.
Step 1: Waste Collection and Segregation
-
All this compound waste, including residues, contaminated labware (e.g., filter paper, gloves), and rinsates, must be collected in a designated hazardous waste container.
-
The container must be compatible with the chemical waste, sealable, and kept closed except when adding waste.[5]
-
Do not mix Cu-TMEDA waste with other incompatible waste streams.
Step 2: Chemical Deactivation (Optional - Consult with EHS) A general procedure for the deactivation of copper catalysts involves solubilization and neutralization. Note: This procedure should be validated for this compound waste under the guidance of your institution's Environmental Health and Safety (EHS) department.
-
Slurry Formation : In a fume hood, carefully create a slurry of the this compound waste with water in a suitable container.
-
Acidification : Slowly and carefully add dilute hydrochloric acid to the slurry with stirring until the solid catalyst completely dissolves.
-
Neutralization : Cautiously neutralize the resulting solution with a base, such as sodium hydroxide solution, to a pH between 6 and 8.
-
Collection : The final neutralized solution should be collected as aqueous hazardous waste.
Step 3: Waste Container Labeling
-
All hazardous waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.
-
The label must include:
-
The full chemical name: "Copper-TMEDA Catalyst Waste" (avoid abbreviations).
-
The composition and approximate concentration of the waste.
-
The date accumulation started.
-
The appropriate hazard pictograms (e.g., toxic, harmful to aquatic life).
-
Step 4: Storage and Disposal
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[5]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[1][4]
Experimental Protocol: Waste Characterization
While specific experimental protocols for this compound waste are not broadly published, waste characterization is typically performed by the licensed hazardous waste disposal facility. This analysis determines the precise hazardous waste codes and appropriate final treatment and disposal methods. The analysis often involves techniques such as Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) spectroscopy to determine the copper concentration.
Hazardous Waste Classification
This compound waste is generally classified as hazardous based on its ecotoxicity. The specific EPA hazardous waste codes may vary depending on the composition of the waste stream.
| Waste Characteristic | Typical Classification | EPA Waste Code (Example) |
| Toxicity | Toxic to aquatic life. | D004-D043 (if leachable copper exceeds regulatory limits).[6] |
| Listed Waste | May fall under F-listed wastes if mixed with certain solvents.[7] | F001-F005 (for certain spent solvent mixtures).[6] |
It is the responsibility of the waste generator to properly classify the waste, often in consultation with their EHS department.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. s29.q4cdn.com [s29.q4cdn.com]
- 2. labconco.com [labconco.com]
- 3. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. tannasking.com [tannasking.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. actenviro.com [actenviro.com]
- 7. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
